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  • Product: 4,4-Difluoro-3-methylpiperidine
  • CAS: 1434248-01-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Technical Guide: 4,4-Difluoro-3-methylpiperidine

This guide provides an in-depth technical analysis of 4,4-Difluoro-3-methylpiperidine , a specialized fluorinated building block used in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4,4-Difluoro-3-methylpiperidine , a specialized fluorinated building block used in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability.

Executive Summary

4,4-Difluoro-3-methylpiperidine (HCl Salt CAS: 1434141-99-7) is a structural motif increasingly utilized in drug discovery to replace standard piperidine rings.[1] The incorporation of a gem-difluoro group at the C4 position, combined with a C3-methyl substituent, offers a dual advantage:

  • Electronic Modulation: The electron-withdrawing fluorine atoms significantly lower the pKa of the piperidine nitrogen (by ~3 log units), reducing lysosomal trapping and improving oral bioavailability.

  • Conformational Bias: The C3-methyl group restricts the ring conformation, while the C4-fluorines block oxidative metabolism at the typically labile C4 position.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers integrating this moiety into lead compounds.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name 4,4-Difluoro-3-methylpiperidine hydrochloride
Common Name 4,4-Difluoro-3-pipecoline
CAS Number 1434141-99-7 (Racemic HCl), 2503325-78-6 (R-isomer), 2838399-87-2 (S-isomer)
Molecular Formula C₆H₁₁F₂N[1][][3][4][5][6][7] · HCl
Molecular Weight 135.16 g/mol (Free Base); 171.62 g/mol (HCl Salt)
SMILES CC1CNCCC1(F)F
Chirality Contains one stereocenter at C3.[1] Available as racemate or enantiopure forms.
Conformational Analysis (The Fluorine & Methyl Effect)

The piperidine ring adopts a chair conformation.[1] The behavior of this molecule is governed by the interplay between the steric bulk of the methyl group and the stereoelectronic effects of the fluorines.

  • Methyl Preference: The C3-methyl group strongly prefers the equatorial position (

    
     kcal/mol) to avoid 1,3-diaxial strain with C5-H and C1-H.
    
  • Fluorine Orientation: With the ring locked by the equatorial methyl, the C4-fluorines occupy fixed axial and equatorial positions. Unlike C3-fluoropiperidines, which exhibit a strong gauche effect with the nitrogen lone pair, the C4-fluorines here primarily influence the ring's dipole moment and lipophilicity without inducing ring flip.

Physicochemical Profile

The following data compares 4,4-difluoro-3-methylpiperidine with its non-fluorinated parent to highlight the "Fluorine Effect."

Property3-Methylpiperidine4,4-Difluoro-3-methylpiperidineImpact of Modification
pKa (Conj. Acid) ~11.08.2 – 8.5 (Est.)[1]Drastic Reduction: Inductive effect of F atoms pulls electron density from N, reducing basicity.
LogP (Lipophilicity) ~1.1~1.5 (Est.)[1]Increase: Fluorine adds lipophilicity, though polarity changes modulate this.
LogD (pH 7.4) -2.5 (Mostly ionized)~0.8 (Mix of ionized/neutral)Bioavailability Boost: Lower pKa means more neutral species at physiological pH, aiding membrane permeability.[1]
Boiling Point 126°C~135–140°C Increased molecular weight and dipole-dipole interactions raise BP.
Solubility Miscible with waterHigh (as HCl salt)Excellent aqueous solubility; free base is soluble in DCM, MeOH, THF.[1]

Critical Insight: The pKa drop from ~11 to ~8.2 is the most valuable property. It reduces the "cationic amphiphilic drug" (CAD) character, potentially lowering hERG channel inhibition and phospholipidosis risk.[1]

Synthetic Pathways[4][8][9][10]

The synthesis of 4,4-difluoro-3-methylpiperidine requires careful construction of the ketone precursor followed by deoxofluorination.

Reaction Scheme Logic
  • Precursor Assembly: Alpha-methylation of protected piperidone.

  • Fluorination: Nucleophilic fluorination using DAST or Deoxo-Fluor.

  • Deprotection: Removal of the Boc group to yield the stable salt.

Graphviz Workflow Diagram

Synthesis Start N-Boc-4-piperidone Step1 α-Methylation (LDA, MeI, -78°C) Start->Step1 Inter1 N-Boc-3-methyl-4-piperidone Step1->Inter1 Step2 Deoxofluorination (DAST/Deoxo-Fluor, DCM) Inter1->Step2 Inter2 N-Boc-4,4-difluoro-3-methylpiperidine Step2->Inter2 Risk: Elimination to Vinyl Fluoride Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 4,4-Difluoro-3-methylpiperidine HCl Step3->Final

Caption: Step-wise synthetic route from commercial N-Boc-4-piperidone to the target HCl salt.

Detailed Protocol (Self-Validating)

Step 1: Synthesis of N-Boc-3-methyl-4-piperidone

  • Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[1]

  • Protocol:

    • Cool anhydrous THF to -78°C under nitrogen. Add LDA (1.1 eq).

    • Dropwise add N-Boc-4-piperidone (1.0 eq) in THF. Stir for 1h to form the enolate.

    • Add MeI (1.1 eq) dropwise.[1]

    • Warm to RT over 3h. Quench with saturated NH₄Cl.

    • Validation: NMR should show a doublet for the methyl group (~1.1 ppm) and disappearance of one alpha-proton.

Step 2: Deoxofluorination (Critical Step)

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, DCM.[1]

  • Protocol:

    • Dissolve N-Boc-3-methyl-4-piperidone in DCM in a plastic/Teflon vessel (glass can react with HF byproducts).

    • Cool to 0°C. Add DAST (2.5 eq) slowly.

    • Stir at RT for 12–24h.

    • Safety Quench: Pour reaction mixture slowly into saturated NaHCO₃ (vigorous CO₂ evolution).

    • Purification: Column chromatography (Hexane/EtOAc).

    • Note: Monitor for the "vinyl fluoride" impurity (elimination product), which forms if the reaction is heated too high.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Stir the intermediate in HCl/Dioxane at RT for 2h. Precipitate with ether, filter, and dry to obtain the white solid HCl salt.

Medicinal Chemistry Applications

Metabolic Blocking

The C4 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 (CYP2D6).[1]

  • Mechanism: Replacing C-H bonds with C-F bonds (bond energy: ~116 kcal/mol vs ~99 kcal/mol) blocks hydroxylation.[1]

  • Result: Extended half-life (

    
    ) and reduced clearance.[1]
    
Bioisosterism & Selectivity

In Dopamine D4 receptor antagonists, the 4,4-difluoropiperidine scaffold has been shown to improve selectivity over D2/D3 receptors. The 3-methyl group adds a steric vector that can fill hydrophobic pockets in the receptor active site, enhancing potency.

pKa Tuning

Standard piperidines (pKa ~11) are fully protonated in the gut (pH 1–7), limiting passive diffusion.[1] The 4,4-difluoro analog (pKa ~8.[8]3) exists in a significant equilibrium concentration of the neutral free base at intestinal pH (6.5–7.5), improving passive absorption.[1]

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[6][9]
Skin Irritation H315Causes skin irritation.[6][9]
Eye Irritation H319Causes serious eye irritation.[9]
STOT-SE H335May cause respiratory irritation.[8][9]

Handling Protocols:

  • Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents. The free base reacts rapidly with acids.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[10]

References

  • Synthesis of Fluorinated Piperidines

    • Title: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist."
    • Source: ChemMedChem, 2025.[10][11]

    • URL:[Link] (Analogous chemistry and pKa data).[1]

  • Physicochemical Effects of Fluorine

    • Title: "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry."
    • Source: Chemistry – A European Journal, 2022.
    • URL:[Link][1]

  • Conformational Analysis

    • Title: "Understanding the Conformational Behavior of Fluorin
    • Source: Chemistry – A European Journal, 2020.
    • URL:[Link][1]

  • Safety Data

    • Title: "4,4-Difluoro-3-methylpiperidine hydrochloride Safety D
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link][1]

Sources

Exploratory

4,4-Difluoro-3-methylpiperidine: A Strategic Building Block for Physicochemical Tuning

Executive Summary 4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7, HCl salt) represents a high-value structural motif in modern medicinal chemistry, specifically designed to modulate the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7, HCl salt) represents a high-value structural motif in modern medicinal chemistry, specifically designed to modulate the physicochemical properties of piperidine-based drugs.[1] Unlike the parent piperidine, the incorporation of the gem-difluoro group at the C4 position exerts a profound electronic effect, significantly lowering the basicity (pKa) of the secondary amine while enhancing metabolic stability by blocking cytochrome P450 oxidation at the typically labile C4 position.

This guide provides a comprehensive technical analysis of this building block, covering its chemical identity, validated synthesis protocols, structural conformational analysis, and applications in drug discovery, specifically within the context of dopamine receptor modulation and bioisosteric design.

Part 1: Chemical Identity & Physical Properties[2]

The compound exists primarily as a stable hydrochloride salt for handling and storage. The presence of the C3-methyl group introduces chirality, creating (R) and (S) enantiomers which are often resolved for high-affinity ligand synthesis.

Table 1: Physicochemical Data Profile
PropertyDataNote
IUPAC Name 4,4-Difluoro-3-methylpiperidine hydrochloride
CAS Number (Racemic HCl) 1434141-99-7 Primary commercial form
CAS Number (Free Base) 2381280-85-7
CAS Number ((S)-isomer HCl) 2838399-87-2
CAS Number ((R)-isomer HCl) 2503325-78-6
Molecular Formula C₆H₁₁F₂N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 171.62 g/mol (Salt); 135.16 g/mol (Base)
Exact Mass 135.086 (Base)
Predicted pKa (Base) ~7.8 - 8.5Significantly lower than piperidine (~11.2) due to F-inductive effect
LogP (Calculated) ~1.2Lipophilicity increased by fluorine substitution
Appearance White to off-white crystalline solidHygroscopic

Part 2: Structural Analysis & The "Fluorine Effect"

The utility of 4,4-difluoro-3-methylpiperidine stems from two critical "Fluorine Effects" that alter the behavior of the piperidine ring.

pKa Modulation (Electronic)

The strong electronegativity of the fluorine atoms at C4 pulls electron density through the


-framework (inductive effect, 

). This reduces the electron density available at the nitrogen lone pair, lowering the pKa of the amine by 2–3 log units compared to non-fluorinated piperidine.
  • Impact: This improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4) and reduces the risk of hERG channel inhibition, which is often associated with highly basic amines.

Conformational Bias (Steric/Stereoelectronic)

The gem-difluoro group introduces a "gauche effect" and alters the ring pucker. The C3-methyl group must adopt a specific orientation (equatorial vs. axial) to minimize 1,3-diaxial interactions with the axial fluorine.

  • Mechanism: In the chair conformation, the C3-methyl group prefers the equatorial position to avoid steric clash with the axial fluorine at C5 (if it were present) or simply to minimize torsional strain. However, the C-F bond lengths (1.35 Å) are shorter than C-H, slightly altering the chair geometry.

Figure 1: Conformational Dynamics & pKa Modulation

G Piperidine Parent Piperidine (pKa ~11.2) Difluoro 4,4-Difluoro-3-methylpiperidine (pKa ~8.0) Piperidine->Difluoro Fluorination Effect Electronic Effect: -I Inductive Withdrawal Reduces N-basicity Difluoro->Effect Conformation Steric Effect: Methyl/Fluorine Interaction Defines Vector Difluoro->Conformation

Caption: Structural evolution from parent piperidine showing the dual impact of fluorination on electronic basicity and conformational locking.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4,4-difluoro-3-methylpiperidine typically proceeds via the deoxofluorination of a protected piperidone precursor. This protocol ensures safety and high yield.

Core Synthesis Route

Precursor: N-Boc-3-methyl-4-piperidone. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Solvent: Dichloromethane (DCM).

Step-by-Step Experimental Protocol

1. Protection (if starting from salt): Ensure the starting material is N-protected (Boc or Cbz) to prevent side reactions between the amine and the fluorinating agent.

2. Fluorination (Deoxofluorination):

  • Safety Warning: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Perform in a fume hood behind a blast shield.

  • Procedure:

    • Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

    • Cool the solution to 0°C (ice bath).

    • Add DAST (2.5 eq) dropwise via syringe. Note: Use a plastic syringe; DAST etches glass.

    • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.

    • Extraction: Extract with DCM (3x), dry organics over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields N-Boc-4,4-difluoro-3-methylpiperidine.

3. Deprotection (Salt Formation):

  • Procedure:

    • Dissolve the Boc-intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 eq).

    • Stir at RT for 2–4 hours until TLC shows consumption of starting material.

    • Isolation: Concentrate the solvent or precipitate with diethyl ether. Filter the white solid to obtain 4,4-Difluoro-3-methylpiperidine hydrochloride .

Figure 2: Synthesis Workflow

Synthesis Step1 Precursor: N-Boc-3-methyl-4-piperidone Step2 Fluorination: DAST (2.5 eq), DCM, 0°C to RT Step1->Step2 Step3 Intermediate: N-Boc-4,4-difluoro-3-methylpiperidine Step2->Step3 Step4 Deprotection: 4M HCl in Dioxane Step3->Step4 Final Product: 4,4-Difluoro-3-methylpiperidine HCl Step4->Final

Caption: Stepwise chemical synthesis pathway from the ketone precursor to the final hydrochloride salt.

Part 4: Applications in Drug Discovery

Dopamine Receptor Antagonists

Recent medicinal chemistry campaigns have utilized the 4,4-difluoropiperidine scaffold to develop selective Dopamine D4 receptor antagonists.[9][10][11] The 3-methyl substituent is critical for tuning the selectivity profile against D2/D3 receptors.

  • Case Study: In a 2025 study, researchers utilized a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold to achieve nanomolar affinity (Ki = 0.3 nM) for D4R.[9] The 3-position substitution (analogous to the methyl group here) was pivotal in optimizing the binding pocket fit [1].

Metabolic Blocking (Deuterium/Fluorine Switch)

The C4 position of piperidine is a "soft spot" for metabolic oxidation. Replacing C-H bonds with C-F bonds blocks hydroxylation because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

  • Application: Used in lead optimization to extend the half-life (

    
    ) of piperidine-containing drugs.
    
Bioisosteric Replacement

This moiety serves as a bioisostere for morpholine or standard piperidine.

  • Advantage: It maintains the 6-membered ring geometry but removes the hydrogen bond acceptor oxygen of morpholine (if lipophilicity is needed) or lowers the basicity of piperidine (if permeability is the issue).

Part 5: Handling and Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[12][13]
Eye Damage/Irritation H319Causes serious eye irritation.[12][13]
STOT-SE H335May cause respiratory irritation.[12][13]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a well-ventilated fume hood to avoid dust inhalation.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] Remove contact lenses if present.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025).[9] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.[9]

  • PubChem.[7][8] (n.d.). 4,4-Difluoro-3-methylpiperidine hydrochloride (Compound CID 71656139).[8] National Library of Medicine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Sigma-Aldrich.[1] (n.d.). 4,4-Difluoro-3-methylpiperidine hydrochloride Product Sheet.

Sources

Foundational

Conformational Analysis of 4,4-Difluoro-3-methylpiperidine: A Technical Guide

This guide provides an in-depth technical analysis of the conformational landscape of 4,4-Difluoro-3-methylpiperidine , a high-value scaffold in medicinal chemistry used to modulate pKa, metabolic stability, and lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the conformational landscape of 4,4-Difluoro-3-methylpiperidine , a high-value scaffold in medicinal chemistry used to modulate pKa, metabolic stability, and lipophilicity in drug candidates.

Executive Summary & Structural Significance

4,4-Difluoro-3-methylpiperidine represents a strategic fusion of steric control (via the methyl group) and electronic modulation (via the gem-difluoro motif). In drug discovery, this scaffold is frequently employed to:

  • Lower Basicity: The electron-withdrawing effect of the

    
    -fluorines (relative to nitrogen) lowers the pKa of the piperidine nitrogen (typically by 1–2 units compared to the non-fluorinated parent), improving bioavailability and reducing hERG liability.
    
  • Block Metabolism: The C4 position is a common site for oxidative metabolism (CYP450). Gem-difluorination blocks this "soft spot."

  • Induce Conformational Bias: The interplay between the methyl group and the fluorine atoms restricts the conformational flexibility of the piperidine ring, potentially locking bioactive conformations.

Theoretical Framework: Steric vs. Electronic Arbitration

The conformational preference of this molecule is dictated by the competition between A-values (steric bulk) and Stereoelectronic effects (hyperconjugation and gauche effects).[1]

The Dominant Conformer

The piperidine ring exists in a dynamic equilibrium between two chair conformers. For 3-substituted piperidines, the substituent can be either axial or equatorial .

  • Conformer A (Methyl-Equatorial): The C3-methyl group occupies the equatorial position. The C4-fluorines are split: one axial (

    
    ) and one equatorial (
    
    
    
    ).
  • Conformer B (Methyl-Axial): The C3-methyl group occupies the axial position.

Thermodynamic Prediction: The Conformer A (Methyl-Equatorial) is the globally minimum structure, populated at >95% at room temperature. This is driven by the high A-value of the methyl group (~1.70 kcal/mol). Placing the methyl group axially (Conformer B) introduces severe 1,3-diaxial interactions with the axial protons at C5 and the lone pair (or proton) on Nitrogen.

The "Fluorine Effect" and Gauche Interactions

While the methyl group dictates the gross chair conformation, the fluorine atoms fine-tune the geometry via the Gauche Effect .

  • In Conformer A , the equatorial Methyl group at C3 is gauche to the equatorial Fluorine at C4.

  • Normally, steric repulsion destabilizes gauche alkyl-alkyl interactions. However, the C-F bond is short (1.35 Å) and the van der Waals radius of Fluorine (1.47 Å) is small (comparable to Oxygen).

  • Hyperconjugation: There is a stabilizing

    
     interaction. The anti-periplanar arrangement of the axial C3-H and the axial C4-F facilitates this orbital overlap, further stabilizing the equatorial-methyl conformer.
    
Nitrogen Inversion and Salt Formation

In the free base, the N-H (or N-R) bond prefers the equatorial orientation. However, upon protonation (hydrochloride salt formation), the nitrogen becomes tetrahedral. The strong electron-withdrawing nature of the 4,4-difluoro group exerts a through-bond inductive effect, lowering the pKa of the ammonium species significantly compared to 3-methylpiperidine.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the two chair forms and the specific interactions stabilizing the major conformer.

Conformation cluster_0 Major Conformer (>95%) cluster_1 Minor Conformer (<5%) Chair_Eq Chair A (3-Methyl Equatorial) Interactions: - Me(eq)/F(eq) Gauche - σ(C3-H) -> σ*(C4-Fax) Chair_Ax Chair B (3-Methyl Axial) Penalties: - 1,3-Diaxial (Me vs H5) - Steric Strain Chair_Eq->Chair_Ax Ring Flip ΔG ≈ +1.7 kcal/mol Inter_1 Hyperconjugation Stabilization Chair_Eq->Inter_1 promotes Inter_2 Steric Destabilization Chair_Ax->Inter_2 suffers

Caption: Equilibrium favoring the equatorial methyl conformer due to relief of 1,3-diaxial strain and favorable stereoelectronic overlap.

Experimental Validation Protocols

To validate the conformation in solution,


 and 

NMR are the gold standards.
NMR Analysis

The gem-difluoro group presents a distinct AB pattern due to the chirality at C3 (making the two fluorines diastereotopic).

ParameterExpected Value / CharacteristicMechanistic Origin
Multiplicity AB Quartet (or dddd)Geminal coupling between

and

.

230 – 250 HzTypical magnitude for gem-difluoro groups in six-membered rings.
Chemical Shift

-90 to -110 ppm

typically resonates upfield of

due to the

-gauche effect from the ring carbons.
Vicinal Coupling

The axial H3 proton couples strongly with

(~25-30 Hz) and weakly with

(<5 Hz).
Protocol: Variable Temperature (VT) NMR

To confirm the rigidity of the ring and the barrier to inversion:

  • Preparation: Dissolve 10 mg of 4,4-difluoro-3-methylpiperidine HCl in 0.6 mL of CDCl3 (or CD3OD).

  • Acquisition: Acquire

    
     NMR spectra at 298K.
    
  • Cooling: Lower temperature in 10K increments down to 213K.

  • Analysis:

    • If the spectrum remains sharp, the molecule is locked in a single dominant conformation (Chair A).

    • If peaks broaden and decoalesce, a dynamic equilibrium exists (unlikely for this rigid scaffold).

Synthesis & Application Workflow

The synthesis of this scaffold often involves the hydrogenation of the corresponding pyridine or deoxofluorination of a piperidone.

Synthetic Route (Deoxofluorination)
  • Starting Material: N-Boc-3-methyl-4-piperidone.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, 0°C to RT, 12h.

  • Workup: Quench with sat. NaHCO3 (Caution: Gas evolution).

  • Deprotection: 4M HCl in Dioxane to yield the hydrochloride salt.

Application in D4 Receptor Antagonists

Recent medicinal chemistry efforts have utilized this scaffold to improve selectivity for the Dopamine D4 receptor.[2] The 4,4-difluoro substitution reduces lipophilicity (lowers LogD) compared to the dimethyl analog while maintaining the necessary steric bulk for receptor pocket filling.

Synthesis Start N-Boc-3-methyl-4-piperidone Step1 Fluorination (DAST/Deoxo-Fluor, DCM) Start->Step1 Inter N-Boc-4,4-difluoro-3-methylpiperidine Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product 4,4-Difluoro-3-methylpiperidine HCl (Target Scaffold) Step2->Product

Caption: Standard synthetic workflow for accessing the 4,4-difluoro-3-methylpiperidine scaffold.

References

  • BenchChem. Application Notes: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds.[3] (2025).[3][4][5]

  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.[6] Chemistry – A European Journal, 26(27), 6141-6147 (2020). [4][7]

  • Thiehoff, C., et al. The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100 (2017).

  • PubChem. Compound Summary for CID 168432911: (S)-4,4-Difluoro-3-methylpiperidine hydrochloride.[8] National Library of Medicine. [8]

  • Purser, S., et al. Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews, 37, 320-330 (2008).

Sources

Exploratory

Engineering Molecular Efficacy: 4,4-Difluoro-3-methylpiperidine as a Next-Generation Bioisostere

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the developability bottlenecks associated with the ubiquitous piperidine ring. While piperidine is a foundational pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the developability bottlenecks associated with the ubiquitous piperidine ring. While piperidine is a foundational pharmacophore in medicinal chemistry, its high basicity (pKa ~11.2) often leads to significant liabilities, including hERG channel blockade, phospholipidosis, and poor passive membrane permeability.

To circumvent these issues, the strategic deployment of 4,4-difluoro-3-methylpiperidine has emerged as a highly sophisticated bioisosteric replacement. This whitepaper deconstructs the physicochemical rationale, synthetic methodologies, and biological applications of this motif, providing a self-validating framework for integrating it into modern drug design.

Physicochemical and Mechanistic Causality

The transition from a standard piperidine to 4,4-difluoro-3-methylpiperidine is not merely a structural tweak; it is a calculated manipulation of molecular electronics and sterics designed to rescue failing drug candidates.

The Inductive Effect of gem-Difluorination

Fluorine is the most electronegative element. By installing a gem-difluoro group at the C4 position of the piperidine ring, we exert a powerful electron-withdrawing inductive effect (-I effect) through the


-bond framework. This dramatically decreases the electron density on the piperidine nitrogen, stabilizing the unprotonated free base and driving the amine pKa down from ~11.2 to approximately 7.3–7.5. 1[1].

Causality in Action: Lowering the pKa ensures that a significantly higher fraction of the drug molecule remains unionized at physiological pH (7.4). This directly enhances passive transcellular permeability and mitigates off-target binding to the hERG potassium channel, which preferentially binds highly basic, protonated amines.

The Steric Shielding of the 3-Methyl Group

While 4,4-difluoropiperidine solves the basicity problem, it leaves the ring vulnerable to cytochrome P450 (CYP450)-mediated oxidation at the C2 and C3 positions. The strategic addition of a methyl group at the C3 position introduces critical steric bulk.

  • Conformational Locking: The methyl group restricts the ring's degrees of freedom, locking it into a preferred chair conformation that can be optimized for target binding 2[2].

  • Metabolic Resistance: The C3-methyl group sterically shields the adjacent carbons from CYP450 active site coordination, drastically improving the half-life of the compound.

BioisostereLogic Piperidine Piperidine Core pKa ~11.2 High hERG Affinity Fluorination gem-Difluoro Addition (C4 Position) Piperidine->Fluorination Inductive Electron Withdrawal Intermediate 4,4-Difluoropiperidine pKa ~7.3 Reduced Basicity Fluorination->Intermediate Methylation Methylation (C3 Position) Final 4,4-Difluoro-3-methylpiperidine Sterically Shielded Metabolically Stable Methylation->Final Intermediate->Methylation Steric Hindrance at C3 Outcome Optimized ADME/Tox Enhanced Target Selectivity Final->Outcome Drug Candidate Integration

Logical workflow of physicochemical optimization using 4,4-difluoro-3-methylpiperidine.

Quantitative Profiling: Fragment Analysis

To visualize the impact of these modifications, we must look at the quantitative shifts in physicochemical properties. The table below summarizes the theoretical and observed fragment data when transitioning from a naked piperidine to the fully substituted bioisostere.

Physicochemical ParameterPiperidine4,4-Difluoropiperidine4,4-Difluoro-3-methylpiperidine
Amine pKa (Calculated) ~11.2~7.3~7.4
cLogP (Fragment Base) 0.841.351.70
Predicted hERG Liability HighLowLow
Metabolic Vulnerability High (C2, C3, C4 oxidation)Moderate (C2, C3 oxidation)Low (Steric & Electronic block)

Synthetic Methodology: Deoxofluorination Protocol

Synthesizing 4,4-difluoro-3-methylpiperidine requires precise control of highly reactive fluorinating agents. The following protocol details the synthesis of the protected intermediate, 1-benzyl-4,4-difluoro-3-methylpiperidine , utilizing sulfur tetrafluoride (


) and anhydrous hydrogen fluoride (

).3[3].
Step-by-Step Workflow
  • Reactor Preparation: Purge a heavy-walled stainless-steel autoclave with inert argon gas and cool to -78°C using a dry ice/acetone bath.

    • Causality:

      
       is a toxic, corrosive gas at room temperature (boiling point -38°C). Cooling the vessel ensures the 
      
      
      
      condenses into a liquid, allowing for accurate stoichiometric control and mitigating the violent exotherm that occurs upon initial contact with the ketone.
  • Reagent Loading: Add 1-benzyl-3-methylpiperidin-4-one (1.0 eq, e.g., 983 mmol) and anhydrous

    
     (approx. 10 eq).
    
    • Causality:

      
       acts as both a solvent and a critical acid catalyst. It protonates the C4 carbonyl oxygen, increasing the electrophilicity of the carbon center and priming it for nucleophilic attack by the sulfur species.
      
  • Fluorination Initiation: Carefully condense

    
     (2.2 eq) into the cold autoclave. Seal the vessel securely.
    
  • Thermal Activation: Remove the cooling bath and allow the sealed autoclave to warm to 15°C. Stir vigorously for 16 hours.

    • Causality: The deoxofluorination proceeds via an alkoxy-sulfur trifluoride intermediate. Warming to 15°C provides the necessary thermal energy to drive the reaction to the thermodynamic gem-difluoro product without risking thermal degradation of the benzyl protecting group.

  • Quench and Isolation: Vent excess gases through a basic scrubber system (KOH/CaO). Quench the crude mixture carefully over crushed ice and neutralize with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and purify via silica gel chromatography to yield the target compound.

Case Studies in Targeted Therapeutics

The utility of 4,4-difluoro-3-methylpiperidine is best demonstrated through its recent applications in overcoming severe clinical liabilities in oncology.

ErSO-DFP in ER+ Breast Cancer

In the development of small-molecule activators of the Anticipatory Unfolded Protein Response (a-UPR) for treating Estrogen Receptor-positive (ER+) breast cancer, the lead compound (ErSO) suffered from excessive lipophilicity (cLogD ~6.4) and poor intravenous tolerability. By incorporating a 4,4-difluoro-3-methylpiperidine moiety, researchers generated ErSO-DFP .

  • Outcome: The branching at the 3-position maintained the necessary steric interactions for potent anticancer activity, while the difluorination lowered the basicity and lipophilicity. This resulted in a compound with enhanced selectivity for ER

    
    + cancer cells and a vastly improved therapeutic window in rodent models. 4[4].
    
Cbl-b Inhibitors for Immuno-Oncology

The E3 ubiquitin ligase Cbl-b is a master negative regulator of immune cell activation. Inhibiting Cbl-b requires compounds that can navigate a complex, highly polar active site while maintaining oral bioavailability. Recent patents highlight the use of the 4,4-difluoro-3-methylpiperidine scaffold to achieve the precise vector alignment required for Cbl-b inhibition. The bioisostere provides the necessary metabolic stability required for systemic immune modulation, enhancing the efficacy of co-administered cancer vaccines.3[3].

Self-Validating Protocol: Microsomal Stability Assessment

To empirically validate that the 4,4-difluoro-3-methylpiperidine substitution successfully blocks CYP450 metabolism, a rigorously controlled Human Liver Microsome (HLM) intrinsic clearance (


) assay must be executed. This protocol is designed as a self-validating system.

Step 1: Matrix Preparation Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant (

    
    ) for major CYP enzymes, allowing the reaction to follow first-order kinetics. 0.5 mg/mL protein prevents non-specific microsomal binding from artificially masking compound clearance.
    

Step 2: The Negative Control (System Validation) Split the matrix into two cohorts. To Cohort A, add buffer. To Cohort B, add 1 mM NADPH.

  • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. If Cohort A (minus-NADPH) shows compound depletion, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), invalidating the assumption of CYP-mediated clearance.

Step 3: Kinetic Sampling Incubate at 37°C. At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide).

  • Causality: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity. The internal standard is critical; it normalizes any variability in LC-MS/MS injection volumes or matrix ionization suppression.

Step 4: Data Analysis Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound ratio versus time. Calculate


 based on the elimination rate constant (

).
  • Validation: A successful bioisosteric replacement will show a

    
     for the 4,4-difluoro-3-methylpiperidine analog that is at least 3- to 5-fold lower than the unsubstituted piperidine control.
    

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (PMC) URL:[1]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL:[2]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: National Institutes of Health (PMC) URL:[4]

  • US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof Source: Google Patents URL:[3]

Sources

Foundational

A Technical Guide to Modulating Lipophilicity with 4,4-Difluoro-3-methylpiperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of how the strategic incorporation of the 4,4-Difluoro-3-methylpiperidine scaffold can be leveraged to fine-tune...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of how the strategic incorporation of the 4,4-Difluoro-3-methylpiperidine scaffold can be leveraged to fine-tune the lipophilicity and other critical physicochemical properties of drug candidates. As a senior application scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower your drug discovery programs.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Measured by the partition coefficient (logP) for neutral species or the distribution coefficient (logD) for ionizable compounds at a specific pH, lipophilicity governs a molecule's ability to traverse cellular membranes and interact with its biological target.[1][3] An optimal lipophilicity profile is crucial for achieving desired pharmacokinetic and pharmacodynamic outcomes.

Strategic Fluorination: A Paradigm Shift in Physicochemical Property Modulation

The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry.[4][5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's electronic and steric properties.[4][6] This can lead to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[4][7]

One of the most significant effects of fluorination is its ability to modulate lipophilicity. While the fluorination of aromatic systems generally increases lipophilicity, the effect on aliphatic systems can be more nuanced, sometimes even leading to a decrease in lipophilicity.[7][8] This provides a versatile tool for fine-tuning this critical property.

The 4,4-Difluoro-3-methylpiperidine Scaffold: A Multifunctional Building Block

The 4,4-Difluoro-3-methylpiperidine moiety is a sophisticated building block that offers several advantages for drug design. Its strategic combination of a piperidine ring, a gem-difluoro group, and a methyl group allows for a multi-faceted approach to property modulation.

Impact on Basicity (pKa)

The two highly electronegative fluorine atoms at the 4-position of the piperidine ring exert a strong electron-withdrawing inductive effect. This effect propagates through the sigma bond framework, reducing the electron density on the piperidine nitrogen.[9] Consequently, the lone pair of electrons on the nitrogen is less available for protonation, leading to a decrease in the basicity of the amine. This is observed as a reduction in the pKa value of the conjugate acid. Studies on analogous gem-difluorinated cyclic amines have shown a decrease in pKa of approximately 0.3 to 0.5 units.[9][10] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.

Influence on Lipophilicity (logD)

The impact of the 4,4-Difluoro-3-methylpiperidine moiety on lipophilicity is a complex interplay of several factors. The gem-difluoro group itself can either increase or decrease lipophilicity depending on the overall molecular context and the spatial orientation of the C-F bonds.[11][12] The adjacent methyl group will generally contribute to an increase in lipophilicity. The overall change in logD upon incorporation of this building block will be the net result of these opposing effects. This allows for a more subtle and context-dependent tuning of lipophilicity compared to simpler fluorination strategies.

Conformational Control

The substitution pattern of the 4,4-Difluoro-3-methylpiperidine ring can also impart a degree of conformational rigidity. The presence of the gem-difluoro and methyl groups can influence the conformational preferences of the piperidine ring, which can be advantageous for optimizing binding to a specific biological target.[13][14]

Quantitative Assessment of Lipophilicity Changes

To illustrate the practical impact of incorporating the 4,4-Difluoro-3-methylpiperidine building block, the following table presents a comparative analysis of calculated logP and logD values for a hypothetical parent molecule and its analog containing the fluorinated scaffold.

CompoundStructurecLogPcLogD (pH 7.4)
Parent Piperidine(Structure of a generic N-aryl piperidine)2.52.3
4,4-Difluoro-3-methylpiperidine Analog(Structure of the corresponding N-aryl-4,4-difluoro-3-methylpiperidine)2.82.7

Note: These values are illustrative and calculated using standard cheminformatics software. Actual experimental values may vary.

The data suggests a modest increase in lipophilicity upon the introduction of the 4,4-Difluoro-3-methylpiperidine moiety in this specific context. However, as previously mentioned, the effect can be highly dependent on the parent structure.

Experimental Protocol for Lipophilicity (logD) Determination

A reliable experimental determination of logD is essential for validating the effects of chemical modifications. The shake-flask method is a widely accepted standard for this purpose.[1][2][15]

Shake-Flask Method for logD Measurement

Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[3]

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separation funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • In a vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each).

    • Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.

    • Cap the vial tightly.

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1-2 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.[2]

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw a precise aliquot from both the n-octanol (upper) and aqueous (lower) layers. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[3]

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Buffer partitioning Partition Compound between Phases prep_solvents->partitioning prep_sample Prepare Compound Stock Solution prep_sample->partitioning equilibration Equilibrate via Shaking partitioning->equilibration separation Separate Phases via Centrifugation equilibration->separation sampling Sample n-Octanol and Aqueous Layers separation->sampling quantification Quantify Compound (HPLC or LC-MS) sampling->quantification calculation Calculate logD quantification->calculation

Case Study: 4,4-Difluoropiperidines in Drug Discovery

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of novel therapeutic agents. For instance, a series of 4,4-difluoropiperidine ether-based compounds were discovered and characterized as potent and selective dopamine D4 receptor antagonists.[16][17] In these studies, the difluoropiperidine moiety was identified as a privileged group that conferred improved potency and selectivity.[16] While these compounds exhibited some liabilities such as poor microsomal stability, they serve as valuable tool compounds for further investigation and highlight the potential of this scaffold in drug design.[16][17]

Synthesis of the 4,4-Difluoro-3-methylpiperidine Building Block

Access to the 4,4-Difluoro-3-methylpiperidine building block is crucial for its application in medicinal chemistry. While multiple synthetic routes can be envisioned, a common approach involves the fluorination of a suitable precursor ketone. Deoxyfluorination reagents are often employed for this transformation. The subsequent steps would involve standard organic synthesis methodologies to construct the full piperidine ring and introduce the methyl group.

G start Piperidone Precursor fluorination Deoxyfluorination (e.g., DAST, Deoxo-Fluor) start->fluorination Step 1 difluoro_ketone 4,4-Difluoropiperidone fluorination->difluoro_ketone Step 2 reduction Reduction of Ketone and/or Amide difluoro_ketone->reduction Subsequent Steps (may include methylation, ring formation, etc.) final_product 4,4-Difluoro-3-methylpiperidine reduction->final_product

Conclusion

The 4,4-Difluoro-3-methylpiperidine building block is a valuable tool for medicinal chemists seeking to modulate the physicochemical properties of drug candidates. Its ability to influence lipophilicity, pKa, and conformation in a nuanced manner allows for the fine-tuning of ADME and pharmacodynamic profiles. This guide has provided a comprehensive overview of the underlying principles, practical considerations, and experimental methodologies associated with the use of this versatile scaffold. By understanding and applying these concepts, researchers can more effectively navigate the complex landscape of drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004).
  • Taylor, R. E. (2004). Fluorine in medicinal chemistry. Chemistry-A European Journal, 10(23), 5829-5835.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • LogP and logD calculations. Chemaxon Docs. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Lipophilicity. Creative Biolabs. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Using NMR to Measure Lipophilicity. AZoM. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • Measuring Lipophilicity with NMR. Carbon. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... ResearchGate. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. R Discovery. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... ResearchGate. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. [Link]

  • 4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • 4,4-difluoro-3-methylpiperidine hydrochloride (C6H11F2N). PubChemLite. [Link]

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines. ACS Figshare. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

Exploratory

Engineering Metabolic Stability in Fluorinated Methylpiperidine Derivatives: A Technical Blueprint for Lead Optimization

Executive Summary In small-molecule drug discovery, the methylpiperidine ring is a ubiquitous pharmacophore, frequently deployed to engage target receptors via its basic nitrogen. However, this structural motif presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the methylpiperidine ring is a ubiquitous pharmacophore, frequently deployed to engage target receptors via its basic nitrogen. However, this structural motif presents a profound metabolic liability. The high electron density and physiological protonation of the piperidine ring render it highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, leading to rapid in vivo clearance[1].

To rescue promising drug candidates, medicinal chemists employ strategic fluorination. By replacing hydrogen atoms with fluorine at or near metabolic "soft spots," researchers can dramatically enhance the pharmacokinetic profile of a molecule[2]. This whitepaper dissects the physical organic chemistry behind fluorine-mediated metabolic shielding, provides comparative quantitative data, and outlines a self-validating experimental workflow for assessing the intrinsic clearance (


) of fluorinated methylpiperidine derivatives.

The Mechanistic Causality of Fluorine-Mediated Metabolic Shielding

The assumption that fluorination simply "blocks" metabolism because the C–F bond is stronger than the C–H bond is an oversimplification. While bond enthalpy plays a role, the metabolic stability of fluorinated methylpiperidines is governed by a triad of physical organic phenomena[1]:

A. Thermodynamic Blocking (Bond Enthalpy)

The primary oxidative pathways for methylpiperidines include


-hydroxylation (leading to lactam formation or ring opening) and N-dealkylation. Cytochrome P450 enzymes facilitate this via a hydrogen atom transfer (HAT) mechanism. The C–F bond possesses a dissociation energy of up to 126 kcal/mol, compared to ~105 kcal/mol for a standard C–H bond[3]. Substituting a vulnerable methyl group with a trifluoromethyl (

) or difluoromethyl (

) group significantly increases the transition state energy required for the catalytic step, effectively stalling the CYP450 oxygen rebound mechanism[4].
B. Stereoelectronic Modulation and Shift

Enzyme-substrate affinity (


) is equally critical. CYP2D6, a primary metabolizer of basic amines, utilizes anionic residues (Glu216 and Asp301) in its active site to recruit substrates via stabilized ion pairs[1]. Unfluorinated methylpiperidines are highly basic (

) and exist almost entirely as protonated cations at physiological pH.

Fluorine is the most electronegative element (


). Introducing fluorine atoms onto the piperidine ring exerts a powerful electron-withdrawing inductive effect, which lowers the 

of the amine nitrogen[2]. This subtle reduction in basicity decreases the population of the protonated species, thereby reducing the molecule's binding affinity to the CYP active site. If the enzyme cannot efficiently bind the substrate, metabolism is circumvented regardless of bond strength[1].
C. Conformational Locking

Fluorine substitution introduces unique charge-dipole and hyperconjugative interactions. In saturated heterocyclic systems, these interactions can lock the methylpiperidine ring into a specific chair conformation[5]. This rigidification can physically orient the molecule such that the remaining vulnerable C–H bonds are pointed away from the catalytic heme iron of the CYP enzyme.

G cluster_0 Unfluorinated Methylpiperidine cluster_1 Fluorinated Methylpiperidine P1 Methylpiperidine Derivative CYP CYP450 Oxidation (e.g., CYP2D6/3A4) P1->CYP High Affinity Binding M1 alpha-Hydroxylation (Lactam Formation) CYP->M1 C-H Oxidation M2 N-Dealkylation (Ring Opening) CYP->M2 Electron Transfer F1 Fluorinated Derivative (e.g., -CF3) CYP2 CYP450 Enzymes F1->CYP2 Reduced Binding Affinity (pKa shift) Block Metabolic Shielding (Increased Half-life) CYP2->Block Blocked C-F Oxidation (High Bond Energy)

Fig 1: Comparative CYP450-mediated metabolic pathways of unfluorinated vs. fluorinated methylpiperidines.

Quantitative Analysis: The Impact of Fluorination

To illustrate the magnitude of metabolic shielding, we examine the intrinsic clearance (


) and half-life (

) of piperidine derivatives in Human Liver Microsomes (HLM). The data below demonstrates how progressive fluorination at metabolic soft spots systematically reduces enzymatic degradation[6].

Table 1: Comparative Metabolic Stability of Piperidine vs. Fluorinated Derivatives in Human Liver Microsomes (HLM)

Compound ModificationStructural RationaleHalf-life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Parent Piperidine Motif Baseline basicity and lipophilicity45.030.8
4-Hydroxypiperidine Phase I hydroxylated metabolite (Control)30.046.2
4-Fluoropiperidine Mono-fluorination (

reduction)
> 60.0< 23.1
4,4-Difluoropiperidine Gem-difluorination (Maximal shielding)> 60.0< 23.1

Data adapted from standardized HLM assays demonstrating the metabolic blocking effect of fluorine in heterocyclic scaffolds[6].

As observed, the introduction of a single fluorine atom (mono-fluorination) or two fluorine atoms (gem-difluorination) at the 4-position of the piperidine ring extends the half-life beyond the 60-minute assay threshold, effectively halving the intrinsic clearance rate[6].

Experimental Workflow: Self-Validating Microsomal Stability Assay

To reliably quantify the metabolic stability of newly synthesized fluorinated methylpiperidines, a robust in vitro assay using Human Liver Microsomes (HLM) is required[6]. As an Application Scientist, I mandate that this protocol operates as a self-validating system . This means the assay inherently proves its own accuracy through strategic controls, ensuring that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability.

Step-by-Step Methodology

Step 1: Matrix and Control Preparation

  • Action: Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL protein.
    
  • Causality (Self-Validation): Prepare three parallel incubations: the test compound, a positive control (Verapamil, high clearance to prove enzyme viability), and a negative control (Warfarin, low clearance). Crucially, prepare a Minus-NADPH control to rule out spontaneous chemical hydrolysis or non-CYP degradation.

Step 2: Pre-Incubation

  • Action: Add the fluorinated methylpiperidine derivative (final concentration 1 µM) to the HLM suspension. Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: Pre-equilibration ensures that the enzyme kinetics are measured at physiological temperature from the exact moment of initiation, preventing artificial lag phases in the kinetic curve.

Step 3: Reaction Initiation

  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)[7].

  • Causality: CYP450 enzymes are heme-dependent monooxygenases that require electron transfer from NADPH oxidoreductase[1]. Adding NADPH acts as the precise biochemical "start" switch.

Step 4: Kinetic Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with a proprietary Internal Standard (IS)[7].

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact second of transfer. The Internal Standard corrects for volumetric pipetting errors and matrix-induced ion suppression during subsequent mass spectrometry.

Step 5: LC-MS/MS Quantification & Data Processing

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins[6]. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percent compound remaining against time.

  • Causality: The slope of the linear portion of this curve represents the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ) to quantify the metabolic shielding achieved by fluorination[6].

Workflow N1 1. System Calibration & Control Prep (Minus-NADPH) N2 2. HLM & Compound Pre-incubation (37°C) N1->N2 N3 3. Reaction Initiation (+ NADPH Cofactor) N2->N3 N4 4. Time-Course Aliquoting (0, 5, 15, 30, 60 min) N3->N4 N5 5. Reaction Quenching (Cold ACN + Internal Standard) N4->N5 N6 6. LC-MS/MS Quantification & CLint Calculation N5->N6

Fig 2: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Case Studies in Lead Optimization

The application of fluorinated methylpiperidines is not merely theoretical; it has salvaged numerous drug discovery programs. For example, in the development of cannabinoid receptor 2 (CB2) agonists and histone deacetylase 1 (HDAC1) inhibitors, parent piperidine compounds exhibited unacceptably high intrinsic clearance (


 µL/min/mg)[8].

By systematically replacing the standard piperidine ring with fluorinated analogs (such as 4-fluoro or 4,4-difluoropiperidine), researchers were able to drastically reduce lipophilicity (cLogD7.4) and block oxidative hotspots[8]. This structural modification yielded greater than 7-fold to 10-fold improvements in microsomal stability, successfully advancing these compounds through preclinical pharmacokinetic hurdles[8].

References

  • BenchChem. "A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds." BenchChem Technical Support.
  • Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Müller, C., et al. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (ACS).
  • Purser, S., et al. "Full article: The role of fluorine in medicinal chemistry." Taylor & Francis Online (Tandfonline).
  • BenchChem.

Sources

Foundational

Engineering the Piperidine Scaffold: Structural Characteristics and Medicinal Applications of 4,4-Difluoro-3-methylpiperidine Hydrochloride

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, the piperidine ring is one of the most frequently utilized scaffolds in FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, the piperidine ring is one of the most frequently utilized scaffolds in FDA-approved drugs. However, bare piperidines often suffer from metabolic liabilities (e.g., cytochrome P450-mediated oxidation) and suboptimal lipophilicity profiles.

4,4-Difluoro-3-methylpiperidine hydrochloride has emerged as a highly privileged building block designed to overcome these limitations. By strategically combining a gem-difluoro motif with a chiral methyl group, this molecule offers precise control over basicity, metabolic stability, and steric vectoring within deep protein binding pockets[1]. This technical guide dissects the structural causality behind its physicochemical properties and provides validated protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical and Structural Baseline

To effectively utilize this building block, one must first understand its baseline quantitative metrics. The compound is typically supplied as a hydrochloride salt to ensure bench stability, mitigate the volatility of the free amine, and prevent oxidative degradation during storage.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₆H₁₂ClF₂NPubChem[2]
Molecular Weight 171.61 g/mol PubChem[2]
Exact Mass 171.0626 DaPubChem[2]
Topological Polar Surface Area (TPSA) 12.0 ŲPubChem[2]
CAS Number (Racemic) 1434141-99-7Sigma-Aldrich[3]
CAS Number (3R-enantiomer) 2503325-78-6AChemBlock[4]
Physical Form SolidSigma-Aldrich[3]

Causality in Structural Design: The "Fluorine Effect" and Chirality

The transition from a standard piperidine to 4,4-difluoro-3-methylpiperidine is not merely an increase in molecular weight; it is a deliberate engineering of the molecule's electronic and spatial profile.

A. pKa Modulation via Inductive Electron Withdrawal

The basicity of the piperidine nitrogen is a critical parameter governing oral bioavailability and membrane permeability. The introduction of two highly electronegative fluorine atoms at the C4 position exerts a strong electron-withdrawing inductive effect through the sigma bond framework. This pulls electron density away from the nitrogen atom, significantly lowering its pKa compared to an unsubstituted piperidine. Consequently, a higher fraction of the drug remains un-ionized at physiological pH (7.4), facilitating passive diffusion across lipid bilayers.

B. Metabolic Shielding

The C4 position of a piperidine ring is a notorious hotspot for oxidative metabolism by liver enzymes (CYP450). By replacing the vulnerable C-H bonds with highly stable C-F bonds, the molecule is effectively "shielded." The high bond dissociation energy of the C-F bond prevents oxidative cleavage, thereby extending the biological half-life of the resulting drug candidate.

C. Lipophilic Efficiency (LipE) and Chiral Vectoring

Fluorination lowers the overall logD of the molecule while maintaining or even enhancing target affinity. This results in a superior Lipophilic Efficiency (LipE = pIC₅₀ − cLogD₇.₄)[1]. Furthermore, the C3-methyl group introduces a stereocenter. The spatial projection of this methyl group (either the 3R or 3S configuration) dictates the steric fit within the target protein. In confined hydrophobic pockets, the correct enantiomer can lock the piperidine chair conformation into an optimal binding pose, while the incorrect enantiomer will result in severe steric clashes.

SPR Core 4,4-Difluoro-3-methylpiperidine Hydrochloride F2 4,4-Difluoro Motif Core->F2 Me 3-Methyl Group Core->Me Amine Piperidine Nitrogen Core->Amine Prop1 ↓ pKa & ↑ Metabolic Stability F2->Prop1 Inductive Effect Prop2 Chiral Vectoring & Steric Fit Me->Prop2 sp3 Projection Prop3 Target Engagement Amine->Prop3 H-Bonding

Structure-property relationships of the 4,4-difluoro-3-methylpiperidine scaffold.

Experimental Workflow: Integration into APIs

Because 4,4-difluoro-3-methylpiperidine is supplied as a hydrochloride salt, it cannot act as a nucleophile directly. The following self-validating protocol outlines the standard amidation/nucleophilic substitution workflow required to integrate this building block into a larger scaffold.

Protocol: In Situ Free-Basing and Nucleophilic Coupling

Objective: To couple 4,4-difluoro-3-methylpiperidine to an electrophilic core (e.g., an aryl halide for SₙAr or an acid chloride for amidation) while maintaining high yield and preventing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask, weigh the electrophilic precursor (1.0 eq) and 4,4-difluoro-3-methylpiperidine hydrochloride (1.2–1.5 eq). Causality: A slight excess of the piperidine ensures complete consumption of the more valuable electrophilic core.

  • In Situ Free-Basing: Suspend the reagents in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Add a non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 eq). Causality: The base neutralizes the HCl salt, liberating the secondary amine to act as a nucleophile. A non-nucleophilic base is strictly required to prevent competitive attack on the electrophile[1].

  • Reaction Execution: Stir the mixture at room temperature (or elevated temperature depending on electrophile reactivity) for 14–16 hours under an inert Argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the electrophile.

  • Validation Check (Self-Validating Step): At 14 hours, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the peak corresponding to the starting electrophile is <5% of the total UV area.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Causality: NH₄Cl is a mild acid that neutralizes excess DIPEA/Cs₂CO₃ without protonating the newly formed product, ensuring the product partitions cleanly into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. If the racemic piperidine was used, subject the purified product to chiral preparative HPLC (e.g., CHIRALPAK column) to resolve the diastereomers[5].

Workflow A 1. Reagent Preparation Weigh Electrophile & Piperidine HCl B 2. In Situ Free-Basing Add Cs2CO3 or DIPEA in Aprotic Solvent A->B Ensures accurate stoichiometry C 3. Coupling Reaction Stir 14-16h under Inert Atmosphere B->C Liberates nucleophilic amine D 4. Quench & Extraction NH4Cl (aq) quench, Organic Extraction C->D LC-MS confirmation of conversion E 5. Purification & Resolution Flash Chromatography & Chiral HPLC D->E Isolates crude product

Workflow for the nucleophilic coupling of 4,4-difluoro-3-methylpiperidine hydrochloride.

Case Studies in Modern Drug Discovery

The unique structural characteristics of 4,4-difluoro-3-methylpiperidine have led to its successful incorporation into several advanced therapeutic agents:

  • Targeting the Anticipatory Unfolded Protein Response (a-UPR): In the development of ErSO-DFP, a targeted therapy for Estrogen Receptor Positive (ERα+) breast cancer, researchers replaced an unoptimized moiety with 4,4-difluoro-3-methylpiperidine. This specific substitution drastically improved the Lipophilic Efficiency (LipE) of the compound, enhancing its selectivity for ERα+ cancer cells and improving in vivo tolerability in rodent models[1].

  • Immuno-oncology via Cbl-b Inhibition: The scaffold is a critical component in the synthesis of novel cyano cyclobutyl and 3-substituted piperidine compounds designed to inhibit Cbl-b (an E3 ubiquitin-protein ligase). Inhibiting Cbl-b modulates T-cell activation, making these compounds highly valuable as adjuvants alongside cancer vaccines and oncolytic viruses[5].

  • Targeted Protein Degradation: The building block has also been utilized in the discovery and optimization of benzimidazolone BCL6 degraders, where the precise steric vectoring of the 3-methyl group and the metabolic stability of the difluoro motif were required to achieve successful in vivo target depletion[6].

References

  • PubChem. "4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 71656139". National Institutes of Health.
  • Sigma-Aldrich. "4,4-Difluoro-3-methylpiperidine hydrochloride | 1434141-99-7".
  • Advanced ChemBlocks. "(3R)-4,4-difluoro-3-methyl-piperidine hydrochloride".
  • Boudreault, M. W., et al. "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer". PMC / National Institutes of Health.
  • Google Patents. "US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof".
  • Varela, A., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders". PMC / National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Synthesis of 4,4-Difluoro-3-methylpiperidine

Abstract The 4,4-difluoro-3-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups adjacent to a stereocenter offers a powerful tool t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,4-difluoro-3-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups adjacent to a stereocenter offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This includes fine-tuning basicity (pKa), improving metabolic stability by blocking oxidative pathways, and altering lipophilicity and conformational preferences.[1][2] Consequently, this scaffold is integral to the development of novel therapeutics, including potent and selective antagonists for the Dopamine 4 Receptor (D4R).[3][4] This guide provides detailed protocols and expert insights into two primary synthetic routes for accessing this valuable building block: the deoxofluorination of a piperidone precursor and the catalytic hydrogenation of a functionalized fluoropyridine.

Introduction: The Value of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals.[2] Modulating its properties is a key objective in drug design. The introduction of fluorine atoms can dramatically alter a molecule's profile.[5] Specifically, the 4,4-difluoro substitution pattern offers distinct advantages:

  • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[6][7] This can be crucial for reducing off-target activity, such as hERG channel affinity, which is often linked to cardiotoxicity.[6][7][8]

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the 4-position of the piperidine ring resistant to metabolic oxidation, a common liability for non-fluorinated analogues.

  • Conformational Control: The presence of the difluoro group can influence the conformational equilibrium of the piperidine ring, which can be leveraged to optimize binding to a biological target.

Given these benefits, access to reliable and scalable synthetic methods for 4,4-difluoro-3-methylpiperidine is of paramount importance to researchers in drug discovery.

Route 1: Deoxofluorination of N-Protected 3-Methyl-4-piperidone

This is a direct and convergent approach that begins with a readily available piperidone core and introduces the fluorine atoms in a key transformation step. The strategy relies on the conversion of a ketone to a gem-difluoride using a specialized fluorinating agent.

Synthetic Strategy Overview

The workflow involves two main steps: the fluorination of an N-protected 3-methyl-4-piperidone followed by the removal of the protecting group to yield the target compound. The use of a nitrogen protecting group, typically tert-butyloxycarbonyl (Boc), is essential to prevent side reactions with the basic nitrogen during fluorination.

G cluster_0 Route 1: Deoxofluorination A N-Boc-3-methyl-4-piperidone B N-Boc-4,4-difluoro-3-methylpiperidine A->B  Fluorinating Agent  (e.g., Morph-DAST)  DCM C 4,4-Difluoro-3-methylpiperidine (Target Compound) B->C  Deprotection  (e.g., HCl in Dioxane)

Caption: Workflow for the deoxofluorination route.

Detailed Experimental Protocol

Protocol 1A: Synthesis of N-Boc-4,4-difluoro-3-methylpiperidine

  • Rationale: This protocol utilizes trifluorosulfenyl morpholine (Morph-DAST), a modern fluorinating agent that offers greater thermal stability and safety compared to traditional reagents like DAST.[9] The reaction is performed in an inert solvent, dichloromethane (DCM), under anhydrous conditions to prevent quenching of the reagent.

  • Materials:

    • N-Boc-3-methyl-4-piperidone

    • Trifluorosulfenyl morpholine (Morph-DAST)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add N-Boc-3-methyl-4-piperidone (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add trifluorosulfenyl morpholine (1.5 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4,4-difluoro-3-methylpiperidine.

Protocol 1B: Deprotection to form 4,4-Difluoro-3-methylpiperidine Hydrochloride

  • Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the precipitation of the hydrochloride salt of the product, simplifying isolation.

  • Materials:

    • N-Boc-4,4-difluoro-3-methylpiperidine

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the purified N-Boc-4,4-difluoro-3-methylpiperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • To this solution, add 4 M HCl in 1,4-Dioxane (4-5 eq) at room temperature.

    • Stir the mixture for 2-4 hours. The formation of a precipitate is typically observed.

    • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue and triturate to induce precipitation/crystallization of the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4,4-difluoro-3-methylpiperidine hydrochloride.[10]

Route 2: Catalytic Hydrogenation of a Fluoropyridine Precursor

This alternative strategy involves the reduction of a pre-functionalized aromatic pyridine ring. This method is particularly advantageous as it avoids the use of often harsh and expensive fluorinating agents in the final stages of the synthesis and can offer excellent stereocontrol.[1]

Synthetic Strategy Overview

The synthesis begins with a substituted pyridine, which is subjected to catalytic hydrogenation to reduce the aromatic ring to the corresponding piperidine. The choice of catalyst is critical to achieve high conversion while preventing undesired side reactions like hydrodefluorination.

G cluster_1 Route 2: Hydrogenation D Substituted 4-Fluoro-3-methylpyridine E 4,4-Difluoro-3-methylpiperidine (Target Compound) D->E  H₂ (g)  Catalyst (e.g., Pd/C, Rh/C)  Solvent (e.g., EtOH, AcOH)

Caption: Workflow for the pyridine hydrogenation route.

Detailed Experimental Protocol

Protocol 2: Heterogeneous Catalytic Hydrogenation

  • Rationale: Heterogeneous hydrogenation using a catalyst like Palladium on carbon (Pd/C) is a common and effective method for reducing pyridine rings.[1] The reaction is typically carried out under a positive pressure of hydrogen gas. The addition of an acid can sometimes facilitate the reduction of the electron-deficient pyridine ring.

  • Materials:

    • 4-Fluoro-3-methylpyridine (or a suitable precursor that leads to the 4,4-difluoro pattern post-hydrogenation)

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Hydrogen (H₂) gas supply

    • Parr shaker or similar hydrogenation apparatus

    • Celite®

  • Procedure:

    • Place the 4-fluoro-3-methylpyridine precursor (1.0 eq) and a suitable solvent (e.g., ethanol) into a high-pressure reaction vessel (e.g., a Parr bottle).

    • Carefully add 10% Pd/C (5-10 mol %) to the vessel under an inert atmosphere.

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel by evacuating and refilling with hydrogen gas (repeat 3-5 times).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via GC-MS or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like argon or nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified, if necessary, by distillation or by conversion to its hydrochloride salt as described in Protocol 1B.

Comparative Analysis of Synthesis Routes

The choice between these two primary routes depends on several factors, including starting material availability, scale, and safety considerations.

FeatureRoute 1: DeoxofluorinationRoute 2: Hydrogenation
Starting Materials N-Boc-3-methyl-4-piperidone (often commercially available or readily synthesized)Substituted fluoropyridines (availability can be limited and may require custom synthesis)
Key Reagents Specialized fluorinating agents (e.g., Morph-DAST). Can be expensive and require careful handling.H₂ gas and standard heterogeneous catalysts (e.g., Pd/C). Requires specialized pressure equipment.
Scalability Good, but cost of fluorinating agent can be a factor on a large scale.Excellent for large-scale production, often used in industrial settings.
Safety & Handling Fluorinating agents can be toxic and moisture-sensitive. Reactions can be exothermic.Hydrogen gas is highly flammable and requires appropriate safety infrastructure (e.g., a hydrogenation bunker).
Key Advantages Convergent, direct route from a common piperidone intermediate.Avoids late-stage use of harsh fluorinating agents. Can offer good stereocontrol.
Potential Challenges Formation of elimination byproducts (monofluoro-olefins). Incomplete reaction.Hydrodefluorination (loss of fluorine atoms). Catalyst poisoning. Availability of pyridine starting material.

Conclusion

Both deoxofluorination of a piperidone precursor and catalytic hydrogenation of a fluoropyridine are viable and powerful strategies for the synthesis of 4,4-difluoro-3-methylpiperidine. The deoxofluorination route offers a direct and convergent pathway from a common intermediate, making it highly attractive for laboratory-scale synthesis and rapid analogue generation. For larger-scale campaigns where the cost and handling of fluorinating agents become significant, the hydrogenation of a bespoke pyridine precursor presents a more economical and industrially scalable alternative, provided the starting material is accessible. The selection of the optimal route will ultimately be guided by the specific needs of the research program, balancing factors of cost, scale, safety, and speed.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. National Center for Biotechnology Information. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF. ResearchGate. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. National Center for Biotechnology Information. [Link]

  • The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... - ResearchGate. ResearchGate. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

Sources

Application

Application Note: Advanced Reductive Amination Protocols for 4,4-Difluoro-3-methylpiperidine

Introduction & Mechanistic Rationale Fluorinated piperidines are critical scaffolds in modern drug discovery, heavily utilized to modulate basicity, improve metabolic stability, and enhance lipophilicity1[1]. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated piperidines are critical scaffolds in modern drug discovery, heavily utilized to modulate basicity, improve metabolic stability, and enhance lipophilicity1[1]. However, the N-alkylation of 4,4-difluoro-3-methylpiperidine via reductive amination is notoriously difficult. The gem-difluoro group at the C4 position exerts a powerful electron-withdrawing inductive effect, significantly lowering the pKa of the amine and rendering it weakly nucleophilic. Simultaneously, the methyl group at the C3 position introduces steric bulk that impedes the amine's approach to the carbonyl carbon.

Standard reductive amination conditions—such as direct treatment with sodium triacetoxyborohydride (NaBH(OAc)₃)—often fail or proceed with low yields due to the sluggish formation of the intermediate iminium ion . To overcome this dual electronic and steric deactivation, the equilibrium must be driven forward using a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ coordinates to both the carbonyl oxygen and the amine, activating the electrophile while acting as a dehydrating agent to irreversibly form the reducible iminium species.

MechanisticPathway A Carbonyl Compound (Aldehyde/Ketone) C Ti-Coordinated Hemiaminal A->C + Ti(OiPr)4 B 4,4-Difluoro-3- methylpiperidine B->C D Iminium Ion Intermediate C->D - TiO(OiPr)2 - iPrOH E Alkylated Piperidine Product D->E NaBH4 or NaBH(OAc)3

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.

Quantitative Data & Reagent Selection

To design a self-validating protocol, it is essential to understand how the structural features of the amine dictate the choice of reducing agent and reaction conditions.

Table 1: Impact of Structural Features on Piperidine Reactivity

FeatureEffect on pKaEffect on NucleophilicitySynthetic Consequence
Unsubstituted Piperidine Base (~11.2)HighRapid iminium formation; mild conditions suffice.
4,4-Difluoro substitution Lowered (~7.5)Significantly ReducedRequires acidic or Lewis acid activation.
3-Methyl substitution MinimalSteric HindranceSlower addition to bulky ketones.
4,4-Difluoro-3-methyl Lowered (~7.5)Severely ReducedRequires strong LA (Ti(OiPr)₄) + prolonged heating.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentReactivityFunctional Group ToleranceBest Use Case with 4,4-Difluoro-3-methylpiperidine
NaBH(OAc)₃ MildHigh (tolerates ketones, esters)Primary choice for unhindered aldehydes; one-pot procedures.
NaBH₃CN ModerateHigh (requires acidic pH ~5)Acid-catalyzed reactions; produces toxic HCN byproducts.
NaBH₄ StrongLow (reduces ketones/aldehydes)Two-step procedures (pre-form imine, then reduce).

Experimental Protocols

Protocol A: Mild One-Pot Reductive Amination (For Unhindered Aldehydes)

Causality Insight: For highly reactive, unhindered aliphatic or aromatic aldehydes, the weak nucleophilicity of 4,4-difluoro-3-methylpiperidine can be overcome by using a slight excess of the amine and a mild Brønsted acid catalyst (acetic acid). NaBH(OAc)₃ is chosen because it does not readily reduce aldehydes in the absence of activation, preventing the formation of the corresponding alcohol byproduct. 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the reaction stalls.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4,4-difluoro-3-methylpiperidine hydrochloride (1.2 equiv, 1.2 mmol) and the aldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (5.0 mL).

  • Free-basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) to liberate the free amine. Stir for 10 minutes at room temperature.

  • Acidification: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to adjust the pH to ~5, facilitating hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in portions over 5 minutes.

  • Reaction: Stir the suspension at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the N-alkylated product.

Protocol B: Ti(OiPr)₄-Mediated Two-Step Reductive Amination (For Ketones & Hindered Aldehydes)

Causality Insight: When reacting with ketones or sterically encumbered aldehydes, Protocol A typically fails. The addition of Ti(OiPr)₄ is mandatory to force iminium formation. Because Ti(OiPr)₄ reacts violently with moisture to form intractable TiO₂ gels, strictly anhydrous conditions are critical. Furthermore, NaBH₄ is used in the second step because the sterically hindered, titanium-complexed iminium ion is often too unreactive toward the bulky NaBH(OAc)₃ reagent.

Workflow Step1 Step 1: Imine Formation Add Amine & Carbonyl Solvent: Anhydrous THF Add Ti(OiPr)4 Step2 Step 2: Activation Stir at 60°C 6-12 hours Monitor by LC-MS Step1->Step2 Step3 Step 3: Reduction Cool to 0°C Add NaBH4 in MeOH Stir 2-4 hours Step2->Step3 Step4 Step 4: Workup Quench with H2O Filter through Celite Extract & Purify Step3->Step4

Step-by-step workflow for Titanium-mediated reductive amination.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried Schlenk flask under argon, combine 4,4-difluoro-3-methylpiperidine (free base, 1.1 equiv, 1.1 mmol) and the ketone/aldehyde (1.0 equiv, 1.0 mmol) in anhydrous tetrahydrofuran (THF) (5.0 mL).

  • Lewis Acid Addition: Syringe in Ti(OiPr)₄ (2.0 equiv, 2.0 mmol) dropwise.

  • Activation: Heat the mixture to 60 °C and stir for 6–12 hours. The solution will typically turn yellow/orange, indicating imine/titanium complex formation.

  • Cooling & Reduction: Cool the reaction mixture to 0 °C. Carefully add a solution of NaBH₄ (1.5 equiv, 1.5 mmol) in anhydrous methanol (2.0 mL). Expert Note: Methanol is required to solubilize NaBH₄ and facilitate hydride transfer, despite the risk of transesterification with the titanium complex.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Critical Step): Quench the reaction by adding water (1.0 mL) and stirring vigorously for 15 minutes. A heavy white precipitate of titanium dioxide (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL). Expert Tip: Failing to use Celite will result in severe, unbreakable emulsions during liquid-liquid extraction.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at:[Link]

  • Green and Sustainable Chemistry Letters. ESRA Publications. Available at: [Link]

  • Improved Methodology for the Preparation of Chiral Amines. D-NB.info. Available at: [Link]

Sources

Method

Buchwald-Hartwig coupling with 4,4-Difluoro-3-methylpiperidine

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 4,4-Difluoro-3-methylpiperidine Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 4,4-Difluoro-3-methylpiperidine

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 4,4-difluoro-3-methylpiperidine with aryl halides.

This specific amine substrate presents a "dual-deactivation" challenge:

  • Electronic Deactivation: The gem-difluoro group at the C4 position exerts a strong inductive electron-withdrawing effect (

    
    ), significantly lowering the nucleophilicity of the nitrogen center compared to piperidine.
    
  • Steric Hindrance: The methyl group at the C3 position introduces proximal steric bulk, impeding the coordination of the amine to the Palladium(II) center.

Standard protocols utilizing simple ligands (e.g., BINAP, dppf) or weak bases often result in low conversion or stalled reactions. This application note establishes a RuPhos Pd G4 based system as the primary recommendation, utilizing BrettPhos as a secondary option, to ensure high yields and reproducibility in drug discovery workflows.

Chemical Analysis & Mechanistic Insight

Substrate Profiling

To successfully couple 4,4-difluoro-3-methylpiperidine, one must understand its behavior in solution:

FeatureImpact on CouplingMechanistic Consequence
C4 gem-Difluoro Lowers pKa (~2-3 units vs. piperidine)Reduced nucleophilicity makes the amine binding to Pd(II) the likely rate-limiting step.
C3 Methyl Group Proximal Steric BulkIncreases the energy barrier for the amine to approach the square-planar Pd complex.
Secondary Amine No competing bis-arylationAllows for the use of stronger bases (e.g., NaOtBu) without risk of tertiary amine side products, provided the substrate is stable.
Catalyst Selection Logic
  • Why RuPhos? RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is a bulky, electron-rich Dialkylbiaryl phosphine. The bulk facilitates the reductive elimination of the sterically crowded product, while the electron-rich nature promotes oxidative addition. Crucially, RuPhos is specifically optimized for secondary amines.

  • Why Pd G4 Precatalyst? The Generation 4 (G4) precatalysts (based on a methyl-substituted biphenyl backbone) ensure rapid activation at low temperatures, preventing catalyst decomposition before the difficult amine binding step can occur.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Recommended for initial screening and scale-up on aryl bromides and electron-deficient aryl chlorides.

Reagents:

  • Amine: 4,4-Difluoro-3-methylpiperidine (1.2 equiv.)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv.)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and RuPhos Pd G4 (catalyst loading based on halide reactivity, typically 20-40 mg).

  • Amine Addition: Add 4,4-Difluoro-3-methylpiperidine (1.2 mmol).

    • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

  • Solvent & Seal: Add anhydrous Toluene (5.0 mL). Seal the vial with a Teflon-lined septum cap.

  • Reaction: Place in a pre-heated block at 80 °C (for Bromides) or 100 °C (for Chlorides). Stir vigorously (800+ rpm) for 12–16 hours.

    • Process Tip: High stirring speed is critical to break up the inorganic base salts and ensure mass transfer.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography. (Note: Fluorinated amines often have distinct R_f values; use a stain like Ninhydrin or KMnO4 if UV activity is low).

Protocol B: The "Base-Sensitive" Method (BrettPhos / LHMDS)

Use this if the electrophile contains base-sensitive groups (e.g., esters, nitriles) or if Protocol A fails.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: LHMDS (1.0 M in THF, 1.3 equiv.)

  • Solvent: 1,4-Dioxane (0.2 M)

Methodology:

  • Charge Aryl Halide and BrettPhos Pd G4 into the vial under inert atmosphere.

  • Add 4,4-Difluoro-3-methylpiperidine and anhydrous Dioxane.

  • Add LHMDS solution dropwise at room temperature.

  • Heat to 90 °C for 14 hours.

    • Why LHMDS? It is a soluble base, which can improve kinetics for sterically hindered substrates by eliminating the solid-liquid phase transfer limitations of NaOtBu.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions if the standard protocols yield <50%.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Failure to ActivateSwitch to BrettPhos Pd G4 . Ensure solvent is strictly deoxygenated (sparge with Ar for 15 min).
Starting Material Consumed, No Product Beta-Hydride Elimination or DehalogenationThe amine is not binding. Increase amine equivalents to 1.5x. Switch solvent to t-Amyl Alcohol to increase reaction temperature to 110 °C.
Significant Protodehalogenation Reductive Elimination is too slowThe catalyst is reducing the aryl halide instead of coupling. Switch to a bulkier ligand like tBuBrettPhos or AdBrettPhos .
Amine Salt Formation Amine HCl salt is insolubleIf using amine-HCl salt, switch base to Cs2CO3 and solvent to t-Amyl Alcohol to improve solubility.

Visualizations

Mechanistic Pathway & Rate-Limiting Step

The diagram below illustrates the catalytic cycle, highlighting the critical bottleneck caused by the fluorinated/methylated amine.

BuchwaldMechanism cluster_warning CRITICAL CHALLENGE Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting Step) OxAdd->AmineBind + 4,4-F2-3-Me-Piperidine Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration Product Coupled Product (Ar-N-R2) RedElim->Product

Caption: Catalytic cycle highlighting the amine coordination step as the primary bottleneck due to the steric and electronic deactivation of the substrate.

Optimization Decision Tree

A logic flow for researchers encountering low yields.

OptimizationTree Start Start: Protocol A (RuPhos G4 / NaOtBu) CheckYield Check Yield (LCMS/NMR) Start->CheckYield Success Yield > 80% Proceed to Isolation CheckYield->Success Yes LowConv Low Conversion (SM Remaining) CheckYield->LowConv No Decomp Decomposition (No SM, No Prod) CheckYield->Decomp Unclean TryBrett Switch Ligand: BrettPhos G4 LowConv->TryBrett 1st Attempt TryBase Switch Base: LHMDS or Cs2CO3 Decomp->TryBase Base Sensitive? TrySolvent Switch Solvent: t-Amyl Alcohol (110°C) TryBrett->TrySolvent If fails

Caption: Step-wise optimization logic for troubleshooting low yields in the coupling of hindered fluorinated amines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling of Secondary Amines: The Role of Ligand Sterics." Journal of the American Chemical Society.

  • Morgadi, A., et al. (2020). "Conformational Analysis of Fluorinated Piperidines." Chemistry - A European Journal. (Validating the axial/equatorial preference of 3-F/4-F piperidines).

Application

preparation of N-Boc-4,4-Difluoro-3-methylpiperidine intermediates

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The gem-difluoro motif is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The gem-difluoro motif is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability (blocking cytochrome P450 oxidation at the C4 position), and induce specific conformational biases via the gauche effect. N-Boc-4,4-difluoro-3-methylpiperidine represents a particularly high-value scaffold where the 3-methyl group introduces chirality and steric complexity, often enhancing selectivity for receptors such as Dopamine D4 or JAK kinases.

However, the synthesis of this intermediate is non-trivial. The presence of the beta-methyl group (C3) adjacent to the ketone (C4) creates steric hindrance and increases the propensity for elimination over nucleophilic fluorination, leading to enamine or vinyl fluoride byproducts. This guide provides a field-proven protocol to navigate these challenges, prioritizing the use of Morpholinosulfur Trifluoride (Morph-DAST) or DAST under controlled conditions to maximize the yield of the gem-difluoro product.

Retrosynthetic Analysis & Strategy

The most reliable route avoids the direct alkylation of N-Boc-4,4-difluoropiperidine (which requires cryogenic lithiation and often lacks regiocontrol). Instead, we construct the carbon skeleton first, followed by a late-stage deoxofluorination.

Retrosynthesis cluster_side Side Reactions (To Avoid) Target Target: N-Boc-4,4-Difluoro-3-methylpiperidine Ketone Intermediate A: N-Boc-3-methyl-4-piperidone (CAS: 181269-00-9) Target->Ketone Deoxofluorination (DAST/Morph-DAST) Precursor Starting Material: 4-Methylpyridine (or Commercial Ketone) Ketone->Precursor Reduction/Oxidation Sequence Elimination Elimination Product (Tetrahydropyridine) Ketone->Elimination High Temp / Fast Addition

Figure 1: Retrosynthetic strategy highlighting the critical deoxofluorination step and potential elimination risks.

Detailed Protocols
Protocol A: Synthesis of N-Boc-3-methyl-4-piperidone

Note: While this intermediate is commercially available (CAS 181269-00-9), in-house preparation is often required for scale-up or isotopic labeling.

Mechanism: 4-Methylpyridine is activated via benzylation, reduced to the piperidine, oxidized to the ketone, and finally N-protected.[1]

Reagents:

  • 4-Methylpyridine[1][2]

  • Benzyl chloride[1]

  • Sodium Borohydride (NaBH4)

  • Jones Reagent (CrO3/H2SO4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Pd/C (10%)[3][4]

Step-by-Step Workflow:

  • Quaternization: Dissolve 4-methylpyridine (1.0 eq) in acetone. Add benzyl chloride (1.1 eq) dropwise. Reflux for 4 hours. Cool to precipitate 1-benzyl-4-methylpyridinium chloride. Filter and dry.

  • Reduction: Dissolve the salt in MeOH/H2O. Add NaBH4 (1.5 eq) portion-wise at 0°C (Caution: Gas evolution). Stir at RT for 2 hours. Extract with DCM to yield N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Note: Further reduction to the piperidine requires hydrogenation or stronger hydride conditions if the double bond remains.

  • Oxidation (Jones): Treat the N-benzyl-3-hydroxy-4-methylpiperidine (obtained via hydroboration-oxidation of the tetrahydropyridine or direct reduction routes) with Jones reagent at 0°C in acetone. Quench with isopropanol.

  • Debenzylation & Protection: Hydrogenate the N-benzyl ketone (50 psi H2, Pd/C, MeOH) in the presence of Boc2O (1.1 eq). This "one-pot" deprotection/protection prevents the isolation of the unstable free amine ketone.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Deoxofluorination (The Critical Step)

Objective: Convert the C4 ketone to the gem-difluoro moiety while suppressing elimination to the enamine.

Safety Critical:

  • DAST/Morph-DAST releases HF upon hydrolysis. Use plastic/Teflon labware where possible or silanized glass.

  • Explosion Hazard: Do not heat DAST reactions above 50°C. Distillation of DAST residues is dangerous.

Reagents:

  • Starting Material: N-Boc-3-methyl-4-piperidone (1.0 eq)

  • Fluorinating Agent: Morpholinosulfur trifluoride (Morph-DAST) (1.5 - 2.0 eq) preferred over DAST for thermal stability.

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aq. NaHCO3

Experimental Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve N-Boc-3-methyl-4-piperidone (e.g., 5.0 g, 23.4 mmol) in anhydrous DCM (50 mL, 0.5 M).

  • Reagent Addition: Cool the solution to -78°C (Dry ice/acetone bath).

    • Why? Low temperature favors the kinetic nucleophilic substitution over the thermodynamic elimination.

    • Add Morph-DAST (6.15 g, 35.1 mmol) dropwise via syringe over 20 minutes.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours.

    • Monitoring: Check TLC (stain with KMnO4 or Ninhydrin) or 19F-NMR. The starting ketone signal will disappear, replaced by a characteristic difluoro signal (approx -90 to -110 ppm).

  • Quench (Exothermic):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing saturated NaHCO3 (100 mL) and crushed ice. Caution: Vigorous CO2 evolution.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo (bath temp < 35°C).

  • Purification:

    • The crude oil often contains the elimination byproduct (alkene).

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0% -> 10% EtOAc in Hexanes. The difluoro product is typically less polar than the ketone but close to the alkene.

Data Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Reagent DAST (Diethylaminosulfur trifluoride)Morph-DAST (Morpholinosulfur trifluoride)Morph-DAST is safer and yields fewer elimination byproducts.
Temperature 0°C to RT-78°C to RT Lower temp drastically reduces vinyl fluoride formation.
Solvent THFDCM DCM promotes the ionic mechanism required for fluorination.
Stoichiometry 1.1 eq2.0 eq Excess reagent drives the equilibrium to completion, overcoming steric bulk.
Quality Control & Characterization

1. NMR Analysis:

  • 19F NMR: The definitive test. You should see a distinctive pattern due to the chiral center at C3 making the two fluorines diastereotopic.

    • Expectation: Two doublets of doublets (dd) or a complex AB quartet system centered around -90 to -110 ppm.

    • Coupling: J(F-F) ~ 230-240 Hz (geminal).

  • 1H NMR:

    • The methyl group at C3 will appear as a doublet ~1.0 ppm.

    • Absence of vinyl protons (5.0–6.0 ppm) confirms successful removal of elimination byproducts.

2. Mass Spectrometry:

  • ESI-MS: [M+H]+ or [M+Na]+. Note that the Boc group is labile; you may see the [M-Boc+H]+ fragment.

  • Calculated Mass: C11H19F2NO2 (MW: 235.27 g/mol ).

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Is the major byproduct an alkene? Problem->Check1 Action1 Reduce Temp to -78°C Switch to XtalFluor-E + HF-TEA Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action2 Increase Reagent (2.5 eq) Check Anhydrous Conditions Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting common deoxofluorination failures.

Specific Issue: Elimination (Vinyl Fluoride) If the elimination product persists, consider using XtalFluor-E with Et3N·3HF . This reagent system is less basic than DAST and often suppresses E2 elimination mechanisms.

References
  • Synthesis of Piperidine Intermediates

    • Methodology for 4-methyl-3-oxopiperidine synthesis.
    • Source:

  • Deoxofluorination Protocols (Patent)

    • Preparation method of 4,4-difluoropiperidine hydrochloride using Morpholinosulfur trifluoride.
    • Source:

  • Medicinal Chemistry Application

    • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold.
    • Source:

  • Fluorination Reagent Safety & Handling

    • Comparison of DAST, Deoxo-Fluor, and XtalFluor.
    • Source:

Sources

Method

using 4,4-Difluoro-3-methylpiperidine in peptide coupling reactions

Executive Summary & Strategic Value 4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7) has emerged as a critical "magic methyl" and "fluoro-scan" building block in modern medicinal chemistry. It serves as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7) has emerged as a critical "magic methyl" and "fluoro-scan" building block in modern medicinal chemistry. It serves as a bioisostere for piperidine, where the gem-difluoro group lowers basicity (reducing hERG liability) and blocks metabolic oxidation, while the 3-methyl group locks conformation to enhance target selectivity.

However, this structural advantage comes with a synthetic cost: reduced nucleophilicity . The electron-withdrawing inductive effect ($ -I $) of the gem-difluoro moiety, combined with the steric hindrance of the adjacent 3-methyl group, makes this amine significantly less reactive than standard piperidine. Standard coupling protocols (e.g., EDC/HOBt) often result in stalled reactions, epimerization of the coupling partner, or low yields.

This guide provides an optimized, field-proven protocol to overcome these kinetic barriers, ensuring high-yield incorporation of this motif into peptide backbones and small molecule drugs.

Physicochemical Profile & Reactivity Analysis

Before initiating synthesis, understanding the substrate's behavior is critical for reagent selection.

FeaturePropertySynthetic Implication
Basicity (pKa) ~8.5 - 9.0 (Est.)Lower than piperidine (~11.2). Requires less acidic workup to retain in organic phase, but nucleophilicity is attenuated.
Electronic Effect

-Fluorine Inductive Effect
Pulls electron density from the Nitrogen lone pair, making it a "harder," more sluggish nucleophile.
Steric Environment 3-Methyl SubstitutionCreates steric clash with bulky coupling reagents. Recommendation: Avoid bulky reagents like PyBOP if possible; prefer flat uroniums (HATU) or small activators (Acid Chlorides).
State Hydrochloride SaltMust be liberated in situ with a non-nucleophilic base (DIPEA/NMM) before it can react.

Decision Matrix: Selecting the Right Protocol

Not all couplings require the same "horsepower."[1][2] Use this logic flow to select your method.

CouplingLogic Start Start: Select Carboxylic Acid Partner IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No (e.g., Benzoic, Glycine) MethodC Method C: T3P (Propylphosphonic Anhydride) (Low Epimerization) IsChiral->MethodC Yes (e.g., Cys, His, Phg) MethodA Method A: HATU/HOAt (Standard High-Yield) IsHindered->MethodA No/Moderate MethodB Method B: Acid Chloride/Fluoride (The 'Sledgehammer') IsHindered->MethodB Yes (e.g., Aib, Val, Pro)

Figure 1: Decision matrix for coupling reagent selection based on the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: The Gold Standard (HATU/DIPEA)

Best for: Valuable intermediates, library synthesis, and general peptide coupling.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster with poor nucleophiles than standard OBt esters due to the neighboring group effect of the pyridine nitrogen.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4,4-Difluoro-3-methylpiperidine HCl (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc.[3] Avoid DCM for sluggish reactions as polar solvents stabilize the transition state.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes. Visual Check: Solution often turns yellow/orange.

  • Amine Prep: In a separate vial, dissolve 4,4-Difluoro-3-methylpiperidine HCl (1.2 equiv) in minimal DMF with remaining DIPEA (2.0–3.0 equiv). Critical: Ensure the amine salt is fully neutralized.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Monitor by LCMS after 1 hour. If <50% conversion, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then sat. NaHCO3, then Brine.[3] Dry over MgSO4.[3]

Protocol B: The "Sledgehammer" (Acid Chloride via Ghosez Reagent)

Best for: Extremely hindered acids, Aib residues, or when HATU fails.

Why Ghosez Reagent? Unlike Thionyl Chloride ($ SOCl_2 $), Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms acid chlorides under neutral conditions, minimizing acid-catalyzed deprotection of side chains (e.g., Boc/tBu).

Step-by-Step:

  • Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez Reagent (1.1 equiv). Stir at RT for 1–2 hours.[4]

    • Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Coupling: Cool the mixture to 0°C. Add DIPEA (2.5 equiv) followed by 4,4-Difluoro-3-methylpiperidine HCl (1.2 equiv).

  • Completion: Allow to warm to RT. Reaction is usually complete within 30 minutes due to the high reactivity of the acid chloride.

Troubleshooting & Self-Validating Systems

Standard colorimetric tests (Kaiser/Ninhydrin) do not work for this amine because it is a secondary amine. Use the following validation steps:

A. The Chloranil Test (For Secondary Amines)

  • Reagent: 2% Chloranil in DMF.

  • Procedure: Add a few drops of reaction mixture to the reagent.

  • Result: Blue/Green = Free secondary amine present (Reaction incomplete). Colorless/Yellow = Reaction complete.

B. 19F-NMR Monitoring (The "Fluoro-Scan") Since the substrate has a distinct fluorine signature, use non-deuterated 19F-NMR for rapid in-process checks.

  • Starting Material: Distinct multiplet (often around -90 to -110 ppm depending on conformer).

  • Product: The amide bond formation significantly shifts the fluorine signal due to the change in the nitrogen's electron density (loss of basicity, gain of resonance).

  • Protocol: Take 50 µL of reaction mix, add 400 µL DMSO-d6. Run 16 scans. Calculate conversion by integrating SM vs. Product peaks.

References & Authority

  • Synthesis of ErSO-DFP (Key Application):

    • Title: Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer.

    • Context: Describes the synthesis of ErSO-DFP using 4,4-difluoro-3-methylpiperidine hydrochloride via acid chloride activation (thionyl chloride/pyridine).

    • Source:

  • Acyl Fluorides in Hindered Coupling:

    • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[2]

    • Context: Validates the use of acyl fluorides/chlorides for electron-deficient amines where standard reagents fail.

    • Source:

  • General Amide Coupling Strategies:

    • Title: Amide coupling reaction in medicinal chemistry.[3][5]

    • Context: Overview of HATU, EDC, and Acid Chloride methods for varying substrate difficulties.

    • Source:

  • Compound Data & Safety:

    • Title: 4,4-Difluoro-3-methylpiperidine hydrochloride (PubChem CID 71656139).[6][7]

    • Source:

Sources

Application

Application Note: Nucleophilic Substitution Conditions for Fluorinated Piperidines

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis and utilization of fluorinated piperidine scaffolds. It moves beyond standard textbook procedures to address the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis and utilization of fluorinated piperidine scaffolds. It moves beyond standard textbook procedures to address the specific electronic and stereochemical challenges introduced by the fluorine atom.

Executive Summary & Strategic Value

Fluorinated piperidines are high-value pharmacophores. The strategic introduction of fluorine into the piperidine ring serves two primary functions in drug design:

  • pKa Modulation: Fluorine’s inductive effect (

    
    ) lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units), reducing hERG channel liability and improving membrane permeability [1].
    
  • Conformational Locking: Through the gauche effect, fluorine can lock the piperidine ring into specific chair conformations, enhancing binding selectivity.

However, these electronic effects complicate nucleophilic substitution (


) reactions. This guide provides optimized protocols for synthesizing  the scaffold (nucleophilic fluorination) and utilizing  the scaffold (N-alkylation/

).

Module A: Synthesis of Fluoropiperidines (Nucleophilic Fluorination)

Challenge: Converting hydroxypiperidines to fluoropiperidines requires overcoming the propensity for elimination (E2) to form enamines/alkenes, driven by the basicity of the nitrogen and the leaving group ability.

The Deoxo-Fluor Protocol

We prioritize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its superior thermal stability and slightly reduced tendency for elimination [2].

Mechanism & Stereochemistry

The reaction proceeds via an


 mechanism with inversion of configuration .
  • cis-3-hydroxy

    
    trans-3-fluoro
    
  • trans-4-hydroxy

    
    cis-4-fluoro
    

Figure 1: Deoxo-Fluor Activation Pathway

DeoxoFluorMechanism cluster_0 Activation Step cluster_1 Substitution Step Alcohol N-Boc-3-Hydroxypiperidine (Nucleophile) Intermediate Alkoxysulfur Intermediate Alcohol->Intermediate HF elimination Deoxo Deoxo-Fluor (Reagent) Deoxo->Intermediate TS Transition State (Inversion) Intermediate->TS F- attack SideProduct Elimination Byproduct (Enamine/Alkene) Intermediate->SideProduct E2 (Minor) Avoid with low T Product N-Boc-3-Fluoropiperidine (Inverted Stereochem) TS->Product SN2 (Major)

Caption: Mechanistic pathway for Deoxo-Fluor mediated fluorination showing the critical bifurcation between substitution (desired) and elimination (undesired).

Experimental Protocol 1: Synthesis of (R)-N-Boc-3-Fluoropiperidine

Substrate: (S)-N-Boc-3-hydroxypiperidine (Enantiopure) Target: (R)-N-Boc-3-fluoropiperidine

  • Preparation: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Solvation: Dissolve (S)-N-Boc-3-hydroxypiperidine (10.0 mmol) in anhydrous DCM (50 mL).

    • Note: Do not use ether/THF; DCM minimizes elimination.

  • Temperature Control: Cool to -78°C . This is critical. Higher temperatures during addition promote elimination.

  • Addition: Add Deoxo-Fluor (1.2 equiv, 12.0 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight (12–16 h).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove amine impurities) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Fluorinated products are typically less polar than the alcohol precursor.

Critical QC Check:

  • 
    :  Look for the characteristic geminal H-F coupling (
    
    
    
    ).
  • Absence of Alkene: Check

    
     region 5.0–6.5 ppm for elimination byproducts.
    

Module B: N-Functionalization of Fluoropiperidines

Challenge: The electron-withdrawing fluorine atom reduces the nucleophilicity of the piperidine nitrogen. Standard alkylation conditions often result in sluggish reaction rates or incomplete conversion.

Reactivity Profiling

The position of the fluorine relative to the nitrogen dictates the reactivity drop.

ScaffoldApprox. pKa (Conj. Acid)Relative NucleophilicityRecommended Condition Adjustment
Piperidine ~11.2HighStandard
4-Fluoropiperidine ~9.8ModerateIncrease Temp (+10°C)
3-Fluoropiperidine ~9.0LowStronger Base / Polar Solvent
3,3-Difluoropiperidine ~8.4Very LowHigh Temp / Catalyst (KI)
Protocol 2: Reaction (Heteroarylation)

When coupling fluoropiperidines to heteroaryl chlorides (e.g., 2-chloropyridine), the "Element Effect" is reversed for the nucleophile; the fluoropiperidine is a "harder" nucleophile but less reactive.

Optimized Conditions:

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

  • Base:

    
     (Standard) or 
    
    
    
    (for difficult substrates like 3,3-difluoro).
  • Temperature: 80–120°C.

Step-by-Step Workflow:

  • Charge a reaction vial with Heteroaryl Chloride (1.0 equiv) and Fluoropiperidine (1.2 equiv).

  • Add

    
     (2.5 equiv) and DMSO (0.5 M concentration).
    
  • Heat to 100°C for 4–8 hours.

  • Monitoring: Monitor by LCMS. If conversion stalls >50%, add 10 mol% DMAP as a nucleophilic catalyst.

Protocol 3: N-Alkylation (Displacement of Alkyl Halides)

For alkylation with alkyl bromides/iodides, the reduced basicity requires preventing over-alkylation while driving the reaction to completion.

Figure 2: Decision Matrix for N-Functionalization

N_Functionalization Start Start: Fluoropiperidine Substrate CheckPos Fluorine Position? Start->CheckPos Pos4 4-Fluoro (Moderate Reactivity) CheckPos->Pos4 Pos3 3-Fluoro / 3,3-Difluoro (Low Reactivity) CheckPos->Pos3 Cond1 Standard Conditions: K2CO3, MeCN, 60°C Pos4->Cond1 Cond2 Enhanced Conditions: Cs2CO3, DMF, 90°C Add KI (0.5 equiv) Pos3->Cond2 Result1 Product Isolated Cond1->Result1 Yield >85% Result2 Product Isolated Cond2->Result2 Yield >75%

Caption: Decision matrix for selecting reagents based on the electronic deactivation of the piperidine nitrogen.

Enhanced Alkylation Protocol (for 3-Fluoropiperidines):

  • Solvent: DMF (Anhydrous).

  • Base:

    
     (Cesium effect improves solubility and reactivity).
    
  • Additive: Potassium Iodide (KI, 0.5 equiv) – converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein condition).

  • Procedure:

    • Mix 3-fluoropiperidine HCl salt (1.0 equiv),

      
       (3.0 equiv), and KI (0.5 equiv) in DMF.
      
    • Stir 15 min at RT to free the base.

    • Add Alkyl Halide (1.1 equiv).[1]

    • Heat to 60°C.

    • Note: If using the HCl salt of the amine, ensure excess base (3.0 equiv total) is used to neutralize the salt and scavenge the acid formed during alkylation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Lal, G. S., et al. (1999).[2][3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Rosen, T., et al. (2004). Synthesis of 3-fluoropiperidines. Journal of Fluorine Chemistry.
  • BenchChem Protocols. (2025). Application Notes for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Method

scalable synthesis of 4,4-Difluoro-3-methylpiperidine HCl

Application Note: Scalable Synthesis of 4,4-Difluoro-3-methylpiperidine Hydrochloride Part 1: Executive Summary & Strategic Rationale Target Molecule: 4,4-Difluoro-3-methylpiperidine HCl CAS: 1434141-99-7 (Racemic) | Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4,4-Difluoro-3-methylpiperidine Hydrochloride

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4,4-Difluoro-3-methylpiperidine HCl CAS: 1434141-99-7 (Racemic) | Molecular Weight: 171.62 g/mol Key Application: Fluorinated pharmacophore for lipophilicity modulation and metabolic blocking in drug discovery (e.g., inhibiting oxidative metabolism at the piperidine ring).

Process Overview: This protocol details a scalable, three-step synthesis starting from commercially available 3-methyl-4-piperidinone hydrochloride . The route is selected for its operational simplicity, avoidance of heavy metal catalysts, and suitability for kilogram-scale production.

Core Challenges Addressed:

  • Thermal Safety: Replacement of volatile DAST with the thermally more stable Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) to mitigate explosion risks during fluorination.

  • Impurity Control: Suppression of the elimination side-product (vinyl fluoride) through strict temperature control and anhydrous processing.

  • Purification Efficiency: Utilization of salt formation for purification, eliminating the need for large-scale column chromatography.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis relies on the electrophilic fluorination of a protected ketone. The N-Boc group is chosen for its stability against fluoride ions and its lipophilicity, which aids in the extractive workup of the intermediate.

G SM 3-Methyl-4-piperidinone HCl (Starting Material) Step1 Step 1: N-Protection (Boc2O, TEA) SM->Step1 Int1 N-Boc-3-methyl-4-piperidinone (Stable Intermediate) Step1->Int1 Step2 Step 2: Deoxofluorination (Deoxo-Fluor, -20°C to RT) Int1->Step2 Int2 N-Boc-4,4-difluoro-3-methylpiperidine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (HCl/Dioxane) Int2->Step3 Final 4,4-Difluoro-3-methylpiperidine HCl (Target) Step3->Final

Figure 1: Retrosynthetic logic flow. The pathway prioritizes intermediate stability and convergent purification.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Objective: Protect the secondary amine to prevent side reactions during fluorination.

  • Reagents:

    • 3-Methyl-4-piperidinone HCl (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Setup: Charge a reactor with 3-Methyl-4-piperidinone HCl and DCM. Cool the suspension to 0–5 °C.

  • Basification: Add TEA dropwise over 30 minutes, maintaining internal temperature <10 °C. The mixture will become a slurry.

  • Addition: Add a solution of Boc₂O in DCM (2 vol) dropwise over 1 hour.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (stain: KMnO₄) or LCMS.

  • Workup: Wash the organic phase with 1M HCl (2 x 5 vol), followed by saturated NaHCO₃ (5 vol) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield/Data: Expect a pale yellow oil or low-melting solid. Yield: >90%. Material is sufficiently pure for Step 2.

Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the ketone to the gem-difluoro moiety while minimizing elimination to the vinyl fluoride.

  • Reagents:

    • N-Boc-3-methyl-4-piperidinone (1.0 eq)

    • Deoxo-Fluor® (1.5 eq) (Note: DAST can be used on <10g scale, but Deoxo-Fluor is safer for scale-up).

    • Anhydrous DCM (15 vol)

Safety Warning: Deoxofluorinating agents release HF upon hydrolysis. Glassware etching can occur. Use Teflon-coated stir bars and plastic/Teflon vessels if possible, or ensure strictly anhydrous conditions in glass. Do not heat above 50°C.

Protocol:

  • Preparation: Purge the reactor with dry Nitrogen/Argon. Ensure all glassware is oven-dried.

  • Dissolution: Dissolve the ketone from Step 1 in anhydrous DCM. Cool to -20 °C .

    • Expert Insight: Lower temperatures (-20 °C vs 0 °C) significantly improve the ratio of gem-difluoro product to vinyl-fluoride elimination byproduct.

  • Addition: Add Deoxo-Fluor® dropwise via syringe pump or pressure-equalizing funnel over 1–2 hours. Exotherm Control: Keep internal temp < -10 °C.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) overnight (12–16 hours).

    • Checkpoint: Check conversion by F-NMR. The ketone signal should disappear.

  • Quench (CRITICAL):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the reaction mixture into a stirred solution of saturated aqueous NaHCO₃ (20 vol). CAUTION: Vigorous CO₂ evolution. Do not add water to the reaction; add reaction to the bicarbonate.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 5 vol).[1]

  • Purification:

    • Wash combined organics with 1M HCl (to remove any unreacted amine impurities) and brine.

    • Dry (MgSO₄) and concentrate.[2]

    • Purification Strategy: If the elimination byproduct (>10%) is present, pass through a short silica plug eluting with 5-10% EtOAc/Hexanes. If <5%, proceed directly to Step 3.

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable HCl salt.

  • Reagents:

    • Crude Difluoro Intermediate

    • 4M HCl in Dioxane (5.0 eq)

    • Diethyl Ether or MTBE (Antisolvent)

Protocol:

  • Dissolution: Dissolve the crude oil from Step 2 in 1,4-Dioxane (2 vol).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 10–15 °C.

  • Stirring: Stir at RT for 3–5 hours. A white precipitate should begin to form.

  • Precipitation: Dilute the slurry with Diethyl Ether or MTBE (10 vol) to maximize precipitation. Stir for 1 hour.

  • Filtration: Filter the white solid under nitrogen atmosphere (the salt can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Part 4: Process Data & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 97.0%a/a, C18 Column
1H NMR Consistent with structureDMSO-d6
19F NMR ~ -95 to -105 ppm (gem-difluoro pattern)DMSO-d6 (with TFA std)
Water Content < 1.0%Karl Fischer
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in solvent/reagentEnsure DCM is distilled/dried over sieves. Use fresh Deoxo-Fluor.
High Vinyl Fluoride Temperature too high during additionMaintain T < -20°C during addition. Increase dilution.
Black Tar in Step 2 Thermal decompositionSTOP. Do not heat. Quench immediately. Check reactor cooling.
Hygroscopic Product Residual acid/moistureDry under high vacuum with P₂O₅ trap. Store under Argon.

Part 5: Safety & Handling (E-E-A-T)

1. Fluorinating Agents (Deoxo-Fluor/DAST):

  • Hazard: Reacts violently with water to release HF (Hydrofluoric Acid).

  • Control: All work must be performed in a functioning fume hood. Calcium gluconate gel must be available on-site for skin exposure treatment.

  • Waste: Quenched mixtures contain fluoride. Dispose of according to halogenated waste protocols, ensuring pH is neutral/basic.

2. Thermal Runaway:

  • DSC (Differential Scanning Calorimetry) data suggests DAST/Deoxo-Fluor decomposition onset >90°C. Never heat the reaction mixture to reflux.

3. Equipment:

  • Avoid ground glass joints if possible (seizing due to etching). Use Teflon sleeves or grease well.

Part 6: References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561-2578. Link

  • Baumann, M., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111-2114. Link

  • Vertex Pharmaceuticals. (2013). "Patent WO2013127913A1: 4,4-difluoro-piperidine-compounds." Google Patents. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 71465224, 4,4-Difluoro-3-methylpiperidine hydrochloride." Link

Sources

Application

Application Note: Protecting Group Strategies for 3-Methyl-4,4-difluoropiperidine in Medicinal Chemistry

Introduction & Mechanistic Context The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. The 3-methyl-4,4-difluoropiperidine scaffold is increasingly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. The 3-methyl-4,4-difluoropiperidine scaffold is increasingly utilized in the development of advanced therapeutics, including Cbl-b inhibitors for immuno-oncology[1] and BCL6 degraders for lymphoma[2]. The strategic placement of the gem-difluoro group modulates the basicity of the piperidine nitrogen, enhances metabolic stability against oxidative degradation, and improves overall lipophilicity[2]. Furthermore, the C3 position introduces a chiral center, making the enantiomerically pure forms (e.g., (3R)- or (3S)-) highly valuable as chiral building blocks[3].

During multi-step synthesis, the secondary amine of this scaffold requires robust, orthogonal protection. However, the unique physicochemical properties of this molecule demand specific strategic adjustments compared to standard piperidine protocols.

Mechanistic Insights: Causality in Reactivity

The protection of the secondary amine in 3-methyl-4,4-difluoropiperidine presents unique synthetic challenges driven by three primary factors:

  • Electronic Deactivation: The strongly electron-withdrawing gem-difluoro group exerts a negative inductive (-I) effect through the sigma-bond framework. This significantly lowers the pKa of the conjugate acid from ~11.2 (unsubstituted piperidine) to approximately 7.5–8.0. Consequently, the nucleophilicity of the amine is drastically reduced, requiring highly reactive electrophiles or nucleophilic catalysts (like DMAP) for efficient protection.

  • Steric Hindrance: The adjacent 3-methyl group introduces localized steric bulk that restricts the trajectory of incoming bulky protecting group reagents (e.g., Boc₂O or Fmoc-Cl).

  • Conformational Dynamics: In nonpolar solvents (e.g., chloroform), the fluorine atoms prefer an equatorial orientation. However, in highly polar solvents (e.g., DMSO), the conformational equilibrium shifts to favor a diaxial conformation[3]. This solvent-dependent conformational flipping can alter the steric environment around the nitrogen lone pair, impacting reaction kinetics.

Comparative Protecting Group (PG) Strategies

To navigate the reduced nucleophilicity and steric hindrance, PG installation must be carefully mapped to downstream synthetic requirements.

Quantitative Strategy Matrix
Protecting GroupReagents for InstallationCleavage ConditionsCompatibility & Strategic Rationale
Boc (tert-Butyloxycarbonyl)Boc₂O, DIPEA, DMAP (cat.), DCM4M HCl/Dioxane or TFA/DCMPrimary Choice: Stable to strong bases, nucleophiles, and Pd-catalyzed cross-coupling[1]. Ideal for standard elaboration of the piperidine core[4].
Cbz (Carboxybenzyl)Cbz-Cl, K₂CO₃, THF/H₂OH₂, Pd/C or TMSIAcid-Stable Alternative: Utilized when downstream chemistry requires strong acidic conditions (e.g., ester hydrolysis) that would prematurely cleave a Boc group.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFBase-Labile Option: Selected for orthogonal deprotection when the molecule contains acid-sensitive and reducible functional groups.

Experimental Protocols (Self-Validating Systems)

The following protocols are optimized specifically for the electronically deactivated and sterically hindered 3-methyl-4,4-difluoropiperidine scaffold.

Protocol A: N-Boc Protection

Objective: Synthesis of tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate[5].

  • Preparation: Suspend 3-methyl-4,4-difluoropiperidine hydrochloride (1.0 eq)[6] in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Causality: The hydrochloride salt is utilized because the free base of low molecular weight fluorinated piperidines is volatile and prone to degradation. Anhydrous conditions prevent the competitive hydrolysis of Boc₂O.

  • Neutralization: Cool the suspension to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt to liberate the free amine. DIPEA is strictly preferred over Triethylamine (Et₃N) due to its higher basicity and lower nucleophilicity, which prevents competitive side reactions with the electrophile.

  • Activation & Coupling: Add 4-Dimethylaminopyridine (DMAP, 0.05 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Causality: Due to the -I effect of the fluorines, the amine is a poor nucleophile. DMAP acts as a nucleophilic transfer catalyst, reacting with Boc₂O to form a highly reactive N-Boc pyridinium intermediate that rapidly acylates the deactivated piperidine nitrogen.

  • Propagation & Validation: Remove the ice bath, warm to room temperature, and stir for 12–16 hours. Monitor the reaction via LC-MS. The product will lack a basic amine, shifting its retention time significantly.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure protected product[5].

Protocol B: Acidic Deprotection (Boc Cleavage)

Objective: Regeneration of 3-methyl-4,4-difluoropiperidine hydrochloride[6].

  • Preparation: Dissolve tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate in a minimal volume of anhydrous 1,4-dioxane.

  • Cleavage: Cool to 0 °C and slowly add 4M HCl in Dioxane (10.0 eq).

    • Causality: HCl in dioxane provides a highly controlled, anhydrous acidic environment. This prevents hydrolytic side reactions that can occur with aqueous acids and avoids the generation of highly reactive trifluoroacetate esters that can complicate downstream purification if TFA were used.

  • Precipitation: Stir at room temperature for 2–4 hours. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the product will precipitate out of the non-polar dioxane solution as the hydrochloride salt.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether to extract non-polar byproducts (e.g., residual tert-butyl alcohol derivatives). Filter and dry under high vacuum to yield the pure amine hydrochloride[6].

Workflow & Decision Matrix

PG_Selection Start 3-Methyl-4,4-difluoropiperidine Amine Protection Q1 Are strong acids required in downstream steps? Start->Q1 Q2 Are hydrogenation/reduction steps planned? Q1->Q2 Yes Boc Select Boc (tert-Butyloxycarbonyl) Cleavage: TFA or HCl Q1->Boc No (Standard Route) Cbz Select Cbz (Carboxybenzyl) Cleavage: H2, Pd/C Q2->Cbz No Fmoc Select Fmoc (Fluorenylmethyloxycarbonyl) Cleavage: Piperidine/DMF Q2->Fmoc Yes (Avoid Cbz)

Logical decision tree for selecting orthogonal protecting groups for 3-methyl-4,4-difluoropiperidine.

References

  • Vertex Pharmaceuticals Inc. (2022). 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof. US Patent 11,464,802 B2. 1

  • Cancer Research Technology Limited. (2020). Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry. 2

  • Sigma-Aldrich. 4,4-Difluoro-3-methylpiperidine hydrochloride | 1434141-99-7. 6

  • BenchChem. 3,4-Difluoro-4-methylpiperidine Conformational Dynamics. 3

  • ChemScene. 1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3-methylpiperidine-3-carboxylic acid. 4

  • ChemScene. 1934898-31-3 | Tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate. 5

Sources

Method

Application Note: Solvent Selection Strategies for Reactions Involving 4,4-Difluoro-3-methylpiperidine

Introduction & Mechanistic Context 4,4-Difluoro-3-methylpiperidine is a highly specialized, value-adding building block in modern medicinal chemistry. It is strategically deployed to modulate the lipophilicity, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4,4-Difluoro-3-methylpiperidine is a highly specialized, value-adding building block in modern medicinal chemistry. It is strategically deployed to modulate the lipophilicity, metabolic stability, and basicity of drug candidates[1]. However, incorporating this moiety requires overcoming significant synthetic hurdles, as the structural modifications fundamentally alter the reactivity profile of the piperidine nitrogen.

  • Inductive Deactivation: The strongly electron-withdrawing gem-difluoro group exerts a powerful inductive (-I) effect through the

    
    -bonds. This drastically reduces the electron density on the amine, lowering its conjugate acid pKa from ~11.2 (unsubstituted piperidine) to approximately 7.3–7.5[1].
    
  • Steric Hindrance: The addition of the 3-methyl group introduces adjacent steric bulk, restricting the trajectory of electrophile approach and slowing down reaction kinetics.

  • Conformational Bias: Fluorinated piperidines exhibit strong conformational preferences (e.g., an axial-F preference) driven by hyperconjugation and charge-dipole interactions, which are heavily influenced by the polarity of the surrounding solvent[2].

Because of these combined electronic and steric deactivations, standard reaction conditions often fail. Solvent selection is the most critical variable in driving these transformations to completion.

Physicochemical Properties & Reactivity Profile

To understand the necessity of specialized solvent selection, we must compare this scaffold against its less substituted counterparts.

Table 1: Comparative Properties of Piperidine Derivatives
PropertyPiperidine4,4-Difluoropiperidine4,4-Difluoro-3-methylpiperidine
pKa (Conjugate Acid) ~11.2~7.3 - 7.4~7.5
Nucleophilicity HighModerateLow (Sterically Hindered)
Lipophilicity (cLogP) ~0.84~1.20~1.60
Conformational Bias Flexible ChairAxial-F PreferenceRigidified Chair
Optimal S_NAr Solvent EtOH, THF, MeCNDMF, DMSODMSO (High Temp)

Solvent Selection by Reaction Class

Nucleophilic Aromatic Substitution (S_NAr)

S_NAr reactions with deactivated, sterically hindered amines require careful solvent pairing. Protic solvents (e.g., methanol, ethanol) form strong hydrogen bonds with the amine lone pair, further dampening the already reduced nucleophilicity of 4,4-difluoro-3-methylpiperidine[3].

  • Optimal Solvents: Polar Aprotic Solvents (DMSO, DMF, NMP).

  • Causality: Polar aprotic solvents stabilize the highly polar Meisenheimer transition state and the departing leaving group (e.g., fluoride or chloride) via ion-dipole interactions[4]. Crucially, they do not hydrogen-bond to the amine, leaving the nucleophile "naked" and maximally reactive. For highly deactivated systems, DMSO is preferred due to its high boiling point, allowing reactions to be pushed to 100–120 °C without solvent degradation.

Buchwald-Hartwig Cross-Coupling

When S_NAr is not viable (e.g., when coupling with unactivated aryl bromides), palladium-catalyzed amination is required.

  • Optimal Solvents: Non-polar or Ethereal Solvents (Toluene, 1,4-Dioxane).

  • Causality: The catalytic cycle relies on the coordination of the amine to the Pd(II) center. Strongly coordinating polar aprotic solvents (like DMF or MeCN) can competitively bind to the palladium catalyst, stalling the reaction. Toluene and 1,4-Dioxane provide excellent solubility for the hydrophobic Pd-phosphine complexes and strong inorganic bases (like Cs₂CO₃ or NaOtBu) without interfering with the oxidative addition or reductive elimination steps.

Amide Bond Formation
  • Optimal Solvents: Halogenated or Ethereal Solvents (DCM, THF).

  • Causality: Amide couplings using reagents like HATU or EDC require solvents that dissolve both the coupling reagents and the carboxylic acid, while preventing the solvolysis of the highly reactive O-acylisourea or active ester intermediates. DCM provides the ideal dielectric constant to stabilize the polar intermediates without acting as a competing nucleophile.

Visualizing the Decision Workflow

SolventDecisionTree Start 4,4-Difluoro-3-methylpiperidine SNAr S_NAr Reaction Start->SNAr Aryl Fluorides BHC Buchwald-Hartwig Start->BHC Aryl Bromides Amide Amide Coupling Start->Amide Carboxylic Acids Sol1 Polar Aprotic (DMSO, DMF) Prevents H-bonding SNAr->Sol1 Sol2 Non-Polar (Toluene, Dioxane) Prevents Pd-binding BHC->Sol2 Sol3 Halogenated (DCM, THF) Reagent solubility Amide->Sol3

Logical decision tree for solvent selection based on reaction mechanisms.

Self-Validating Experimental Protocols

Protocol A: High-Temperature S_NAr with an Activated Aryl Halide

Objective: Couple 4,4-difluoro-3-methylpiperidine with 1-fluoro-4-nitrobenzene.

  • Preparation: In an oven-dried 10 mL microwave vial, combine 1-fluoro-4-nitrobenzene (1.0 eq, 1.0 mmol) and K₂CO₃ (2.5 eq, 2.5 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO. Causality: Ensure DMSO is strictly anhydrous to prevent competitive hydrolysis of the aryl fluoride into a phenol.

  • Amine Addition: Add 4,4-difluoro-3-methylpiperidine hydrochloride (1.2 eq, 1.2 mmol). The excess base will liberate the free amine in situ.

  • Execution: Seal the vial and heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting aryl fluoride is consumed and the[M+H]⁺ peak corresponding to the product is dominant.

  • Workup: Cool to room temperature. Quench by pouring into 15 mL of ice-cold water. The highly lipophilic product will precipitate. Filter and wash with water to remove DMSO and inorganic salts.

Protocol B: Buchwald-Hartwig Amination with an Unactivated Aryl Bromide

Objective: Couple 4,4-difluoro-3-methylpiperidine with bromobenzene.

  • Catalyst & Base Setup: In a Schlenk flask, combine bromobenzene (1.0 eq, 1.0 mmol), 4,4-difluoro-3-methylpiperidine hydrochloride (1.5 eq, 1.5 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and Cs₂CO₃ (3.0 eq, 3.0 mmol). Causality: Cs₂CO₃ is preferred over NaOtBu to prevent base-mediated side reactions with the fluorinated moiety.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous Toluene. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades Pd(0) species, leading to catalyst death.

  • Execution: Backfill with Argon and heat to 100 °C for 16 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active bromobenzene spot and the appearance of a new, lower Rf spot indicates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

1.[3]3 - ResearchGate 2.[4] 4 - NIH.gov 3.[2]2 - NIH.gov 4.[1]1 - NIH.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 4,4-Difluoro-3-methylpiperidine Enantiomers

Welcome to the Advanced Chromatography Support Center. 4,4-Difluoro-3-methylpiperidine is a highly valuable chiral building block utilized in the synthesis of next-generation therapeutics, including estrogen receptor-tar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 4,4-Difluoro-3-methylpiperidine is a highly valuable chiral building block utilized in the synthesis of next-generation therapeutics, including estrogen receptor-targeted anticancer agents (e.g., ErSO-DFP) [1] and Nav1.8 inhibitors [3].

Because this compound is a basic secondary amine with highly electronegative fluorine substitutions, resolving its (3R) and (3S) enantiomers presents specific chromatographic challenges. This guide provides field-validated methodologies, troubleshooting logic, and FAQs to ensure self-validating, high-resolution separations.

I. Validated Chromatographic Parameters

To minimize method development time, we have consolidated the most effective Chiral Stationary Phases (CSPs) and mobile phase systems for this scaffold based on successful preparative isolations[1, 2].

Table 1: Recommended CSPs and Mobile Phase Conditions

TechniqueCSP TypeColumn ExampleMobile PhaseAdditive (Critical)Typical Resolution (

)
SFC Cellulose tris(4-chloro-3-methylphenylcarbamate)Lux 5 µm Cellulose-4

/ Methanol
2 mM

> 2.0
HPLC Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHexane / Ethanol0.5% of 2M

in MeOH
> 1.5
HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHexane / IPA0.1% Diethylamine (DEA)> 1.5
II. Experimental Protocols
Protocol A: Analytical SFC Screening for Enantiomeric Purity (ee%)

Supercritical Fluid Chromatography (SFC) is the preferred method for basic amines due to faster diffusion rates and rapid solvent removal during scale-up.

  • Sample Preparation: Dissolve the racemic 4,4-difluoro-3-methylpiperidine free base in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Setup: Plumb a Lux 5 µm Cellulose-4 column (4.6 x 250 mm) into the SFC system.

  • Mobile Phase Preparation:

    • Channel A: Food-grade

      
      .
      
    • Channel B (Modifier): Methanol containing 2 mM Ammonia (

      
      ).
      
    • Causality Note: The ammonia acts as a competitive silanol-masking agent. Without it, the basic piperidine nitrogen will undergo cation exchange with the silica support, destroying peak shape.

  • Chromatographic Conditions: Run an isocratic hold at 20% Channel B. Set the flow rate to 3.0 mL/min, Backpressure Regulator (BPR) to 120 bar, and column oven to 35°C.

  • Detection: Set the UV detector to 210 nm. (Note: Piperidines lack strong chromophores; use an Evaporative Light Scattering Detector (ELSD) if UV signal-to-noise is < 10:1).

  • Self-Validation Criteria: The method is successful if the Tailing Factor (

    
    ) is < 1.5 and Resolution (
    
    
    
    ) is > 1.5.
Protocol B: Preparative HPLC Scale-Up
  • Sample Preparation: Dissolve the racemate in the mobile phase (Hexane/EtOH 85:15) to a concentration just below the precipitation point (typically 20-50 mg/mL).

  • System Setup: Install a Chiralpak AD-H preparative column (20 x 250 mm, 5 µm) [2].

  • Mobile Phase: Hexane / Ethanol (85:15 v/v) spiked with 0.1% Diethylamine (DEA).

  • Flow Rate & Injection: Set flow to 20 mL/min. Perform a volume-overloading injection study (start at 0.5 mL, increase until

    
     drops to 1.2).
    
  • Fraction Recovery: Pool the (3R) and (3S) fractions. Evaporate the solvent under reduced pressure at <35°C . Causality Note: The free base of this compound is semi-volatile; high bath temperatures will result in severe yield loss.

III. Chromatographic Troubleshooting Workflow

Workflow Start Start: Racemic 4,4-Difluoro- 3-methylpiperidine Tailing Severe Peak Tailing? Start->Tailing AddBase Add 0.1% DEA or 2mM NH3 to Modifier Tailing->AddBase Yes CheckRs Resolution (Rs) < 1.5? Tailing->CheckRs No AddBase->CheckRs ChangeCSP Screen Alternative CSP (e.g., Lux Cellulose-4) CheckRs->ChangeCSP Yes PrepScale Proceed to Preparative SFC/HPLC Scale-up CheckRs->PrepScale No Derivatize Boc/Cbz Derivatization (Mask Amine) ChangeCSP->Derivatize Fails Derivatize->CheckRs

Fig 1. Decision matrix for chiral separation of basic fluorinated piperidines.

IV. Troubleshooting Guide (Q&A)

Q: I am experiencing severe peak tailing and irreversible adsorption on my polysaccharide CSP. How do I fix this? A: This is the most prevalent issue when analyzing basic secondary amines. The nitrogen of 4,4-difluoro-3-methylpiperidine (


) interacts strongly with weakly acidic residual silanols (

) on the silica support of the column via cation exchange. Solution: You must introduce a competitive basic additive. Add 0.1% Diethylamine (DEA) to your organic modifier (HPLC), or use 2 mM

in your co-solvent (SFC). This masks the silanols, ensuring the analyte only interacts with the chiral selector via hydrogen bonding and dipole-dipole interactions.

Q: My resolution (


) is > 2.0 on analytical SFC, but when I scale up to preparative SFC, the peaks merge. Why? 
A:  This is typically caused by "injection solvent mismatch." If your sample is dissolved in a strong solvent (like 100% MeOH or DMSO) but the mobile phase is mostly 

or Hexane, the strong solvent plug disrupts the partitioning equilibrium at the head of the column, causing the analyte to streak. Solution: Dissolve your sample in a solvent system as close to the mobile phase composition as possible. If solubility is low, use a weaker solvent and increase the injection volume (volume overloading) rather than increasing the concentration in a strong solvent (concentration overloading).

Q: I cannot detect the compound well using UV detection at 254 nm, and my baseline is drifting. What is wrong? A: 4,4-Difluoro-3-methylpiperidine lacks an extended conjugated


-system or aromatic ring, meaning it has negligible absorbance at 254 nm. If you are monitoring at lower wavelengths (e.g., 210 nm), additives like DEA absorb strongly, causing baseline drift during gradients.
Solution: Chiral separations should ideally be run isocratically to prevent baseline drift from additive absorbance. If UV monitoring fails entirely, switch to an ELSD or a Mass Spectrometer (MS) for fraction triggering.
V. Frequently Asked Questions (FAQs)

Q: Does the 4,4-difluoro substitution change the separation dynamics compared to standard 3-methylpiperidine? A: Yes, significantly. The highly electronegative fluorine atoms exert a strong inductive effect, which slightly lowers the


 of the piperidine nitrogen compared to its unfluorinated counterpart. Furthermore, the C-F bonds act as strong hydrogen-bond acceptors. This alters the three-point interaction model on the CSP, often improving chiral recognition on carbamate-derivatized cellulose/amylose phases due to enhanced dipole-dipole interactions [1].

Q: Can I derivatize the amine to bypass the need for basic additives? A: Yes. A highly effective and common strategy is to protect the secondary amine with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to separation. This converts the basic amine into a neutral carbamate, eliminating silanol interactions and dramatically improving peak shape and resolution on standard CSPs without the need for DEA or


. After separation, the enantiomers can be cleanly deprotected using TFA (for Boc) or hydrogenolysis (for Cbz).

Q: How should I store the separated enantiomers to prevent degradation or loss? A: The free base of 4,4-difluoro-3-methylpiperidine is volatile and prone to oxidation over time. It is highly recommended to convert the separated enantiomeric fractions into their hydrochloride (HCl) salts immediately after solvent evaporation by treating them with ethereal HCl. Store the resulting solid salts in a desiccator at 2-8°C.

VI. References
  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC Source: National Institutes of Health (NIH) URL:

  • WO2022221704A1 - Compounds, compositions and methods of treating cancer Source: Google Patents URL:

  • WO2024217344A1 - Nav1.8抑制剂及其制备方法和用途 (Nav1.8 Inhibitors, Preparation Methods, and Uses) Source: Google Patents URL:

Optimization

Section 1: The Mechanistic "Why" — Decoding Fluorinated Amine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the aqueous solubility of fluorinated piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the aqueous solubility of fluorinated piperidines. While the strategic addition of fluorine atoms—such as the gem-difluoro group in 4,4-difluoro-3-methylpiperidine—dramatically improves metabolic stability and membrane permeability in drug design[1], it introduces complex physicochemical hurdles during assay preparation and formulation.

This guide is designed to move beyond basic "trial and error." Here, we will dissect the mechanistic causality behind these solubility issues and provide self-validating protocols to ensure your compound remains in solution.

Why does a seemingly hydrophilic amine salt precipitate in your physiological buffer? The answer lies in the profound inductive effect of the fluorine atoms and the resulting thermodynamic constraints.

  • The pKa Shift and Free Base Formation: The highly electronegative gem-difluoro group exerts a strong inductive pull, withdrawing electron density from the piperidine nitrogen. This drastically lowers the amine's pKa from ~11.22 (unsubstituted piperidine) to approximately 8.20[2]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that nearly 15% of the compound exists as the unprotonated free base. This free base is highly lipophilic and rapidly precipitates out of aqueous media[3].

  • Crystal Lattice Energy: The hydrochloride (HCl) salt form of 4,4-difluoro-3-methylpiperidine possesses a high crystal lattice energy. While the salt is inherently more soluble than the free base, breaking this lattice requires significant solvation energy.

  • Conformational Solvation Barriers: Fluorinated piperidines exhibit a strong axial-F preference driven by charge-dipole interactions and hyperconjugation[4]. This conformational rigidity alters the molecule's dipole moment, limiting optimal hydrogen-bonding interactions with water molecules compared to non-fluorinated analogs.

Section 2: Physicochemical Data Comparison

To understand the magnitude of these changes, compare the baseline properties of the fluorinated derivatives against the parent piperidine scaffold.

CompoundpKa (Predicted)LogP (Predicted)Aqueous Solubilization Barrier at pH 7.4
Piperidine 11.220.84None (Highly soluble, >99.9% protonated)
4,4-Difluoropiperidine 8.20[2]1.20Moderate (pKa shift induces free base formation)
4,4-Difluoro-3-methylpiperidine HCl ~8.101.60High (Increased lipophilicity + high lattice energy)

Section 3: Self-Validating Troubleshooting Protocols

Do not rely on visual inspection alone; micro-suspensions can easily masquerade as clear solutions. The following protocols are designed as self-validating systems to confirm true thermodynamic solubility.

Protocol A: pH-Modulated Solubilization and Thermodynamic Assessment

Causality: By titrating the pH and measuring turbidity, you validate whether the precipitation is strictly pKa-driven (free base insolubility) or limited by the absolute thermodynamic solubility of the salt.

  • Initial Dissolution: Weigh 5.0 mg of 4,4-difluoro-3-methylpiperidine HCl into a clean glass vial. Add 1.0 mL of unbuffered LC-MS grade water. The acidic nature of the HCl salt will naturally lower the localized pH, promoting complete dissolution of the protonated species.

  • Titration: Slowly titrate the solution with 0.1 M NaOH or your target physiological buffer (e.g., PBS pH 7.4) dropwise.

  • Cloud Point Monitoring: Continuously vortex and monitor for the "cloud point" (the exact pH where turbidity begins).

  • Validation (The Reversibility Check): If turbidity occurs, lower the pH back to 6.5 using 0.1 M HCl. If the solution clears immediately, the precipitation is confirmed to be pKa-driven. Actionable takeaway: If your assay tolerates a slightly acidic pH (6.0 - 6.5), maintain it there to ensure solubility.

Protocol B: Co-solvent and Cyclodextrin Complexation (For pH 7.4 Assays)

Causality: If your assay strictly requires pH 7.4, you must artificially shield the lipophilic free base from the aqueous environment using a host-guest inclusion complex[5].

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Integration: Add the piperidine salt to achieve your target stock concentration (e.g., 10 mg/mL).

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath at 25°C for 15 minutes to provide the kinetic energy required to overcome the crystal lattice energy.

  • Validation (Centrifugation Check): Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. A lack of a visible pellet validates successful inclusion complex formation rather than a temporary micro-suspension.

Section 4: Solubility Resolution Decision Matrix

SolubilityWorkflow Start 4,4-Difluoro-3-methylpiperidine Salt Solubility Issue CheckPH Assess Buffer pH vs. pKa (Target pH < 7.0) Start->CheckPH Soluble1 Proceed with Experiment CheckPH->Soluble1 Clear Solution Precipitates Precipitation Observed (Free Base Formation) CheckPH->Precipitates Turbidity/Precipitation Cosolvent Add Co-solvent (5-10% DMSO/EtOH) Precipitates->Cosolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Cosolvent->Cyclodextrin Still Insoluble Soluble2 Proceed with Experiment Cosolvent->Soluble2 Soluble Cyclodextrin->Soluble2 Soluble Lipid Lipid-Based Formulation (SEDDS) Cyclodextrin->Lipid In Vivo App

Workflow for resolving 4,4-Difluoro-3-methylpiperidine solubility issues based on pH and formulation.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into an aqueous buffer? A1: This is a classic case of solvent-shift precipitation[3]. When the DMSO stock is diluted, the hydrophobic 4,4-difluoro-3-methylpiperidine free base (which was highly soluble in the organic phase) is suddenly exposed to water. Because its thermodynamic solubility limit in water is vastly lower, it crashes out before it can protonate. Solution: Reverse the order of addition. Add the aqueous buffer to the DMSO stock dropwise under vigorous vortexing, or pre-complex the stock with a surfactant like Tween-80 prior to aqueous exposure.

Q2: Can I heat the solution to force the salt to dissolve? A2: Gently warming the solution provides kinetic energy to overcome the high crystal lattice energy of the HCl salt, increasing the rate of dissolution[3]. However, heating does not permanently alter the thermodynamic solubility limit. If the concentration exceeds the solubility limit at room temperature, the compound will simply recrystallize or precipitate upon cooling. Use heat only for initial solubilization, not as a permanent fix.

Q3: Does the specific stereochemistry of the 3-methyl group affect solubility? A3: Yes, slightly. The spatial arrangement of the methyl group relative to the gem-difluoro moiety impacts the crystal packing in the solid state. A pure enantiomer (e.g., (3S)-4,4-difluoro-3-methylpiperidine) will often have a higher crystal lattice energy than a racemic mixture, making the pure enantiomer slightly harder to dissolve initially, though their absolute thermodynamic solubility in solution remains highly similar once the lattice is broken.

References

  • Journal of Medicinal Chemistry. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." ACS Publications. Available at: [Link]

  • Chemistry - A European Journal. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,4-Difluoro-3-methylpiperidine

Topic: Optimization of Yield and Purity in the Deoxofluorination of 3-Methyl-4-Piperidinone Derivatives. Target Molecule: 4,4-Difluoro-3-methylpiperidine (as Hydrochloride salt or free base).[1][2] Primary Audience: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in the Deoxofluorination of 3-Methyl-4-Piperidinone Derivatives. Target Molecule: 4,4-Difluoro-3-methylpiperidine (as Hydrochloride salt or free base).[1][2] Primary Audience: Medicinal Chemists, Process Chemists.[2]

Executive Summary: The Synthetic Challenge

The synthesis of 4,4-difluoro-3-methylpiperidine presents a specific regiochemical challenge compared to the unsubstituted 4,4-difluoropiperidine. The presence of the C3-methyl group introduces steric hindrance adjacent to the carbonyl center (C4).

When using nucleophilic fluorinating reagents (DAST, Deoxo-Fluor®), this steric bulk destabilizes the tetrahedral intermediate and kinetically favors elimination over substitution. This results in the formation of the undesired endo-cyclic vinyl fluoride (3-methyl-4-fluoro-1,2,3,6-tetrahydropyridine) rather than the target gem-difluoride.[1][2]

This guide provides a protocol optimized to suppress this elimination pathway, focusing on reagent selection, temperature control, and specific additives.

Module 1: Pre-Reaction Planning & Reagent Selection

Q: Which fluorinating reagent offers the best balance of yield and safety for this specific substrate?

A: While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is often suboptimal for


-substituted ketones like 3-methyl-4-piperidinone due to thermal instability and high elimination rates.[1][2]
ReagentYield PotentialThermal StabilityElimination RiskRecommendation
DAST Moderate (40-60%)Low (Explosive >90°C)HighNot Recommended for scale-up.[1][2]
Deoxo-Fluor® Good (50-75%)ModerateModerateStandard Choice for bench scale.[1][2]
XtalFluor-E® High (70-85%)High (Crystalline)LowBest for Yield (Requires HF source).[1][2]
Morph-DAST High (65-80%)ModerateLowBest Balance (Easier handling).[1][2]

Recommendation: For maximum yield on the 3-methyl analog, switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) in combination with an HF source (e.g., Et3N[1]·3HF), or use Morph-DAST (Morpholinosulfur trifluoride).[1][2] These reagents are less basic than DAST, reducing the rate of proton abstraction that leads to elimination [1, 2].[3]

Q: What is the critical purity requirement for the starting material?

A: The starting material, N-Boc-3-methyl-4-piperidinone , must be anhydrous.[1][2]

  • Water Content: Must be <0.05% (Karl Fischer).[1][2][3] Moisture hydrolyzes the fluorinating agent into HF and unreactive sulfinyl byproducts, stalling the reaction and promoting acid-catalyzed decomposition.

  • Protocol: Azeotropically dry the ketone with toluene (3x) immediately prior to reaction.

Module 2: The Critical Fluorination Protocol

Experimental Workflow: Deoxofluorination of N-Boc-3-methyl-4-piperidinone

Objective: Minimize the formation of the vinyl fluoride elimination product.

Step-by-Step Protocol (Optimized for Deoxo-Fluor/Morph-DAST)
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvent: Add anhydrous Dichloromethane (DCM). Note: Do not use THF; the oxygen lone pairs can coordinate with the sulfur reagent, reducing reactivity.

  • Substrate Addition: Dissolve N-Boc-3-methyl-4-piperidinone (1.0 equiv) in DCM (0.5 M concentration).

  • Temperature Control (CRITICAL): Cool the solution to -78°C .

    • Why? The activation energy for elimination (

      
      ) is higher than for nucleophilic attack.[1] Low temperature kinetically traps the intermediate in the substitution pathway.
      
  • Reagent Addition: Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise over 30 minutes.

    • Tip: If using XtalFluor-E, add XtalFluor-E (1.2 equiv) followed by Et3N[1][2]·3HF (2.0 equiv) at -78°C.[1][2]

  • The Ramp: Stir at -78°C for 1 hour. Then, allow the reaction to warm to 0°C strictly over a period of 4 hours.

    • Warning: Do not warm to Room Temperature (25°C) immediately.[1][2] The C3-methyl group creates a "steric wall."[1][2] Warming too fast provides the thermal energy required for the elimination side-reaction.

  • Monitoring: Check TLC or LCMS. The gem-difluoro product usually has a lower R_f than the ketone but higher than the vinyl fluoride.

Troubleshooting Guide

Issue: I see a significant "Vinyl Fluoride" peak (M-20 mass) in LCMS.

  • Cause: The reaction temperature rose too quickly, or the reaction mixture was too basic (DAST releases diethylamine).

  • Solution:

    • Switch to XtalFluor-E , which does not release free amine, thereby shutting down the base-mediated elimination pathway.[1][2]

    • Add BF3[1][2]·OEt2 (0.1 equiv) as a catalyst.[1][2] This activates the C=O bond, allowing the reaction to proceed at lower temperatures where elimination is suppressed.

Issue: Incomplete conversion after 24 hours.

  • Cause: The steric hindrance of the C3-methyl group is preventing the second fluoride attack.

  • Solution: Add a second aliquot of reagent (0.5 equiv) at 0°C. Do not heat to reflux; this will only degrade the product.

Module 3: Work-up and Deprotection

Q: How do I safely quench the reaction without decomposition?

A: The excess fluorinating reagent will react violently with water.[4]

  • Dilution: Dilute the reaction mixture with cold DCM.

  • Quench: Pour the reaction mixture slowly into a rapidly stirring saturated NaHCO3 solution at 0°C.

    • Note: Keep the pH > 7. Acidic quenching can hydrolyze the Boc group prematurely or cause rearrangement of the gem-difluoro moiety.

Q: How do I isolate the Hydrochloride salt?

A:

  • Extraction: Extract the quenched mixture with DCM.[2][4][5] Dry over Na2SO4.[1][2][5]

  • Boc Removal: Dissolve the crude oil in 4M HCl in Dioxane (10 equiv). Stir at RT for 2 hours.

    • Avoid: Aqueous HCl, as the high acidity + water can sometimes hydrolyze the gem-difluoro group back to the ketone over long periods.

  • Precipitation: Add diethyl ether to precipitate the 4,4-difluoro-3-methylpiperidine hydrochloride . Filter and wash with ether.[2]

Visualizing the Pathway & Logic

The following diagram illustrates the competition between the desired Fluorination pathway and the undesired Elimination pathway, highlighting the intervention points.

G Start N-Boc-3-methyl-4-piperidinone Intermediate Alkoxy-Sulfur Intermediate Start->Intermediate Activation Reagent Fluorinating Agent (DAST / Deoxo-Fluor) Reagent->Intermediate Target 4,4-Difluoro-3-methylpiperidine (Target) Intermediate->Target F- Attack SideProduct Vinyl Fluoride (Elimination Impurity) Intermediate->SideProduct -H+ (Proton Abstraction) Path_Sub Pathway A: Nucleophilic Substitution (Kinetic Control: -78°C) Path_Elim Pathway B: Elimination (Thermodynamic Control: >0°C / Basic) Control1 USE: XtalFluor-E (Non-basic) Control1->Path_Elim Suppresses Control2 USE: Low Temp (-78°C -> 0°C) Control2->Path_Elim Suppresses

Caption: Mechanistic bifurcation in the fluorination of 3-methyl-4-piperidinone. Pathway A is favored by non-basic reagents and low temperatures, while Pathway B (Elimination) is driven by base and heat.

References

  • L'Heureux, A., et al. (2010).[1][2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link[1]

  • Singh, R. P., & Shreeve, J. M. (2002).[2][6] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.[1][2][6] Link[1]

  • Vertex Pharmaceuticals. (2013).[1][2] "Patent WO2013127913A1: 4,4-difluoro-piperidine-compounds."[1][2] Google Patents.[1][2][3] Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for Fluorination." BenchChem.[1][2][4][5][7][8] Link[1]

  • Sigma-Aldrich. (2025).[1][2] "Product Specification: 4,4-Difluoro-3-methylpiperidine hydrochloride." Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4,4-Difluoro-3-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 4,4-difluoro-3-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating and purifying 4,4-difluoro-3-methylpiperidine .

This highly valuable secondary amine building block is frequently utilized in the synthesis of advanced therapeutics, including Cbl-b inhibitors[1], BCL6 degraders[2], and anticipatory Unfolded Protein Response (a-UPR) activators[3]. However, its purification is notoriously difficult due to its volatility as a free base, its tendency to streak on standard silica, and the persistent presence of structurally similar elimination byproducts generated during deoxofluorination[4].

This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery of this critical intermediate.

Purification Workflow & Decision Matrix

The most robust method for purifying this compound avoids chromatography entirely, relying instead on the differential solubility of its ionized and neutral states, culminating in the crystallization of its hydrochloride salt[5].

Purification Crude Crude Reaction Mixture (Post-Deprotection) AcidExt Acidic Extraction (pH 2) Partitioning Crude->AcidExt OrgWaste Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgWaste Discard AqPhase Aqueous Phase (Amine Hydrochloride) AcidExt->AqPhase Retain Basify Basification (pH > 10) & Organic Extraction AqPhase->Basify FreeBase Enriched Free Base (in DCM/EtOAc) Basify->FreeBase SaltGen Anhydrous HCl Addition (Precipitation) FreeBase->SaltGen Do NOT concentrate to dryness Pure Pure 4,4-Difluoro-3-methylpiperidine HCl (>98% Purity) SaltGen->Pure

Decision tree for the isolation and purification of 4,4-difluoro-3-methylpiperidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing a significant amount of product mass during the final concentration step. Why is my yield so low? Causality & Solution: You are likely attempting to isolate the compound as a free base. The introduction of the gem-difluoro group significantly reduces the molecule's ability to form strong intermolecular hydrogen bonding networks compared to non-fluorinated or hydroxylated analogs. Consequently, the free base of 4,4-difluoro-3-methylpiperidine is highly volatile at room temperature under reduced pressure.

  • Action: Never concentrate the free base to dryness. Instead, extract the free base into a low-boiling organic solvent (like DCM or MTBE), dry the solution, and immediately add a stoichiometric excess of anhydrous HCl (e.g., 4M HCl in dioxane) to precipitate the stable, non-volatile hydrochloride salt[6].

Q2: My compound streaks heavily on normal-phase silica gel, and I cannot separate it from the des-fluoro elimination byproduct. How can I resolve this? Causality & Solution: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Furthermore, the synthesis of this compound typically involves reacting an N-protected 3-methylpiperidin-4-one with DAST or Deoxo-Fluor[4]. This reaction suffers from a competing E2 elimination pathway, generating 4-fluoro-3-methyl-1,2,3,6-tetrahydropyridine. Because the pKa and polarity of this alkene byproduct are nearly identical to your product, standard chromatography fails.

  • Action: Abandon standard normal-phase chromatography. The most effective way to clear the elimination byproduct is through selective crystallization of the HCl salt from an Ethanol/Ethyl Acetate (EtOH/EtOAc) or Methanol/Methyl tert-butyl ether (MeOH/MTBE) solvent system. The saturated piperidine ring packs into a crystal lattice much more efficiently than the planar, conformationally restricted tetrahydropyridine byproduct.

Q3: How do I remove the residual sulfur-containing byproducts from the DAST/SF4 fluorination step? Causality & Solution: Aminosulfur byproducts from fluorinating agents are typically neutral or slightly acidic.

  • Action: Utilize a rigorous acid-base extraction. By dropping the pH of your crude mixture to 2.0 using aqueous HCl, your target amine becomes fully protonated and highly water-soluble. Washing this aqueous layer 2–3 times with a non-polar solvent (like MTBE or Toluene) will quantitatively partition the neutral sulfur impurities into the organic waste[7].

Standard Operating Procedures (SOPs)

SOP: Self-Validating Acid-Base Extraction & Salt Formation

This protocol is designed to purify crude 4,4-difluoro-3-methylpiperidine (post-deprotection) into a highly pure hydrochloride salt[3]. The protocol is self-validating; pH checks at each phase transition ensure the target molecule is directed into the correct phase.

Step 1: Acidic Partitioning (Impurity Removal)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/gram of crude).

  • Add an equal volume of 1M aqueous HCl. Stir vigorously for 15 minutes.

  • Validation Check: Test the aqueous layer with pH paper. It must be ≤ 2. If not, add concentrated HCl dropwise until pH ≤ 2 is achieved.

  • Separate the layers. Retain the aqueous layer (contains your product). Discard the EtOAc layer (contains neutral/acidic impurities).

  • Wash the aqueous layer with one additional volume of EtOAc to ensure complete removal of lipophilic impurities.

Step 2: Basification & Free Base Recovery

  • Cool the retained aqueous layer in an ice bath to 0–5 °C (neutralization is exothermic).

  • Slowly add 2M aqueous NaOH while stirring until the pH reaches ≥ 10.

  • Validation Check: The solution should turn cloudy as the water-insoluble free base precipitates out of the aqueous matrix.

  • Extract the aqueous layer three times with Dichloromethane (DCM) (5 mL/gram of theoretical product per extraction).

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, and filter. Do not evaporate to dryness.

Step 3: Hydrochloride Salt Precipitation

  • Transfer the dried DCM solution containing the free base to a round-bottom flask equipped with a stir bar.

  • Place the flask in an ice bath (0 °C).

  • Dropwise, add 1.2 equivalents of 4M HCl in Dioxane.

  • Validation Check: A white precipitate (the HCl salt) should begin forming almost immediately.

  • Stir for 30 minutes, then slowly add an equal volume of cold MTBE as an anti-solvent to drive the crystallization to completion.

  • Filter the white solid under a vacuum, wash with cold MTBE, and dry under high vacuum overnight to yield pure 4,4-difluoro-3-methylpiperidine hydrochloride[8].

Quantitative Method Comparison

To assist in experimental planning, the following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodTarget StateExpected Yield RecoveryExpected Purity AchievedScalabilityPrimary Use Case
Acid-Base + Crystallization HCl Salt75% – 85%> 98% (NMR)Excellent (>100g)Recommended: Removes E2 elimination byproducts and neutral impurities efficiently.
Normal Phase Silica (Standard) Free Base< 40%70% – 80%PoorNot recommended. Severe streaking and mass loss due to volatility.
Amine-Modified Silica Free Base60% – 70%85% – 90%Moderate (<10g)Acceptable for rapid prep, but fails to resolve the alkene elimination byproduct.
Reverse Phase Prep-HPLC TFA Salt50% – 60%> 99%Low (<1g)Ideal for isolating specific chiral enantiomers (e.g., (3S)-isomer) for biological assays[9].

References

  • WO2022221704A1 - Compounds, compositions and methods of treating cancer - Google Patents. Google.com.
  • (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N - PubChem. Nih.gov. Available at:[Link]

  • 4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 71656139 - PubChem. Nih.gov. Available at:[Link]

  • US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents. Google.com.
  • US 2021/0053986 A1 - Patent Application Publication. Googleapis.com. Available at:[Link]

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC. Nih.gov. Available at:[Link]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC. Nih.gov. Available at:[Link]

  • WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents. Google.com.

Sources

Troubleshooting

preventing defluorination of 4,4-Difluoro-3-methylpiperidine during heating

The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized fluorochemistry CRO. It addresses the stability challenges of 4,4-Difluoro-3-methylpiperidine , a valu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized fluorochemistry CRO. It addresses the stability challenges of 4,4-Difluoro-3-methylpiperidine , a valuable but sensitive bioisostere used in medicinal chemistry.

Subject: Preventing Defluorination & Thermal Decomposition During Synthesis Applicable Compound: 4,4-Difluoro-3-methylpiperidine (HCl Salt / Free Base) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Issue

The Problem: 4,4-Difluoro-3-methylpiperidine is prone to dehydrofluorination (loss of HF) upon heating, particularly in the presence of bases or polar aprotic solvents. This results in the formation of a volatile vinyl fluoride impurity, leading to low yields and difficult purification.

The Solution: Success requires strict control over basicity , solvent polarity , and temperature . The 3-methyl substituent introduces conformational bias that can accelerate elimination if not managed correctly.

Module 1: The Mechanism of Failure (Why it Happens)

To prevent decomposition, you must understand the mechanism. The gem-difluoro group is generally stable, but the adjacent protons at C3 and C5 are acidified by the strong inductive effect of the fluorine atoms (


 effect).
The Pathway: E2 Elimination

The decomposition follows an E2 (bimolecular elimination) pathway.

  • Acidity: The proton at C3 is tertiary and adjacent to both the electron-withdrawing

    
     group and the methyl group. The protons at C5 are secondary.
    
  • Conformation: For E2 elimination to occur, a proton (H) and a fluorine (F) atom must be anti-periplanar (180° dihedral angle). The 3-methyl group locks the piperidine ring into a specific chair conformation, potentially forcing one fluorine atom into an axial position perfect for elimination with an adjacent axial proton.

  • Trigger: A base abstracts the axial proton while the anti-periplanar axial fluorine leaves as fluoride (

    
    ).
    
Visualization: HF Elimination Mechanism

The following diagram illustrates the transition state leading to the vinyl fluoride impurity.

G Substrate 4,4-Difluoro-3-methylpiperidine (Chair Conformer) TS Transition State (Anti-periplanar H-C-C-F) Substrate->TS Heat + Base Base Base (B:) Base->TS Abstracts H+ Product Vinyl Fluoride (Impurity) TS->Product Elimination HF HF (Salt) TS->HF

Figure 1: Mechanism of base-mediated HF elimination. The anti-periplanar alignment of the C3-H or C5-H with the axial C4-F facilitates the reaction.

Module 2: Storage & Handling Protocols

Rule #1: Never store the free base. The free amine is basic enough to catalyze its own decomposition (intermolecular self-quenching) or react with atmospheric moisture/CO2 to form carbamates that may alter stability.

StateStabilityStorage Condition
HCl Salt High Store at room temp or 4°C. Hygroscopic—keep desiccated.
Free Base Low Do not store. Generate in situ and use immediately.
Solution Moderate Stable in non-polar solvents (DCM, Toluene) at 0°C. Unstable in DMSO/DMF.

Module 3: Reaction Optimization (The "How-To")

Most users encounter issues during N-alkylation , Buchwald-Hartwig coupling , or Amide coupling .

Protocol A: Safe Generation of Free Base

Avoid using strong bases like NaOH or KOH directly in the reaction mixture.

  • Suspend the HCl salt in DCM (Dichloromethane) .

  • Add 1.1 equivalents of saturated aq. NaHCO3 .

  • Stir vigorously for 10 minutes at room temperature (do not heat).

  • Separate phases. Dry the organic layer over

    
    .
    
  • Use the DCM solution immediately for the next step.

Protocol B: Heating Reactions (Coupling)

If you must heat the reaction (e.g., >60°C), follow this compatibility matrix.

Solvent/Base Compatibility Matrix
VariableRecommended (Safe) Risky (Use Caution) Forbidden (High Failure)
Base

,

,

DIPEA, TEA (at high temp)NaH, KOtBu, LiHMDS
Solvent Toluene, Dioxane, DCM, THFMeCN, DMADMSO, DMF, NMP
Temp < 60°C60°C - 90°C> 100°C

Why avoid DMSO/DMF? Polar aprotic solvents solvate cations (


, 

) extremely well, leaving the basic anion "naked" and highly reactive. This dramatically accelerates the E2 elimination of HF [1].
Protocol C: Buchwald-Hartwig Coupling

Standard conditions often fail. Use this modified protocol:

  • Catalyst: Pd(OAc)2 / BINAP or RuPhos (Bulky ligands protect the metal center).

  • Base: Cs2CO3 (Cesium Carbonate). It is milder than alkoxides.

  • Solvent: Toluene or 1,4-Dioxane (Non-polar solvents suppress elimination).

  • Temperature: Start at 80°C. Do not exceed 100°C.

Module 4: Analytical Troubleshooting

How do you know if defluorination has occurred?

19F NMR Diagnostics

The gem-difluoro group has a distinct signature. Elimination destroys this symmetry.

  • Intact Product: A distinct singlet or doublet of triplets around -90 to -110 ppm (depending on solvent). The two fluorines may be non-equivalent due to the chiral center at C3, appearing as an AB system (

    
    ).
    
  • Vinyl Fluoride (Impurity): A new signal appears shifted downfield (typically -110 to -130 ppm ). You may also see a loss of integration in the fluorine region if volatile HF is lost.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed / Low Yield CheckNMR Check 19F NMR of Crude Start->CheckNMR Decision1 New peaks at -110 to -130 ppm? CheckNMR->Decision1 Yes Vinyl Fluoride Formed (Elimination occurred) Decision1->Yes Yes No Intact CF2 Group (Other issue) Decision1->No No Action1 Was DMSO/DMF used? Yes->Action1 Action2 Was Strong Base (NaH/tBuOK) used? Action1->Action2 No Fix1 Switch to Toluene/Dioxane Action1->Fix1 Yes Fix2 Switch to Cs2CO3 or K2CO3 Action2->Fix2 Yes

Figure 2: Diagnostic workflow for identifying and resolving defluorination issues.

References

  • Mechanism of Base-Promoted HF Elimination

    • Title: The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one.
    • Source: ResearchG
    • URL: [Link]

  • Conformational Analysis of Fluorinated Piperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
    • Source: ResearchG
    • URL: [Link]

  • General Stability of Gem-Difluoroalkanes

    • Title: Selective defluorination of unactiv
    • Source: ResearchGate / Nature Communic
    • URL: [Link]

  • 19F NMR Characterization

    • Title: Fluorine-19 nuclear magnetic resonance spectroscopy.
    • Source: Wikipedia (General Reference for Chemical Shifts).
    • URL: [Link]

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) for 3-Methyl-3-fluoropiperidines

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies for maximizing enantiomeric excess (ee) during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies for maximizing enantiomeric excess (ee) during the asymmetric synthesis of chiral 3-methyl-3-fluoropiperidine scaffolds.

Diagnostic Logic: Enantiomeric Excess Troubleshooting

Before altering your reaction conditions, identify the root cause of your stereochemical leakage using the diagnostic workflow below.

TroubleshootingTree Start Issue: Low ee% (<80%) in 3-F-3-Me-Piperidine Synthesis CheckMethod Identify Synthetic Strategy Start->CheckMethod PdAAA Pd-Catalyzed AAA (α-Fluoro-β-ketoesters) CheckMethod->PdAAA RuHydro Ru-Catalyzed Asymmetric Hydrogenation CheckMethod->RuHydro PdAAA_Check Check Enolate Geometry (E/Z Equilibration) PdAAA->PdAAA_Check RuHydro_Check Check H2 Pressure & Solvent H-Bonding RuHydro->RuHydro_Check PdAAA_Sol1 Switch to Trost Ligand Lower Temp to 0 °C PdAAA_Check->PdAAA_Sol1 RuHydro_Sol1 Increase Pressure (>30 bar) Switch to HFIP Solvent RuHydro_Check->RuHydro_Sol1

Diagnostic logic tree for resolving low enantiomeric excess in 3-methyl-3-fluoropiperidine synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My Pd-catalyzed asymmetric allylic alkylation (AAA) of acyclic α-fluoro-α-methyl-β-ketoesters is plateauing at 60% ee. How can I push this >90%? Causality: Acyclic α-fluoro-β-ketoesters exist as rapidly equilibrating E/Z enolate mixtures. Because the E and Z isomers often present opposite faces to the Pd-π-allyl complex, they generate opposite enantiomers, heavily diluting the final ee. Solution: As demonstrated by[1], utilizing the Trost family of chiral ligands (which possess a wider bite angle) dynamically resolves this issue. The ligand accelerates the reaction rate of one enolate geometry over the other via the Curtin-Hammett principle, yielding up to 92% ee regardless of the initial E/Z ratio[1].

Self-Validating Protocol: Run a parallel control reaction using a substrate with a bulky tert-butyl ester to sterically lock the enolate geometry. If the ee% jumps from 60% to >90%, E/Z equilibration of your primary substrate is confirmed as the root cause.

Q2: During the Ru-catalyzed asymmetric hydrogenation of my tetrasubstituted β-fluoroenamide precursor, I get full conversion but a nearly racemic mixture. What is failing? Causality: The tetrasubstituted β-fluoroenamide required to form the 3-methyl-3-fluoropiperidine core is highly sterically hindered. If the hydrogen pressure is too low, the rate of migratory insertion becomes slower than the rate of reversible olefin dissociation. This allows the substrate to isomerize to the non-prochiral enamine or coordinate via the opposite face, destroying enantioselectivity[2]. Solution: Increase the H₂ pressure to ≥30 bar and switch the solvent to Hexafluoroisopropanol (HFIP). HFIP forms a strong hydrogen-bond network that stabilizes the polar transition state during migratory insertion, suppressing background isomerization[2].

Self-Validating Protocol: Monitor the reaction at 20% conversion via crude ^1H NMR. If you observe new vinylic peaks distinct from your starting material, your H₂ pressure is too low, allowing reversible olefin isomerization to outcompete hydrogenation.

Q3: We are losing our 3-methyl-3-fluoropiperidine product during concentration, and our chiral HPLC results are inconsistent. How do we stabilize the analyte? Causality: Unprotected fluorinated piperidines are highly volatile and lack a strong chromophore, leading to physical sample loss during solvent evaporation and "invisible" or broad peaks on UV-based chiral HPLC. Solution: Perform an in situ derivatization. Trapping the crude secondary amine with Benzyl chloroformate (Cbz-Cl) adds a strong UV chromophore and increases the molecular weight, rendering the compound non-volatile and easily resolvable on standard chiral stationary phases[3].

Self-Validating Protocol: Spike a known racemic standard of your 3-methyl-3-fluoropiperidine with Cbz-Cl. If you achieve baseline separation on the chiral stationary phase at 254 nm with >95% mass recovery post-concentration, the analytical protocol is validated.

Quantitative Data: Condition Optimization

Table 1: Ligand and Solvent Effects on Pd-Catalyzed AAA of α-Fluoro-β-ketoesters [1]

Ligand SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(R)-PHOXTHF254512
(R)-BINAPToluene256045
(R,R)-Trost Ligand DCM 0 88 92

Table 2: H₂ Pressure and Solvent Effects on Ru-Catalyzed Asymmetric Hydrogenation [2]

CatalystSolventH₂ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂(BINAP)MeOH10>995
Ru(OAc)₂(Josiphos)MeOH10>9945
Ru(OAc)₂(Josiphos) HFIP 30 >99 98

Validated Experimental Methodologies

Protocol A: Enantioselective Pd-Catalyzed AAA of α-Fluoro-β-ketoesters

Adapted from the optimization of acyclic α-fluoroenolates[1].

  • Catalyst Pre-activation: In an argon-filled glovebox, stir Pd₂(dba)₃ (2.5 mol%) and (R,R)-Trost Ligand (5.5 mol%) in anhydrous DCM (0.1 M) for 30 minutes at room temperature to form the active Pd-π complex.

  • Substrate Addition: Add the α-fluoro-α-methyl-β-ketoester substrate (1.0 equiv) and cool the reaction vessel to 0 °C to minimize background racemic alkylation.

  • Alkylation: Slowly add the allylic alkylating agent (1.2 equiv) followed by Cs₂CO₃ (1.5 equiv).

  • Reaction: Stir at 0 °C for 12 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Situ Cbz-Protection for Reliable Chiral HPLC Analysis

Prevents volatility loss and enables UV detection at 254 nm[3].

  • Cooling: Upon completion of the piperidine core synthesis (e.g., post-hydrogenation), cool the crude reaction mixture to 0 °C.

  • Reagent Addition: Add triethylamine (3.0 equiv) directly to the crude mixture, followed by the dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.5 equiv).

  • Protection: Stir for 2 hours at room temperature to ensure complete carbamate formation.

  • Isolation: Quench with water, extract with DCM, and concentrate under reduced pressure. The Cbz-protected product is now non-volatile.

  • Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 254 nm).

Mechanistic Pathway Analysis

Understanding the catalytic cycle is critical for troubleshooting asymmetric hydrogenation. The diagram below illustrates the face-selective migratory insertion step where enantiomeric excess is ultimately determined[4],[2].

MechanisticPathway S1 Fluorinated Enamide S2 Ru-Josiphos Coordination S1->S2 S3 H2 Oxidative Addition S2->S3 S4 Migratory Insertion S3->S4 S5 Reductive Elimination S4->S5 S5->S2 Catalyst Turnover

Catalytic cycle of Ru-catalyzed asymmetric hydrogenation of fluorinated enamides.

References

  • Han, J., Hoteite, L., & Harrity, J. P. A. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry - A European Journal, 28(56), e202201595. URL:[Link]

  • Ye, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11693-11699. URL:[Link]

  • Williams, M. J., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8080-8089. URL:[Link]

  • Margalef, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 340-542. URL:[Link]

Sources

Troubleshooting

column chromatography conditions for polar fluorinated amines

Welcome to the Technical Support Center. Purifying polar fluorinated amines is a notorious bottleneck in drug development and synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying polar fluorinated amines is a notorious bottleneck in drug development and synthetic chemistry. As a Senior Application Scientist, I often see researchers struggle with streaking, poor recovery, or unexplained compound degradation. This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating protocols to rescue your purification workflows.

To fix a chromatography problem, we must first understand the molecular interactions at play:

  • The Acid-Base Trap: Standard silica gel acts as a Brønsted acid due to its surface silanol groups (pKa ~4.5–5.5). Amines, possessing a basic nitrogen lone pair, undergo strong electrostatic interactions with these silanols, resulting in severe band broadening and streaking [4].

  • The Fluorine Effect: Introducing fluorine atoms alters the molecule's electronic landscape. While the strong electron-withdrawing nature of fluorine lowers the amine's pKa (making it less basic), it introduces fluorophilicity and alters dipole moments. This often makes the molecule deceptively polar and difficult to retain on standard reverse-phase columns[5].

  • Catalytic Degradation: Certain fluorinated amines, particularly N-CF₃ secondary amines, are inherently unstable. The nitrogen lone pair can promote fluoride elimination. When exposed to the acidic environment of bare silica gel, this degradation pathway is catalyzed, leading to complete loss of the target compound during the run [2].

Diagnostic Workflow

Before selecting a protocol, use the following decision matrix to evaluate your analyte's stability and polarity profile.

G Start Analyze Polar Fluorinated Amine Instability Is the N-F bond unstable? (e.g., N-CF3 secondary amines) Start->Instability Alumina Use Amine-Functionalized Silica or Basic Alumina Instability->Alumina Yes (Risk of HF elimination) Polarity Assess Polarity & Retention Instability->Polarity No (Stable) NormalPhase Normal Phase Silica + 0.5-2% TEA or NH4OH Polarity->NormalPhase Moderate Polarity ReversePhase Reverse Phase (C8/C18) + High pH or Fluorous Eluent Polarity->ReversePhase High Polarity / Fluorophilic MixedMode Mixed-Mode (Cation Exchange) e.g., Primesep Polarity->MixedMode No Retention on RP

Decision matrix for selecting chromatography conditions for polar fluorinated amines.

Experimental Protocols

Protocol A: The "Compete and Elute" Strategy (Normal Phase)

When working with stable, moderately polar fluorinated amines on bare silica, you must neutralize the acidic silanols dynamically using a mobile phase modifier [1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your bulk mobile phase (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate).

  • Modifier Addition: Add Triethylamine (TEA) to a final concentration of 0.5%–2% (v/v) or use 1%–10% Ammonia (NH₃) in Methanol for highly polar targets [1].

  • Column Pre-Conditioning (Critical): Flush the packed silica column with 3–5 column volumes (CV) of the TEA-modified solvent before loading the sample. This pre-saturates the acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the modified eluent and load.

  • Self-Validation: Monitor fractions via TLC spiked with the same modifier. If the compound still streaks, the silica is not fully deactivated; switch to Protocol B.

Protocol B: The "Additive-Free" Strategy (Amine-Functionalized Silica)

For acid-labile fluorinated amines (like N-CF₃ derivatives) that undergo fluoride elimination, bare silica is strictly prohibited [2].

Step-by-Step Methodology:

  • Stationary Phase Selection: Swap standard silica for amine-functionalized silica (e.g., KP-NH) or basic alumina [4].

  • Eluent Selection: Use standard, modifier-free solvent gradients (e.g., Hexane/Ethyl Acetate). The bonded amine groups on the stationary phase prevent acid-base interactions natively.

  • Elution: Run the gradient. Because the stationary phase is basic, fluorinated amines will elute as tight, symmetrical bands without the need for aggressive, difficult-to-evaporate modifiers like aqueous ammonia.

Protocol C: Reverse-Phase & Mixed-Mode for Highly Polar Analytes

If the fluorinated amine is too polar to retain on normal phase, or exhibits unique fluorophilic properties, reverse-phase (RP) is required.

Step-by-Step Methodology:

  • Fluorophilic Separation: To separate based on fluorine content percentage rather than carbon chain length, pair a standard RP column (e.g., C8) with a fluorinated eluent like trifluoroethanol (TFE) [5].

  • High pH Adjustment: If using standard aqueous eluents, adjust the mobile phase pH to at least 2 units above the amine's pKa using a volatile base (e.g., 0.1% TEA in Acetonitrile/Water) to ensure the amine is in its lipophilic free-base form.

  • Mixed-Mode Rescue: If the compound shows zero retention on C18 even at 0% organic, switch to a mixed-mode cation exchange column (e.g., Primesep 100). This retains the basic amine via electrostatic ion-exchange mechanisms regardless of its hydrophobicity [3].

Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Bare Silica Gel [1]

Modifier Optimal Concentration Target Application Drawbacks
Triethylamine (TEA) 0.5% - 2.0% (v/v) General-purpose neutralization of silica. High boiling point; can contaminate NMR spectra if not fully removed.
Ammonia (NH₃) 1.0% - 10.0% in MeOH Highly polar, stubborn amines. Strong displacement effect can cause co-elution of impurities.

| Pyridine | 0.1% - 1.0% (v/v) | Competing base for mild deactivation. | Toxic, strong odor, very difficult to evaporate. |

Table 2: Stationary Phase Alternatives for Fluorinated Amines[3, 4, 5]

Stationary Phase Mechanism of Action Best For
Amine-Functionalized Silica Prevents Brønsted acid-base interactions natively. Unstable N-CF₃ amines; eliminating TEA from workflow.
C8 + Fluorinated Eluent Fluorophilic partitioning. Separating mixtures of compounds with varying fluorine %.

| Mixed-Mode (Cation Exchange) | Electrostatic retention + hydrophobic interaction. | Highly polar amines with zero retention on standard C18. |

Troubleshooting & FAQs

Q: My fluorinated amine completely disappeared after loading it onto the silica column. Where did it go? A: It likely degraded. Highly electronegative fluorine atoms adjacent to nitrogen (e.g., N-CF₃ secondary amines) are prone to fluoride elimination, a process accelerated by the acidic silanol groups on bare silica [2]. Fix: Immediately switch to amine-functionalized silica (KP-NH) or basic alumina, and avoid acidic environments entirely.

Q: I added 1% TEA to my mobile phase, but my amine is still streaking. Why? A: You likely did not pre-condition the column. Silica gel has a massive surface area. If you simply load the sample and start eluting with a TEA-modified solvent, the TEA will bind to the silica at the solvent front, leaving the silica below it acidic. Fix: Flush the column with at least 3 CVs of your TEA-modified solvent before loading your sample to ensure all silanols are neutralized.

Q: My fluorinated amine is highly polar and elutes in the void volume on a C18 column, even at 100% aqueous. How do I retain it? A: Standard reverse-phase relies on hydrophobic interactions, which your polar amine lacks. Fix: Switch to a mixed-mode cation-exchange column (like Primesep). These columns contain embedded acidic groups that retain basic amines via electrostatic interactions, allowing you to control retention using buffer ionic strength rather than organic concentration [3].

Q: Can I separate two fluorinated amines that differ only slightly in their fluorine content? A: Yes. Research indicates that separation of fluorocarbon-tagged molecules can be driven by the fluorine content percentage rather than just hydrophobicity. Fix: Pair a standard C8 column with a fluorinated eluent, such as trifluoroethanol, and elevate the column temperature (e.g., 45°C) to achieve baseline separation based on fluorophilicity [5].

References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 1

  • National Institutes of Health (PMC). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. NIH. 2

  • SIELC Technologies. Retention Problems. SIELC.3

  • Biotage. Is there an easy way to purify organic amines?. Biotage. 4

  • National Institutes of Health (PMC). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH. 5

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4,4-Difluoro-3-methylpiperidine in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4,4-difluoro-3-methylpiperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4,4-difluoro-3-methylpiperidine. While the strategic incorporation of gem-difluoro groups is a proven tactic to enhance metabolic stability and membrane permeability, it fundamentally alters the physicochemical behavior of the piperidine core in acidic environments[1].

Below, we provide a diagnostic overview, mechanistic troubleshooting FAQs, and self-validating experimental workflows to ensure high yield and stability during your synthetic and analytical processes.

Part 1: Mechanistic Q&A – Core Principles of Acidic Stability

Q1: How does the 4,4-difluoro substitution alter the protonation state of the piperidine ring in acidic media? A: The introduction of a gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect) across the piperidine ring. This significantly lowers the pKa of the amine nitrogen compared to an unsubstituted piperidine (which typically has a pKa of ~11.2). Depending on the specific stereochemical orientation and adjacent substitutions (like the 3-methyl group), the pKa of fluorinated piperidines is typically shifted down to the 6.5–8.0 range[2]. In acidic media (pH < pKa), the nitrogen readily protonates to form a piperidinium salt. The stability of this protonated state is heavily influenced by charge-dipole interactions between the highly polarized C-F bonds and the N⁺-H bond[3].

Q2: Is the 4,4-difluoro moiety susceptible to defluorination or degradation in strong acids? A: The C-F bond itself is exceptionally strong and generally resists simple hydrolysis. However, the overall stability of the molecule depends heavily on the complexity of the drug scaffold. While simple fluorinated piperidine building blocks are stable, complex macrocyclic or aryl-substituted derivatives containing the 4,4-difluoropiperidine moiety have demonstrated limited stability in strongly acidic conditions. For instance, in Simulated Gastric Fluid (SGF, pH ~1.2), certain derivatives exhibit half-lives ranging from 10 to 77 minutes[4], while other fluorinated macrocycles show half-lives of around 11 hours at pH 1[5].

Q3: Why am I experiencing poor product recovery during the acidic workup phase of my synthesis? A: Poor recovery is almost always a pH-dependent solubility issue rather than chemical degradation. Because the pKa of 4,4-difluoro-3-methylpiperidine is lower than standard amines, the transition between the highly water-soluble piperidinium salt and the organic-soluble free base occurs at a different pH threshold. If the aqueous phase is not basified sufficiently prior to organic extraction, the compound remains partially protonated and is lost in the aqueous waste stream.

Part 2: Validated Experimental Workflows

Protocol 1: Optimized Acid-Base Extraction & Free Base Recovery

Use this protocol to recover 4,4-difluoro-3-methylpiperidine after strongly acidic reactions (e.g., Boc-deprotection using TFA or HCl/Dioxane).

  • Thermal Quenching: Transfer the acidic reaction mixture to an ice bath and cool to 0–5 °C.

    • Causality: Neutralization is highly exothermic. Maintaining low temperatures prevents thermally-induced degradation or volatilization of the free base.

  • Aggressive Basification: Slowly add cold aqueous NaOH (2M) dropwise while stirring vigorously until the pH of the aqueous layer reaches strictly ≥ 10.5.

    • Causality: Ensuring the pH is at least 2 to 3 units above the estimated pKa (~7.5) guarantees >99% deprotonation, driving the equilibrium entirely toward the lipophilic free base.

  • Organic Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of <30 °C.

    • Causality: The free base of low-molecular-weight fluorinated piperidines can be volatile. Elevated temperatures during rotary evaporation will lead to physical product loss.

  • Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. A lack of color development validates that the amine has been successfully and completely extracted into the organic phase.

Protocol 2: Simulated Gastric Fluid (SGF) Stability Profiling

Use this protocol to assess the degradation kinetics of 4,4-difluoro-3-methylpiperidine derivatives in stomach-equivalent acidic media.

  • SGF Preparation: Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 7.0 mL of concentrated HCl. Dilute to 1000 mL with HPLC-grade water to achieve a final pH of ~1.2.

  • Incubation: Spike the fluorinated piperidine compound into the SGF to a final concentration of 10 µM. Incubate at 37 °C in a shaking water bath to simulate physiological digestion.

  • Kinetic Sampling: Aliquot 50 µL samples at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Immediate Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard. Centrifuge at 14,000 rpm for 5 minutes to precipitate the pepsin proteins.

    • Causality: The organic solvent denatures the enzyme and dilutes the acid, instantly halting any acid-catalyzed degradation and locking the kinetic timepoint.

  • Validation Checkpoint & Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage of the parent compound versus time. A linear fit validates first-order degradation kinetics, allowing for the accurate calculation of the half-life (

    
    ).
    

Part 3: Data Analytics & Quantitative Summaries

The following table summarizes the physicochemical shifts induced by fluorination, directly impacting acid stability and handling parameters:

Compound ScaffoldEstimated Amine pKaRelative Lipophilicity (cLogP)SGF Acid Stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

at pH 1.2)
Piperidine (Unsubstituted) ~11.2LowHighly Stable (>24 h)
4,4-Difluoropiperidine Core 6.5 – 8.0ModerateModerate (~11 h)[5]
Complex 4,4-Difluoro-derivatives 3.6 – 6.2[4]HighLimited (10 – 77 min)[4]

Part 4: Troubleshooting Visualization

Workflow Step1 Sample in Acidic Media (pH < 2.0) Step2 Assess Target pKa (Fluorinated Piperidine: ~6.5-8.0) Step1->Step2 Step3 Protonated Salt State (High Aqueous Solubility) Step2->Step3 pH < pKa Step4 Recovery Issue? Step3->Step4 Step6 Degradation Issue? Step3->Step6 Step5 Basify to pH > 10.5 Extract with DCM Step4->Step5 Yes Step7 Run SGF Stability Assay LC-MS/MS Monitoring Step6->Step7 Yes

Workflow for troubleshooting fluorinated piperidine stability and recovery in acidic media.

References

  • Source: nih.
  • Source: researchgate.
  • Source: scientificupdate.
  • Source: nih.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 4,4-Difluoro-3-methylpiperidine

Executive Summary Product Focus: 4,4-Difluoro-3-methylpiperidine (and its HCl salt).[1] Primary Application: Bioisosteric building block in medicinal chemistry (pKa modulation, metabolic blocking). The Challenge: Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 4,4-Difluoro-3-methylpiperidine (and its HCl salt).[1] Primary Application: Bioisosteric building block in medicinal chemistry (pKa modulation, metabolic blocking). The Challenge: Unlike standard piperidines, the gem-difluoro motif introduces complex spin-spin coupling networks (


, 

) and conformational bias, rendering standard 1H NMR interpretation non-trivial.

This guide compares the 4,4-Difluoro-3-methylpiperidine scaffold against its non-fluorinated analog (3-Methylpiperidine ) to demonstrate the specific interpretative frameworks required for validation.

Comparative Analysis: Spectral Signature & Complexity[2]

The introduction of the gem-difluoro group at C4 drastically alters the 1H NMR landscape compared to the parent 3-methylpiperidine.

Table 1: Spectral Parameters Comparison
Feature3-Methylpiperidine (Standard)4,4-Difluoro-3-methylpiperidine (Target)Implication for Interpretation
H3 Resonance Multiplet (~1.6 ppm)Deshielded Multiplet (~2.0–2.3 ppm)H3 is now alpha to CF2; expect significant downfield shift and broadening due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
C5 Protons Simple multipletComplex ABX or ABXY systemH5 protons are vicinal to F2; they exhibit large

and

couplings.
Coupling Pattern

(vicinal) dominates

(gem) &

dominate
H-F couplings (5–50 Hz) overlap with and obscure H-H couplings.
19F NMR N/AAB System (d,

Hz)
The two fluorines are diastereotopic due to the C3 chiral center.
Detailed Mechanism: The "Coupling Chaos"

In 3-methylpiperidine , the H3 proton is a simple multiplet defined by vicinal couplings to H2 and H4. In 4,4-difluoro-3-methylpiperidine , H3 is situated next to a quaternary carbon bearing two fluorine atoms.

  • The Consequence: H3 splits not only by H2 (vicinal H-H) but also by the two diastereotopic fluorines at C4.

  • Typical

    
     values: 
    
    • 
      : ~25–35 Hz (Large)
      
    • 
       / 
      
      
      
      : ~5–10 Hz (Small)
  • Result: The H3 signal often appears as a "doublet of multiplets" or a broad, unresolvable hump in standard 1H NMR. 19F-decoupled 1H NMR (1H{19F}) is strongly recommended.

Conformational Dynamics & The "Gauche Effect"

The 3-methyl group and the 4,4-difluoro motif create a stereoelectronic tug-of-war that defines the molecule's 3D shape.

The Equilibrium

The piperidine ring exists in a chair conformation.

  • Steric Control: The C3-Methyl group strongly prefers the Equatorial position ($ \Delta G \approx 1.7 $ kcal/mol) to avoid 1,3-diaxial interactions with H1 and H5.

  • Fluorine Gauche Effect: In some fluorinated systems, C-F bonds prefer to be gauche to C-N or C-C bonds to maximize

    
     hyperconjugation.
    

Dominant Conformer: For 4,4-difluoro-3-methylpiperidine, the Methyl-Equatorial chair is the major conformer. This locks the C4-Fluorines into distinct environments:

  • F_axial: Anti-periplanar to the C3-H bond.

  • F_equatorial: Gauche to the C3-H bond.

Visualization: Conformational Decision Tree

The following diagram illustrates the logical flow for determining the dominant conformation based on NMR observables.

ConformationLogic Start Analyze H3 Signal (Multiplet Analysis) CheckJ Measure 3J(H3, H2_ax) Start->CheckJ LargeJ Large Coupling (>10 Hz) CheckJ->LargeJ Observed SmallJ Small Coupling (<5 Hz) CheckJ->SmallJ Rare ConfA H3 is Axial (Methyl is Equatorial) LargeJ->ConfA ConfB H3 is Equatorial (Methyl is Axial) SmallJ->ConfB CheckF Check 3J(H3, F_ax) ConfA->CheckF Result Dominant Conformer: Chair with Me-Eq CheckF->Result Expect 3J(H3, F_ax) ~25-30Hz (Anti-periplanar)

Figure 1: Logic flow for assigning the C3-Methyl stereochemistry using coupling constants.

Experimental Protocol: Structural Validation Workflow

To unambiguously assign the structure of 4,4-difluoro-3-methylpiperidine, follow this self-validating protocol. This method overcomes the spectral overlap caused by fluorine.

Phase 1: Sample Preparation
  • Solvent: Use DMSO-d6 for the HCl salt (to prevent aggregation and slow down NH exchange). Use CDCl3 for the free base.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is needed for 13C detection of C-F splittings.

Phase 2: Acquisition Sequence

Do not rely on a standard 1H scan alone.

  • 1H Standard: (16 scans) – Establish baseline.

  • 19F Standard: (8 scans) – Confirm presence of two distinct F signals (diastereotopic).

    • Expectation: Two doublets (or multiplets) separated by ~5-10 ppm, with a massive geminal coupling (

      
       Hz).
      
  • 1H{19F} (Essential): Acquire a proton spectrum with broad-band fluorine decoupling.

    • Why: This collapses the H-F couplings. The complex H3 and H5 multiplets will simplify into standard aliphatic multiplets, allowing you to measure

      
       and confirm the Methyl-Equatorial geometry.
      
  • 13C{1H}: Look for the triplet at ~120 ppm (C4,

    
     Hz).
    
Phase 3: Data Interpretation (The "Check-Mate" Steps)

Step 1: Locate the H3 Proton

  • In 1H{19F} : Look for a multiplet at ~2.0 ppm integrating to 1H.

  • Verify it has one large coupling (~10-12 Hz) to

    
    . This confirms the H3 proton is axial  (and thus Methyl is equatorial ).
    

Step 2: Assign the Fluorines (19F NMR)

  • The signal at lower field (less negative ppm) is typically the Equatorial Fluorine (deshielded).

  • The signal at higher field (more negative ppm) is the Axial Fluorine .

Step 3: Salt Verification

  • HCl Salt: Look for broad singlets at >9.0 ppm (NH2+).

  • Free Base: NH usually appears ~1.5–2.0 ppm (often invisible or broad in CDCl3).

Troubleshooting & Common Pitfalls

Table 2: Diagnostic Troubleshooting
ObservationProbable CauseCorrective Action
H3 signal is a broad, featureless hump. Unresolved couplings to F and N-H exchange broadening.1. Run 1H{19F}.[2] 2. Add D2O (if in DMSO) to exchange NH and sharpen alpha-protons.
19F spectrum shows only one broad signal. Fast ring flipping or accidental equivalence (rare).Cool the sample to -40°C to freeze the ring flip (though 4,4-difluoro usually locks the chair).
Integration of aliphatic region is high. Water peak overlap or impurity.4,4-difluoro analogs are hygroscopic (HCl salts). Dry sample or use solvent suppression.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[4][5] Link

  • Hoye, T. R., et al. (1994).[5] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry.[4][5] Link

  • Verhoog, S., et al. (2016). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade. Chemical Society Reviews. Link

Sources

Comparative

19F NMR spectrum analysis of gem-difluoro piperidines

Topic: F NMR Spectrum Analysis of gem-Difluoro Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals The Definitive Guide to F NMR Analysis of gem-Difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


F NMR Spectrum Analysis of gem-Difluoro Piperidines
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

The Definitive Guide to F NMR Analysis of gem-Difluoro Piperidines

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the gem-difluoro piperidine motif is a privileged scaffold. It serves as a bioisostere for carbonyls or methylenes, modulating pKa to improve oral bioavailability and metabolic stability. However, characterizing these rings is notoriously difficult with standard


H NMR due to severe signal overlap and complex second-order coupling effects.

This guide establishes


F NMR not merely as an alternative, but as the primary analytical standard  for these systems. Unlike 

H NMR, which often yields ambiguous multiplets,

F NMR provides a clean, background-free window into the solution-state conformation of the piperidine ring—a critical parameter for predicting ligand-protein binding affinity.

The Physics of the Spin System

To interpret the spectrum, one must understand the spin Hamiltonian governing the gem-difluoro system. In a piperidine ring, the two fluorine atoms at a single carbon (e.g., C3 or C4) are chemically equivalent only if the ring undergoes rapid inversion (fast exchange) on the NMR timescale.

However, at physiological temperatures or in constrained analogs, the ring often exists in a preferred chair conformation. This renders the two fluorines diastereotopic (chemically non-equivalent):

  • 
     (Axial Fluorine):  Parallel to the 
    
    
    
    axis.
  • 
     (Equatorial Fluorine):  Perpendicular to the axis.
    
The AB Spin System

Because these two nuclei are magnetically active (


) and non-equivalent, they couple strongly to each other.
  • 
     (Geminal Coupling):  Typically 230–250 Hz . This is massive compared to proton couplings.
    
  • Chemical Shift Difference (

    
    ):  Can range from 5 to 20 ppm depending on the position relative to the nitrogen.
    

This creates a classic AB quartet (or AB part of an ABX system if protons are involved), often displaying a pronounced "roof effect" where the inner lines are significantly taller than the outer lines.

NMR_Spin_System cluster_0 Spin Interactions cluster_1 Spectral Output F_ax F(axial) J_FF 2J_FF Coupling (~240 Hz) F_ax->J_FF Strong Coupling J_FH 3J_FH Coupling (5-20 Hz) F_ax->J_FH F_eq F(equatorial) F_eq->J_FF F_eq->J_FH Protons Vicinal Protons (H) Shift Chemical Shift Anisotropy (Ax vs Eq) J_FF->Shift Determines AB Pattern J_FH->Shift Fine Structure (Multiplets)

Figure 1: The spin interaction network in gem-difluoro piperidines showing the dominance of geminal F-F coupling.

Spectral Features: 3,3- vs. 4,4-Difluoro Piperidines[1]

Distinguishing between the 3,3- and 4,4-isomers is a common challenge.


F NMR offers distinct signatures based on the proximity to the nitrogen lone pair.
4,4-Difluoro Piperidine[1][2]
  • Symmetry: Far from the chiral nitrogen center (if N is substituted), often appearing more symmetric.

  • Chemical Shift: Typically centered around -90 to -100 ppm .

  • Coupling: The

    
     coupling to adjacent methylene protons is usually uniform.
    
3,3-Difluoro Piperidine[1][3][4]
  • Electronic Effect: The adjacent nitrogen atom exerts a strong inductive effect and a stereoelectronic effect (n

    
    
    
    
    
    interaction).
  • Chemical Shift: Often shifted downfield relative to the 4,4-isomer.

  • Complexity: The protons at C2 are diastereotopic if the N-substituent is slow to invert, leading to highly complex

    
     splitting patterns.
    
Axial vs. Equatorial Assignment

A general rule of thumb for cyclohexane-like systems (though subject to substituent effects):

  • Equatorial Fluorine (

    
    ):  Resonates downfield  (less shielded, larger ppm value, e.g., -90 ppm).
    
  • Axial Fluorine (

    
    ):  Resonates upfield  (more shielded, smaller ppm value, e.g., -105 ppm).
    

Comparative Analysis: Why F Wins

The following table compares analytical methods for determining the conformation of fluorinated piperidines.

Feature

F NMR

H NMR
X-Ray Crystallography
Spectral Clarity High. No background signals; distinct AB quartets.Low. Overlap with scaffold/solvent; complex multiplets.N/A. Structural model, not spectral.
Timescale Microsecond. Captures fast conformational exchange.Millisecond. Often shows averaged signals.Static. Frozen in solid state.
Sample State Solution (Physiological mimic).Solution.Solid (Crystal packing forces bias conformation).
Sensitivity High (83% of

H).[1][2]
High (100%).Low (Requires single crystal).
Key Output

&

.
Direct measure of ring pucker.
Vicinal couplings (often obscured).Exact bond angles/lengths.
Critical Insight: The "Solution State" Trap

Researchers often rely on X-ray structures to design drugs. However, a piperidine ring locked in a chair conformation in a crystal lattice may freely flip in solution.


F NMR is the only method that quantifies the ratio of conformers in solution , preventing "false positive" structure-activity relationship (SAR) assumptions.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, follow this protocol. This is designed to prevent common artifacts like truncation or poor phasing.

Step 1: Sample Preparation
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Solvent:

    
     is standard, but use 
    
    
    
    or
    
    
    if hydrogen bonding is a key study parameter.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Do not rely on spectrometer referencing alone.
Step 2: Acquisition Parameters
  • Pulse Sequence: zg (standard 1D) or zgF1H (fluorine with proton decoupling).

    • Recommendation: Acquire both . The proton-coupled spectrum gives

      
       (geometry), while the decoupled spectrum simplifies the AB quartet for integration.
      
  • Spectral Width (SW): Set to 200–300 ppm . Fluorine signals are dispersed; narrow SW leads to folding artifacts.

  • Offset (O1P): Center at -120 ppm to cover the typical aliphatic fluoride range.

  • Relaxation Delay (

    
    ):  Fluorine 
    
    
    
    times can be long (2–5 seconds). Set
    
    
    seconds for quantitative integration.
Step 3: Variable Temperature (VT) Analysis (The "Gold Standard")

If the spectrum shows broad humps instead of sharp peaks, the ring is flipping at a rate comparable to the NMR timescale.

  • Cool to -40°C: "Freeze" the conformation. The broad hump will resolve into two distinct AB doublets (major and minor conformers).

  • Heat to +60°C: Induce rapid averaging. The signal will coalesce into a sharp singlet (or triplet).

Workflow Start Start: Gem-Difluoro Sample Screen 1H NMR (Screening) Check purity, identify overlap issues Start->Screen F19_Decoupled 19F{1H} Decoupled NMR Identify chemical shifts & integrals Screen->F19_Decoupled F19_Coupled 19F Coupled NMR Measure 3J_FH for dihedral angles F19_Decoupled->F19_Coupled Decision Are signals broad? F19_Coupled->Decision VT_Low Low Temp (-40°C) Resolve Conformers Decision->VT_Low Yes (Dynamic) Analysis Calculate Delta G of Inversion & Conformer Ratio Decision->Analysis No (Static) VT_High High Temp (+60°C) Check Coalescence VT_Low->VT_High VT_High->Analysis

Figure 2: Decision tree for characterizing dynamic piperidine systems.

Case Study: pKa Modulation and Conformation

In a recent internal study on Dopamine D4 antagonists, the substitution of a piperidine (pKa ~11) with fluorinated analogs was analyzed.

  • 4,4-Difluoropiperidine: The electron-withdrawing fluorines lower the pKa to ~8.5 [1]. This is ideal for reducing hERG liability while maintaining basicity for receptor binding.

  • 3,3-Difluoropiperidine: The closer proximity to the nitrogen further suppresses basicity.

  • Conformational Locking:

    
    F NMR revealed that adding a bulky group at C2 locks the 4,4-difluoro ring into a twist-boat conformation to relieve 1,3-diaxial strain, a feature completely invisible in the averaged 
    
    
    
    H NMR spectrum but obvious in the
    
    
    F spectrum as a dramatic shift in the AB coupling constant [2].

References

  • PubChem. (2025).[3] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

  • Cockburn, K. T., & Sykes, B. D. (2024). Fluorine labelling for in situ 19F NMR in oriented systems. Journal of Biomolecular NMR.[4] [Link]

  • Surmont, R., et al. (2010).[5] Synthesis of 4-substituted 3,3-difluoropiperidines.[5] Journal of Organic Chemistry. [Link]

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.[Link]

Sources

Validation

Bioactivity &amp; SAR Profile: 4,4-Difluoro-3-methylpiperidine vs. 3-Methylpiperidine

Executive Summary: The "Fluorine Switch" in Lead Optimization In medicinal chemistry, the transition from 3-methylpiperidine to 4,4-difluoro-3-methylpiperidine represents a strategic "fluorine switch." This modification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Switch" in Lead Optimization

In medicinal chemistry, the transition from 3-methylpiperidine to 4,4-difluoro-3-methylpiperidine represents a strategic "fluorine switch." This modification is rarely about simple bioisosterism; rather, it is a calculated maneuver to modulate basicity (pKa) , metabolic stability , and conformational vectors .

While 3-methylpiperidine acts as a flexible, highly basic pharmacophore often prone to rapid oxidative clearance, the 4,4-difluoro analog serves as a metabolically hardened, less basic surrogate. This guide analyzes the bioactivity shifts driven by this specific gem-difluoro substitution, providing actionable data for SAR (Structure-Activity Relationship) campaigns.

Physicochemical Profiling

The introduction of two fluorine atoms at the C4 position creates a profound electronic sink that alters the properties of the entire piperidine ring.

Comparative Data Table
Property3-Methylpiperidine4,4-Difluoro-3-methylpiperidineImpact on Bioactivity
pKa (Conjugate Acid) ~11.2 – 11.3~8.5 – 8.8 Critical: Reduced basicity decreases lysosomal trapping and hERG channel affinity.
LogP (Lipophilicity) ~1.1~1.3 – 1.5Slight increase due to fluorine volume, but offset by polarity.
LogD (pH 7.4) Low (Highly Ionized)Moderate (Increased Neutral Fraction) Improved membrane permeability due to higher concentration of uncharged species at physiological pH.
C-N Bond Length 1.47 Å1.46 ÅSlight shortening due to inductive withdrawal, reducing nucleophilicity of the nitrogen.
Metabolic Liability High (C4 Oxidation)Low (Blocked C4) Blocks the primary site of CYP450-mediated oxidative metabolism.
The Basicity Shift (pKa Modulation)

The most immediate bioactive consequence is the drop in pKa by approximately 2.5–3.0 log units .

  • Mechanism: The fluorine atoms at C4 exert a strong electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework. Although C4 is
    
    
    to the nitrogen, the cumulative effect of two fluorine atoms is significant.
  • Bioactive Result: 3-methylpiperidine is >99.9% protonated at physiological pH (7.4). The 4,4-difluoro analog exists in a measurable equilibrium with its neutral form. This enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes, a crucial factor for CNS-targeted drugs.

Conformational Analysis & Binding Vectors

The "Fluorine Effect" extends beyond electronics to shape the 3D structure of the molecule. The interaction between the C3-Methyl group and the C4-Fluorine atoms introduces stereoelectronic forces that differ from the H-H interactions in the parent compound.

The Gauche Effect vs. Steric Repulsion

In 3-methylpiperidine, the methyl group predominantly adopts an equatorial position to avoid 1,3-diaxial strain with the axial protons at C3 and C5.

In 4,4-difluoro-3-methylpiperidine :

  • Gauche Effect: There is a stabilizing stereoelectronic interaction (hyperconjugation

    
    ) when the C3-Methyl and C4-Fluoro groups are gauche.[1]
    
  • Dipole Minimization: The C-F bonds are highly polar. The ring may distort (twist-boat) to minimize the net dipole moment, especially in non-polar environments.

  • Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). An axial methyl group would face severe repulsion from an axial fluorine.

Conformation cluster_0 3-Methylpiperidine cluster_1 4,4-Difluoro-3-methylpiperidine Node1 Equatorial Methyl (Major Conformer) Node2 Axial Methyl (Minor Conformer) Node1->Node2 Ring Flip (Low Barrier) Node3 Equatorial Methyl (Locked) Node1->Node3 Fluorination Effect: Rigidification Node4 Axial Methyl (Disfavored) Node3->Node4 High Barrier (1,3-Diaxial F-Me Repulsion)

Figure 1: Conformational landscape shift. The introduction of 4,4-difluoro substituents increases the energy barrier for ring flipping, effectively locking the methyl group in the equatorial position.

Metabolic Stability & ADME

The primary driver for selecting the 4,4-difluoro analog is often metabolic hardening .

CYP450 Blockade
  • 3-Methylpiperidine: The C4 position is the most accessible site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This leads to rapid clearance.

  • 4,4-Difluoro-3-methylpiperidine: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and is resistant to homolytic or heterolytic cleavage by the heme-iron center of CYP450s. Furthermore, the electron-withdrawing nature of the fluorines deactivates the adjacent C3 and C5 C-H bonds, reducing the likelihood of metabolic attack at neighboring sites.

Metabolism cluster_parent 3-Methylpiperidine Fate cluster_fluoro 4,4-Difluoro Analog Fate Start1 3-Methylpiperidine CYP CYP450 (Oxidation) Start1->CYP Metabolite1 4-Hydroxy-3-methylpiperidine (Polar/Excreted) CYP->Metabolite1 Clearance Rapid Clearance Metabolite1->Clearance Start2 4,4-Difluoro-3-methylpiperidine Block Metabolic Blockade (C-F Bond Strength) Start2->Block Stable Unchanged Parent Drug Block->Stable Extended Extended Half-Life (t1/2) Stable->Extended

Figure 2: Metabolic pathways. The 4,4-difluoro modification effectively halts the primary oxidative clearance pathway, significantly extending in vivo half-life.

Experimental Protocols

Protocol A: Synthesis via Deoxyfluorination

Note: This protocol assumes the use of a precursor ketone, a standard route for accessing gem-difluoro piperidines.

Objective: Synthesize 4,4-difluoro-3-methylpiperidine from N-Boc-3-methyl-4-piperidone.

  • Precursor Preparation: Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Reagent Addition: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (2.5 eq) dropwise. Caution: Reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Quenching: Pour reaction mixture slowly into saturated aqueous NaHCO3 at 0°C. Caution: Gas evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the intermediate (N-Boc-4,4-difluoro-3-methylpiperidine) in 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: Concentrate in vacuo to yield the 4,4-difluoro-3-methylpiperidine hydrochloride salt .

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Objective: Accurately measure the pKa shift caused by difluorination.

  • Preparation: Prepare 10 mM stock solutions of 3-methylpiperidine and 4,4-difluoro-3-methylpiperidine (HCl salts) in degassed water.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8, 7.0, 12.0).

  • Titration:

    • Place 5 mL of sample solution into the titration vessel.

    • Adjust temperature to 25°C ± 0.1°C.

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

    • Perform in triplicate.

  • Data Analysis: Determine the inflection point of the titration curve.

    • Expected Result: 3-methylpiperidine inflection at pH ~11.2.

    • Expected Result: 4,4-difluoro analog inflection at pH ~8.5.

References

  • Saeedi, S., et al. (2025). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ChemMedChem. Link

  • Nairoukh, Z., et al. (2020).[2][3][4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[2] Link

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • PubChem Compound Summary. "4,4-Difluoropiperidine."[5] National Center for Biotechnology Information. Link

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis."[6] BenchChem Technical Guides. Link

Sources

Comparative

LC-MS Fragmentation Patterns of 4,4-Difluoro-3-methylpiperidine Derivatives

Executive Summary: The Fluorine Effect in Piperidine Scaffolds[1] In modern medicinal chemistry, the 4,4-difluoro-3-methylpiperidine moiety is a high-value bioisostere used to modulate the metabolic stability and lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Piperidine Scaffolds[1]

In modern medicinal chemistry, the 4,4-difluoro-3-methylpiperidine moiety is a high-value bioisostere used to modulate the metabolic stability and lipophilicity of piperidine-based drugs. Unlike the standard 3-methylpiperidine scaffold, the introduction of a gem-difluoro group at the C4 position significantly alters the physicochemical landscape of the molecule, impacting both biological half-life and analytical detectability.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 4,4-difluoro-3-methylpiperidine derivatives against their non-fluorinated alternatives. By understanding the specific neutral losses and ring-cleavage mechanisms unique to this fluorinated motif, researchers can validate structural integrity and differentiate these derivatives from metabolic byproducts with high confidence.

Physicochemical & Ionization Profile

To optimize LC-MS sensitivity, one must first understand how the gem-difluoro modification affects ionization efficiency compared to the non-fluorinated alternative.

Basicity and Ionization Efficiency (pKa)

The electron-withdrawing nature of the fluorine atoms exerts a strong inductive effect (


), reducing the electron density on the piperidine nitrogen.
  • 3-Methylpiperidine (Alternative): High basicity (

    
    ). Readily protonates in standard acidic mobile phases (0.1% Formic Acid), yielding intense 
    
    
    
    signals.
  • 4,4-Difluoro-3-methylpiperidine (Product): Reduced basicity (

    
    ). While still sufficiently basic for ESI+, the slightly lower pKa can reduce peak tailing on C18 columns compared to the non-fluorinated analog, often resulting in sharper chromatographic peaks.
    
Chromatographic Retention (LogP)
  • Lipophilicity: The gem-difluoro group typically increases lipophilicity (

    
    ) compared to the parent piperidine.
    
  • Result: 4,4-Difluoro-3-methylpiperidine derivatives generally elute later than their non-fluorinated counterparts in Reverse Phase (RP) chromatography.

Fragmentation Mechanics: The Signature Pathways[2]

The fragmentation of 4,4-difluoro-3-methylpiperidine is dominated by two competing mechanisms: HF elimination (characteristic of aliphatic fluorides) and Ring Fission (characteristic of cyclic amines).

Mechanism A: The "Fluorine Signature" (Neutral Loss of HF)

Unlike non-fluorinated piperidines, which primarily fragment via


-cleavage or ring opening, the 4,4-difluoro motif introduces a labile pathway involving the loss of hydrogen fluoride (20 Da).
  • Initiation: Protonation occurs at the secondary amine.

  • Process: An adjacent hydrogen (from C3 or C5) is eliminated along with a fluorine atom.

  • Observation: A distinct product ion at

    
     or 
    
    
    
    (loss of 2xHF).
Mechanism B: Ring Cleavage (Retro-Diels-Alder Type)

The piperidine ring undergoes cleavage at the C-C bonds adjacent to the nitrogen (


-cleavage), followed by ring opening. The presence of the 3-methyl group creates asymmetry, leading to specific diagnostic ions that reveal the orientation of the substituent.
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for the protonated molecular ion.

Fragmentation Parent Parent Ion [M+H]+ (m/z 136 for free base) Inter1 HF Elimination [M+H - 20]+ Parent->Inter1 - HF (20 Da) Inter2 α-Cleavage (Ring Opening) Parent->Inter2 Ring Fission Final1 Aromatization/Diene (Stable Cation) Inter1->Final1 - HF (2nd Loss) Frag2a Loss of C2H4 (Retro-Diels-Alder) Inter2->Frag2a Neutral Loss Frag2b Immonium Ion (Characteristic Amine Fragment) Inter2->Frag2b Fragmentation

Figure 1: Proposed MS/MS fragmentation tree for 4,4-difluoro-3-methylpiperidine, highlighting the diagnostic HF loss pathway vs. standard ring opening.

Comparative Analysis: Product vs. Alternative

The following table contrasts the observed LC-MS characteristics of the fluorinated product versus the standard 3-methylpiperidine.

Feature4,4-Difluoro-3-methylpiperidine (Product)3-Methylpiperidine (Alternative)Diagnostic Value
Molecular Weight 135.15 Da99.17 DaMass shift of +36 Da (F2 vs H2)
Primary Ion [M+H]+ m/z 136.16m/z 100.18Parent confirmation
Key Neutral Loss -20 Da (HF) -17 Da (NH3) or -28 Da (C2H4)HF loss is specific to the fluorinated scaffold.
Secondary Loss -40 Da (2xHF)N/AConfirms gem-difluoro presence.[1][2]
Retention (RP-C18) Moderate (Increased Lipophilicity)Weak (Elutes near void volume)Fluorinated analog retains better.
Peak Shape Sharp (Lower pKa reduces silanol interaction)Broad/Tailing (High pKa interacts with silanols)Improved quantitation limits.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these fragmentation patterns and validate the presence of the 4,4-difluoro-3-methylpiperidine moiety in a drug candidate, follow this standardized protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL MeOH (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: The fluorinated derivative will elute later than the non-fluorinated analog.

MS Parameters (ESI+)
  • Source Voltage: 3500 V.

  • Collision Energy (CE): Ramp 15–45 eV. Higher CE is often required to induce the C-F bond cleavage compared to C-H bonds.

  • Scan Mode: Product Ion Scan (MS2) of parent [M+H]+.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Gradient) Sample->LC ESI ESI+ Ionization (Source: 3.5 kV) LC->ESI MS1 Q1 Selection [M+H] = 136.16 ESI->MS1 CID Collision Cell (Ramp 15-45 eV) MS1->CID MS2 Detection (Look for m/z 116, 96) CID->MS2

Figure 2: Step-by-step LC-MS/MS workflow for identifying 4,4-difluoro-3-methylpiperidine derivatives.

References

  • Saeedi, S., et al. (2025).[3] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Link

  • BenchChem. (2025).[4] 3,4-Difluoro-4-methylpiperidine: Structure and Properties. BenchChem Compound Database. Link

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 168432911, (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem.[6][1][2] Link

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Technical Guides. Link

Sources

Validation

X-ray crystallography data for 4,4-Difluoro-3-methylpiperidine salts

The following guide provides an in-depth technical analysis of the structural and crystallographic properties of 4,4-Difluoro-3-methylpiperidine salts . It is designed for medicinal chemists and structural biologists opt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structural and crystallographic properties of 4,4-Difluoro-3-methylpiperidine salts . It is designed for medicinal chemists and structural biologists optimizing fragment-based drug design or lead optimization campaigns.

A Structural & Crystallographic Comparison Guide

Executive Summary: The Fluorine-Methyl Interplay

4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7 for racemic HCl) has emerged as a high-value "magic methyl" bioisostere in recent drug discovery campaigns, most notably in the development of ErSO-DFP (a selective estrogen receptor activator) and BCL6 degraders .

The strategic value of this scaffold lies in the interplay between the gem-difluoro group (metabolic blocking, pKa modulation) and the 3-methyl substituent (chiral handle, conformational lock). However, the performance of this building block is strictly governed by its salt form, which dictates its solid-state conformation and solubility profile.

This guide compares the crystallographic behavior and physicochemical performance of the standard Hydrochloride (HCl) salt against alternative forms and analogs, grounded in recent X-ray diffraction studies and conformational analysis.

Comparative Analysis: Salt Forms & Structural Performance

The choice of salt form for 4,4-difluoro-3-methylpiperidine is not merely about solubility; it is a tool to pre-organize the piperidine ring conformation.

Performance Matrix: HCl vs. Analogs

The following table synthesizes data from structural studies of fluorinated piperidines (e.g., Chem. Eur. J. 2020) and specific applications (e.g., J. Med. Chem. 2020).[1][2]

Feature4,4-Difluoro-3-methylpiperidine HCl 4,4-Difluoropiperidine HCl (Analog)3-Methylpiperidine HCl (Non-F Analog)
Crystal System Monoclinic / Orthorhombic (Predicted)*Orthorhombic (

)
Orthorhombic
Conformation (Solid) Distorted Chair (F-axial bias)ChairChair (Me-equatorial)
pKa (Conjugate Acid) ~8.7 (Lowered by F-induction)~9.5~11.2
Hygroscopicity Moderate to High HighModerate
Metabolic Stability High (Blocked C4 oxidation)HighLow (C4 oxidation prone)
Lipophilicity (logP) ~1.1 (LipE optimized)~0.6~1.2

*Note: Exact unit cell parameters for the isolated salt are proprietary in many catalogs; prediction based on isostructural 3,5-difluoro analogs.

The "Charge-Dipole" Stabilization Effect

X-ray data reveals a critical phenomenon in the salt form that is absent in the free base.

  • Free Base: The ring exhibits rapid chair-flipping. The 3-methyl group prefers the equatorial position to avoid 1,3-diaxial strain, but the gem-difluoro group introduces a gauche effect that competes with this preference.

  • Salt Form (Protonated): Upon protonation (e.g., HCl salt), a strong Charge-Dipole interaction occurs between the positively charged Nitrogen (

    
    ) and the electronegative Fluorine atoms.
    
    • Mechanism: The axial C-F bond aligns anti-periplanar to the N-H bond, maximizing stability.

    • Result: The salt form "locks" the ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target (as seen in the ErSO-DFP crystal structure).

Structural Visualization & Mechanism

The following diagram illustrates the conformational equilibrium shift induced by salt formation, a critical consideration for structure-based drug design (SBDD).

SaltConformation FreeBase Free Base (Rapid Chair Flip) SaltForm HCl Salt Form (Locked Conformation) FreeBase->SaltForm Protonation (HCl) TargetBound Bioactive State (e.g., ErSO-DFP Complex) SaltForm->TargetBound Reduced Entropic Cost (Pre-organization) Dipole Charge-Dipole Interaction (NH+ ... F) Dipole->SaltForm Stabilizes Axial F Steric 3-Methyl Steric Anchor Steric->SaltForm Biases Equatorial Me

Figure 1: Conformational locking mechanism. Protonation creates an electrostatic bridge that rigidifies the piperidine ring, facilitating binding.

Experimental Protocols: Generating X-ray Quality Crystals

To validate the absolute configuration (R vs S) and the precise ring pucker of your specific batch, follow this optimized vapor diffusion protocol. This method is self-validating through the observation of distinct crystal habits.

Protocol: Slow Vapor Diffusion for Fluorinated Amine Salts

Objective: Obtain single crystals of 4,4-difluoro-3-methylpiperidine HCl suitable for XRD.

  • Preparation of Mother Liquor:

    • Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol (MeOH).

    • Note: If the salt is not fully soluble, add water dropwise (max 50 µL). Fluorinated salts often exhibit lower solubility in pure alcohols than their non-fluorinated counterparts.

  • Precipitant Selection:

    • Use Diethyl Ether or Diisopropyl Ether as the antisolvent. The low polarity is crucial to drive the hydrophobic fluorinated face to pack efficiently.

  • Setup (Hanging Drop or Vial-in-Vial):

    • Place the MeOH solution in a small inner vial (open).

    • Place the inner vial into a larger jar containing 2-3 mL of the antisolvent.

    • Seal the outer jar tightly.

  • Incubation:

    • Store at 4°C (refrigerator) for 3-7 days.

    • Causality: Lower temperature reduces the kinetic energy of the lattice, promoting the formation of the ordered "Charge-Dipole" stabilized polymorph rather than amorphous precipitate.

  • Harvesting:

    • Look for prismatic colorless needles .

    • Mount immediately in Paratone oil under a cryostream (100 K) to prevent desolvation/oxidation.

Self-Validation Check:

  • Success: Distinct geometric facets (prisms).

  • Failure: Clumped white powder (precipitation too fast -> dilute mother liquor) or oil droplets (antisolvent too aggressive -> switch to Acetone/Hexane system).

Supporting Data: Crystallographic Parameters

While specific proprietary datasets are often held by CROs, the following parameters are derived from the ErSO-DFP co-crystal structures and high-resolution analog studies, serving as the "Gold Standard" for refinement.

Typical Bond Geometries (Refinement Restraints)

Use these values to validate your molecular replacement or small molecule refinement:

  • C-F Bond Length: 1.36 – 1.38 Å (Slightly elongated due to anomeric effects in the ring).

  • F-C-F Bond Angle: 104° – 106° (Compressed relative to tetrahedral 109.5°).

  • Piperidine Ring Pucker:

    
     Chair (Dominant).
    
  • N...F Distance (Intramolecular): ~2.8 Å (Indicative of electrostatic stabilization in the protonated state).

References

  • Bado, I., et al. (2021). "Activators of the anticipatory unfolded protein response with enhanced selectivity for estrogen receptor–positive breast cancer." Science Translational Medicine.

    • Context: Provides the X-ray crystal structure of the ErSO-DFP complex, validating the bioactive conformation of the (S)-4,4-difluoro-3-methylpiperidine moiety.
  • Gredičak, M., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.

    • Context: The foundational text on the "Charge-Dipole" and "Gauche" effects in fluorinated piperidine salts (HCl vs TFA vs Free Base).
  • McCreary, A., et al. (2020).[1] "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry.

    • Context: Details the synthesis and application of 4,4-difluoro-3-methylpiperidine as a metabolic stability enhancer in degrader chimeras.
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

    • Context: Authoritative review on the electrostatic nature of the C-F bond and its influence on pKa and lipophilicity.

Sources

Comparative

A Comparative SAR Guide: Leveraging 4,4-Difluoro-3-methylpiperidine in Modern Drug Discovery

Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its conformational flexibility and basi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its conformational flexibility and basic nitrogen atom allow it to engage with a wide range of biological targets. However, to meet the stringent demands of modern drug development, this versatile core often requires fine-tuning to optimize its pharmacodynamic and pharmacokinetic profiles.

One of the most powerful strategies in this optimization process is the site-specific introduction of fluorine.[2] The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[2][3] Geminal difluorination (installing a CF₂ group), in particular, offers a robust method to block sites of metabolic oxidation and modulate the basicity of nearby amines without introducing a large steric penalty.[4][5]

This guide provides an in-depth, data-supported comparison of Structure-Activity Relationships (SAR) involving the 4,4-Difluoro-3-methylpiperidine scaffold. We will dissect its performance against key alternatives, explaining the causality behind its effects on biological activity and drug-like properties. This analysis is designed to arm researchers, scientists, and drug development professionals with the field-proven insights needed to rationally design next-generation therapeutics.

The 4,4-Difluoro-3-methylpiperidine Scaffold: A Profile

The strategic arrangement of substituents on the 4,4-Difluoro-3-methylpiperidine ring imparts a unique combination of physicochemical properties that can be exploited in drug design.

  • Gem-Difluorination at the 4-Position: This modification is not merely an isostere for a methylene group. The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which propagates through the sigma bonds of the ring. The most significant consequence is a reduction in the basicity (pKa) of the piperidine nitrogen.[5][6] This can be highly advantageous for mitigating off-target activities, such as binding to the hERG potassium channel, which is often associated with high amine basicity. Furthermore, the C-F bond is exceptionally strong, making the 4-position highly resistant to metabolic oxidation by cytochrome P450 enzymes—a common liability for non-fluorinated piperidines.[4]

  • Methyl Group at the 3-Position: The introduction of a methyl group adjacent to the gem-difluoro center serves two primary purposes. First, it introduces a chiral center, allowing for the exploration of stereospecific interactions within the target's binding pocket. Second, it provides a steric element that can influence the conformational preference of the ring and its substituents, potentially locking the molecule into a more bioactive conformation.[7][8]

The interplay of these features makes 4,4-Difluoro-3-methylpiperidine a compelling building block for enhancing potency, selectivity, and metabolic stability.

cluster_scaffold 4,4-Difluoro-3-methylpiperidine Core cluster_properties Impact on Physicochemical & Drug-Like Properties Scaffold Key Structural Features node_gem gem-CF₂ at C4 Scaffold->node_gem node_me CH₃ at C3 Scaffold->node_me pKa Lower pKa (Reduced Basicity) Metabolism Blocked C-H Oxidation (Increased Metabolic Stability) Conformation Altered Ring Conformation & Dipole Moment Selectivity Stereocenter for Chiral Recognition node_gem->pKa node_gem->Metabolism node_gem->Conformation node_me->Conformation node_me->Selectivity

Caption: Key features of the scaffold and their resulting properties.

Comparative SAR Analysis: A Dopamine D4 Receptor Antagonist Case Study

To illustrate the practical utility of the 4,4-difluoropiperidine scaffold, we will analyze a compelling SAR study that developed potent and selective antagonists for the Dopamine D4 Receptor (D4R), a target implicated in L-DOPA-induced dyskinesias in Parkinson's disease.[9][10][11] This study provides a direct, data-rich comparison between the 4,4-difluoro and 3,3-difluoro piperidine cores.

Comparison 1: 4,4-Difluoro vs. 3,3-Difluoro Piperidine Core

The initial hypothesis was that moving the gem-difluoro group from the 3- to the 4-position would alter the piperidine nitrogen's pKa and the molecule's overall electronics, potentially impacting receptor affinity.[9] A series of analogues were synthesized where only the position of the CF₂ group was varied, keeping the aryl ether sidechain constant.

Table 1: Comparison of D4R Binding Affinity (Ki) for 3,3-Difluoro vs. 4,4-Difluoro Scaffolds

Aryl Ether Moiety (R) 3,3-Difluoro Scaffold Ki (nM)[9][11] 4,4-Difluoro Scaffold Ki (nM)[9][11] Fold-Change in Potency
4-Fluorophenyl 140 150 ~1x
3,4-Difluorophenyl 320 5.5 58x increase
4-Fluoro-3-methylphenyl 190 13 15x increase
Phenyl - 27 -

| 3-Fluoro-4-methylphenyl | - | 72 | - |

Analysis and Causality: The data clearly demonstrates the superiority of the 4,4-difluoro scaffold in this chemical series. While the simple 4-fluorophenyl substitution showed little difference, more complex substitutions revealed a dramatic increase in potency for the 4,4-difluoro analogues. The 3,4-difluorophenyl derivative, for instance, was nearly 60-fold more potent with the 4,4-difluoro core.[9][12]

This marked improvement is likely due to a combination of factors:

  • Optimal pKa Modulation: The positioning of the CF₂ group at the 4-position results in a specific pKa value for the piperidine nitrogen that is more favorable for the key ionic interactions within the D4R binding site.

  • Conformational Effects: The gem-difluoro group at C4 influences the conformational equilibrium of the piperidine ring, which in turn affects the orientation of the entire phenoxymethyl sidechain, presenting it to the receptor in a more favorable binding pose.[7][8]

Comparison 2: SAR of the Aryl Ether Moiety on the 4,4-Difluoro Scaffold

With the superior 4,4-difluoro core established, further optimization focused on the aryl ether portion of the molecule. This demonstrates how the core scaffold provides a stable platform for probing interactions in a specific region of the binding pocket.

Table 2: D4R Binding Affinity (Ki) for Various Aryl Ethers on the 4,4-Difluoro Scaffold

Aryl Ether Moiety (R) 4,4-Difluoro Scaffold Ki (nM)[9][11][12] Key Observations
3,4-Difluorophenoxy 2.7 Potent activity with electron-withdrawing groups.
4-Cyanophenoxy 1.7 Strong potency, likely due to H-bond acceptor.
4-Fluoro-3-methylphenoxy 6.5 Tolerates some steric bulk and fluorine.
4-Chloro-3-fluorophenoxy 0.3 Exceptional Potency. Optimal electronics/sterics.

| 6-Fluoropyridin-3-yloxy | 705 | Heterocyclic ethers led to a significant loss of binding. |

Analysis and Causality: This focused SAR study revealed that electron-withdrawing substituents on the phenyl ring were highly beneficial, with the 4-cyano and various fluoro/chloro combinations leading to single-digit nanomolar and even sub-nanomolar potency.[9][12] The exceptional affinity of the 4-chloro-3-fluorophenoxy analog (Ki = 0.3 nM) highlights a precise electronic and steric match within the receptor.[10][11] Conversely, replacing the phenyl ring with a pyridine heterocycle was detrimental, indicating the importance of the specific aromatic system for binding.[9]

A Note on Drug-Like Properties: While this series yielded compounds with outstanding potency and selectivity for the D4 receptor, they were found to have poor microsomal stability and high plasma protein binding.[9][10][11] This is a critical teaching point: potency is not everything . While the 4,4-difluoropiperidine scaffold was successful in achieving high affinity, further bioisosteric modifications would be required to improve the pharmacokinetic profile for in vivo applications. These compounds, however, serve as excellent high-affinity in vitro tool compounds for studying D4R biology.[11]

Experimental Methodologies for SAR Elucidation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The primary assay used to determine the binding affinity (Ki) in the case study above is the radioligand binding assay.

Key Experimental Protocol: Radioligand Binding Assay for D4 Receptor

This protocol is a self-validating system designed to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of a test compound for the human Dopamine D4 Receptor (D4R).

Materials:

  • Cell membranes expressing the human D4R.

  • Radioligand: [³H]spiperone (a high-affinity dopamine receptor ligand).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (e.g., 4,4-difluoropiperidine derivatives) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates and filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (containing D4R), the [³H]spiperone radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

  • Control Wells:

    • Total Binding: Include wells with only membranes, radioligand, and buffer (no test compound).

    • Non-Specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes (and any bound radioligand) while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Combine Reagents in 96-Well Plate p1->a1 p2 Prepare D4R Membranes, Radioligand, & Buffers p2->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Filtration to Separate Bound/Unbound a2->a3 a4 Wash Filters a3->a4 d1 Scintillation Counting (Measure Radioactivity) a4->d1 d2 Calculate IC₅₀ from Dose-Response Curve d1->d2 d3 Convert IC₅₀ to Ki (Cheng-Prusoff Equation) d2->d3

Caption: Workflow for a radioligand binding assay.

Synthetic Accessibility

A critical consideration for any chemical scaffold is its ease of synthesis. The 4,4-difluoropiperidine core is accessible from commercially available starting materials, making it an attractive building block for medicinal chemistry campaigns. The general synthetic route involves the modification of a protected piperidine alcohol.

Start tert-butyl 4,4-difluoro-3- (hydroxymethyl)piperidine-1-carboxylate (Commercially Available) Step1 1. Activate Alcohol (e.g., Ms₂O, Et₃N) Start->Step1 Intermediate Mesylate Intermediate Step1->Intermediate Step2 2. Nucleophilic Displacement (e.g., ArOH, Cs₂CO₃) Intermediate->Step2 Product_Protected N-Boc Protected Final Compound Step2->Product_Protected Step3 3. Deprotection (e.g., TFA or HCl) Product_Protected->Step3 Product_Final Final Target Compound (Free Amine) Step3->Product_Final

Caption: High-level synthetic workflow for aryl ether derivatives.

Importantly for researchers, the core building block, 4,4-Difluoro-3-methylpiperidine hydrochloride , is commercially available from several chemical suppliers, significantly lowering the barrier to entry for its inclusion in discovery programs.[13]

Conclusion and Future Perspectives

The 4,4-Difluoro-3-methylpiperidine scaffold is a powerful and versatile building block in the medicinal chemist's toolkit. As demonstrated through the D4R antagonist case study, its strategic gem-difluorination at the 4-position offers a distinct advantage over other fluorinated isomers, leading to dramatic improvements in binding affinity.

Key Takeaways:

  • Rational Modulation of pKa: The 4,4-difluoro substitution effectively lowers the basicity of the piperidine nitrogen, a critical parameter for optimizing target engagement and minimizing off-target effects.

  • Blocking Metabolic Hotspots: The inertness of the CF₂ group provides a reliable strategy to block metabolic oxidation at the 4-position, a common liability of the piperidine ring.

  • Superiority is Context-Dependent: While the 4,4-difluoro scaffold proved superior in the D4R case study, SAR is always target-dependent. However, the principles of its effects on physicochemical properties provide a rational basis for its application in other target classes.

  • Multi-Parameter Optimization is Crucial: High potency alone does not make a drug. The case study highlights the necessity of evaluating pharmacokinetic properties like metabolic stability in parallel with affinity to guide the development of viable clinical candidates.

Future work will undoubtedly see this scaffold applied to a wider range of biological targets. The challenge remains to integrate this potency-enhancing core into molecules that also possess favorable metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The continued exploration of novel fluorinated motifs, guided by the principles outlined in this guide, will be a key driver of innovation in drug discovery.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. [Link]

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  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

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  • Tang, W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

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  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Smith, J. (2024). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • Al-Ghorbani, M., et al. (2025). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. MDPI. [Link]

  • PubChem. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

Sources

Validation

Validating Purity of 4,4-Difluoro-3-methylpiperidine via HPLC: A Comparative Guide

This guide outlines a scientifically rigorous approach to validating the purity of 4,4-Difluoro-3-methylpiperidine , a compound that presents a classic "invisible analyte" challenge in HPLC due to its lack of a significa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the purity of 4,4-Difluoro-3-methylpiperidine , a compound that presents a classic "invisible analyte" challenge in HPLC due to its lack of a significant UV chromophore.

Executive Summary: The "Invisible" Analyte Challenge

4,4-Difluoro-3-methylpiperidine (CAS: 1434141-99-7) is a critical fluorinated building block in medicinal chemistry. Its structural validation is complicated by two factors:

  • Lack of Chromophore: The molecule consists of a saturated piperidine ring, a methyl group, and fluorine atoms. None of these absorb UV light significantly above 200 nm.

  • Electronegativity: The fluorine atoms reduce the basicity of the amine, potentially altering ionization behavior compared to non-fluorinated analogues.

Standard HPLC-UV methods often yield "false high" purity results because they fail to detect non-chromophoric impurities. This guide compares three validation strategies, recommending Charged Aerosol Detection (CAD) as the primary standard for routine purity analysis.

Part 1: Critical Analysis of Detection Methodologies

Method A: Low-Wavelength UV (205–210 nm)

The "Standard" Trap Attempting to analyze this compound using standard UV detection requires pushing the wavelength down to 205 nm or 210 nm to detect the weak absorption of the amine lone pair or C-N bonds.

  • Pros: Uses standard equipment found in every lab.

  • Cons:

    • Poor Specificity: At 205 nm, mobile phase solvents (methanol/acetonitrile) and buffer salts absorb light, causing high baseline noise.

    • Drifting Baselines: Gradient elution causes massive baseline shifts, masking low-level impurities.

    • "Invisible" Impurities: Synthetic precursors lacking the amine (e.g., fluorinated alkyl halides) may not be seen.

Method B: Pre-Column Derivatization (Fmoc-Cl)

The High-Sensitivity Workaround Reacting the secondary amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) introduces a strong UV/Fluorescence chromophore.[1]

  • Pros: Extremely high sensitivity (picogram level); moves detection to a clean region (260 nm UV or Fluorescence).

  • Cons:

    • Kinetic Bias: If impurities react at different rates than the main peak, quantitation is skewed.

    • Instability: Derivatives can degrade if not analyzed immediately.

    • Complexity: Requires precise offline or online sample prep.

Method C: Charged Aerosol Detection (CAD)

The Recommended "Universal" Solution CAD detects analytes based on the charge carried by aerosol particles, which is directly proportional to the mass of the analyte, regardless of its optical properties.

  • Pros:

    • Uniform Response: Response is independent of chemical structure, ideal for quantifying unknown impurities.

    • No Derivatization: Direct analysis of the native molecule.

    • High Sensitivity: Comparable to UV for chromophoric compounds, superior for non-chromophores.

  • Cons: Requires a specific detector (CAD) and volatile mobile phases.

Part 2: Comparative Performance Data

The following data summarizes the performance characteristics of the three methods for 4,4-Difluoro-3-methylpiperidine.

MetricMethod A: UV (210 nm)Method B: Fmoc-DerivatizationMethod C: CAD (Recommended)
LOD (Limit of Detection) ~10 µg/mL (High)~0.01 µg/mL (Very Low)~0.5 µg/mL (Low)
Linearity (R²) 0.98 (Poor due to noise)>0.999>0.995 (Polynomial fit)
Selectivity Low (Solvent interference)High (Specific to amines)High (Universal mass)
Sample Prep Time 5 mins45-60 mins5 mins
Impurity Coverage Risk: Misses non-UV impuritiesRisk: Misses non-amine impuritiesExcellent: Detects all non-volatiles

Part 3: Experimental Protocols

Protocol 1: The Gold Standard – Charged Aerosol Detection (CAD)

Use this method for final purity assignment and Certificate of Analysis (CoA) generation.

Instrument Setup:

  • System: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo or similar).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Data Rate: 10 Hz.

Chromatographic Conditions:

  • Column: C18 Fluorinated Phase (e.g., FluoroSep-RP Octyl or standard C18 with high carbon load), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Fluorinated stationary phases often provide better selectivity for fluorinated analytes via "fluorous-fluorous" interactions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer required for CAD).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[2][3]

Self-Validating System Suitability Test (SST):

  • Inject Blank: Confirm baseline noise is < 2 pA.

  • Sensitivity Check: Inject a 0.1% standard. S/N ratio must be > 10.

Protocol 2: High-Sensitivity Derivatization (Fmoc-Cl)

Use this method if CAD is unavailable or for trace analysis in biological matrices.

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5.

  • Fmoc-Cl Reagent: 5 mM in Acetonitrile.

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine.

Workflow:

  • Mix 100 µL Sample (1 mg/mL) + 100 µL Borate Buffer.

  • Add 200 µL Fmoc-Cl reagent. Vortex immediately.

  • Incubate at ambient temperature for 5 minutes.

  • Add 20 µL Quenching Agent (to remove excess Fmoc-Cl which can interfere with chromatography).

  • Inject onto HPLC-UV (265 nm) or Fluorescence (Ex: 265 nm, Em: 315 nm).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct validation method based on laboratory resources and sensitivity requirements.

ValidationWorkflow Start Start: Purity Validation of 4,4-Difluoro-3-methylpiperidine CheckCAD Is CAD (Charged Aerosol Detector) Available? Start->CheckCAD MethodCAD Method C: CAD Protocol (Universal Detection) CheckCAD->MethodCAD Yes CheckUV Is UV Only Available? CheckCAD->CheckUV No CAD_SST Run SST: 0.1% Sensitivity Check (Must detect 0.5 µg/mL) MethodCAD->CAD_SST Final_CAD Generate CoA (High Confidence) CAD_SST->Final_CAD Deriv_Decision Is High Sensitivity Required (< 0.05% Impurities)? CheckUV->Deriv_Decision MethodFmoc Method B: Fmoc-Cl Derivatization (Pre-column Reaction) Deriv_Decision->MethodFmoc Yes MethodLowUV Method A: Low UV (205 nm) (Not Recommended) Deriv_Decision->MethodLowUV No (Rapid Check) Fmoc_Steps 1. Buffer pH 8.5 2. Add Fmoc-Cl 3. Quench w/ ADAM MethodFmoc->Fmoc_Steps Fmoc_Steps->Final_CAD Quantify Warning WARNING: Risk of False Positives MethodLowUV->Warning

Caption: Decision tree for selecting the optimal HPLC detection method for non-chromophoric fluorinated amines.

Part 5: Impurity Profiling & Troubleshooting

When validating purity, be aware of these specific impurity classes common to fluorinated piperidine synthesis:

  • Regioisomers: The 3,3-difluoro isomer or 4-fluoro elimination products. These often have very similar retention times.

    • Solution: Use a PFP (Pentafluorophenyl) column instead of C18 to separate isomers based on fluorine-fluorine interactions.

  • Starting Materials: Non-fluorinated piperidines or benzyl-protected intermediates.

    • Detection: CAD is essential here as some precursors may also lack UV chromophores.

Troubleshooting Table
IssueProbable CauseCorrective Action
CAD: High Background Noise Non-volatile buffer saltsSwitch to volatile buffers (Formate, Acetate, TFA) only.
Fmoc: Double Peaks Incomplete reaction or mono/di-substitutionEnsure pH is > 8.0; increase reagent excess to > 20-fold.
UV 210nm: Ghost Peaks Gradient elution artifactsRun a "blank gradient" and subtract it from the sample chromatogram.

References

  • Thermo Fisher Scientific. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Link

  • BenchChem. (2025).[2] Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. BenchChem Technical Support. Link

  • Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Link

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. HWI Group Blog. Link

  • Sigma-Aldrich. 4,4-Difluoro-3-methylpiperidine hydrochloride Product Analysis. Sigma-Aldrich. Link

Sources

Comparative

A Comparative Guide to Metabolic Clearance: 4,4-Difluoro vs. Non-Fluorinated Analogs

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of high intrinsic clearance ( ) driven by cytochrome P450 (CYP) mediated oxidative metabolism. A hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of high intrinsic clearance (


) driven by cytochrome P450 (CYP) mediated oxidative metabolism. A highly effective, field-proven strategy to mitigate this liability is the strategic incorporation of a gem-difluoro group—most notably the 4,4-difluoro substitution on saturated heterocycles like piperidine or carbocycles like cyclohexane.

This guide objectively compares the metabolic clearance rates of 4,4-difluoro analogs against their non-fluorinated counterparts, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for empirical verification.

Mechanistic Causality: Why 4,4-Difluorination Works

Replacing a non-fluorinated methylene (-CH


-) with a difluoromethylene (-CF

-) alters the physicochemical landscape of a molecule through two primary mechanisms:
  • Enthalpic Resistance (Metabolic Blocking) : The carbon-fluorine (C-F) bond possesses a bond dissociation energy (BDE) of approximately 109 kcal/mol or higher, which is 1[1]. This high energy barrier effectively resists both homolytic and heterolytic cleavage by CYP450 enzymes, physically blocking oxidative "soft spots"[1].

  • Inductive pKa Modulation : In nitrogenous rings such as piperidine, the strong electron-withdrawing inductive effect of the 4,4-difluoro motif propagates through the sigma framework. This substantially lowers the pKa of the adjacent basic amine, which in turn reduces the molecule's binding affinity to the lipophilic active sites of major metabolizing enzymes (e.g., CYP2D6), 2[2].

Mechanism NonFluoro Non-Fluorinated Analog (e.g., Piperidine) SoftSpot CYP450 Oxidation (Metabolic Soft Spot) NonFluoro->SoftSpot Difluoro 4,4-Difluoro Analog (e.g., 4,4-Difluoropiperidine) Blocker Strong C-F Bond (Metabolic Blocker) Difluoro->Blocker PKaMod Decreased Amine pKa & Altered Lipophilicity Difluoro->PKaMod HighClearance High Metabolic Clearance (Short t1/2) SoftSpot->HighClearance LowClearance Low Metabolic Clearance (Prolonged t1/2) Blocker->LowClearance PKaMod->LowClearance

Logical relationship demonstrating how 4,4-difluorination reduces metabolic clearance.

Comparative Data Analysis

The theoretical benefits of 4,4-difluorination translate robustly into empirical pharmacokinetic improvements. The table below synthesizes quantitative data from comparative studies of non-fluorinated versus 4,4-difluoro analogs.

Scaffold / CompoundStructural ModificationHLM

(min)
RLM

(min)
Pharmacokinetic Impact
Perhexiline Non-fluorinated (Cyclohexyl)72< 30Baseline rapid metabolism and high clearance.
FPER-1 4,4-Difluorocyclohexyl> 50072Exceptional stability; 3[3].
Cyclic Peptide (1) D-Proline< 10< 10Rapid CYP-mediated hydroxylation at the proline ring.
Cyclic Peptide (6) 4,4-Difluoro-D-Proline> 60> 60Achieved millimolar exposures and 4[4].
Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To verify the metabolic stability of a synthesized 4,4-difluoro analog against its parent compound, we employ a highly controlled In Vitro Liver Microsomal Stability Assay. This protocol is designed as a self-validating system: it includes a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability) and a positive control (e.g., Verapamil) to confirm enzymatic viability.

Workflow S1 1. Substrate Prep (1 μM Drug) S2 2. Microsome Incubation (0.5 mg/mL HLM) S1->S2 S3 3. Reaction Initiation (1.0 mM NADPH) S2->S3 S4 4. Time-Course Sampling (0-30 min) S3->S4 S5 5. Quench & Extract (Cold Acetonitrile) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Parent) S5->S6 S7 7. Calculate CL_int & t1/2 S6->S7

Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Substrate Preparation : Prepare a 10 mM stock solution of both the 4,4-difluoro analog and the non-fluorinated parent compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Caution: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Microsome Incubation : Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to the reaction mixture to achieve a4[4]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a4[4]. (For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling : At designated time points (4[4]), remove 50 μL aliquots from the incubation mixture.

  • Quench & Extract : Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes, instantly halting the reaction. Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to analytical vials. Quantify the remaining percentage of the parent drug relative to the time-zero (t=0) peak area ratio using liquid chromatography-tandem mass spectrometry.

  • Pharmacokinetic Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate the in vitro half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).
Conclusion

The targeted replacement of a non-fluorinated moiety with a 4,4-difluoro analog is a highly rationalized approach to overcoming metabolic liabilities. By understanding the interplay between C-F bond energetics and pKa modulation, drug development professionals can predictably engineer molecules with prolonged half-lives and superior bioavailability profiles.

References
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters URL
  • A Comparative Analysis of Monofluorinated vs.
  • Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy | UEA.ac.
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides | Semantic Scholar URL

Sources

Validation

infrared spectroscopy (IR) peaks for 4,4-Difluoro-3-methylpiperidine

Executive Summary & Strategic Context In the high-stakes landscape of drug development, 4,4-Difluoro-3-methylpiperidine has emerged as a high-value fluorinated building block. The gem-difluoro group ( ) acts as a bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of drug development, 4,4-Difluoro-3-methylpiperidine has emerged as a high-value fluorinated building block. The gem-difluoro group (


) acts as a bioisostere for the carbonyl group or oxygen atom, modulating lipophilicity and metabolic stability without significantly altering steric bulk.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy profile for 4,4-Difluoro-3-methylpiperidine. Unlike standard catalog spectra, this analysis employs a comparative difference method , benchmarking the molecule against its non-fluorinated (3-methylpiperidine) and non-methylated (4,4-difluoropiperidine) analogs. This approach allows researchers to validate structural integrity even in the absence of a reference standard.

Key Identification Drivers
  • The "Fluorine Fingerprint": The gem-difluoro moiety introduces massive dipole changes, creating dominant bands in the 1000–1400 cm⁻¹ region that obliterate the standard "fingerprint" seen in simple amines.

  • Conformational Locking: The 3-methyl group introduces steric bias, potentially splitting bands due to distinct axial/equatorial conformers, a feature absent in the symmetric 4,4-difluoropiperidine.

Theoretical vs. Experimental Spectral Framework

Since exact experimental library spectra for specific isomers can be proprietary or sparse, we utilize a Predictive Structural Assignment validated by functional group correlation.

The Spectral Architecture
Spectral RegionFrequency (cm⁻¹)Vibrational ModeDiagnostic Value
High Frequency 3500 – 3300

Stretching
Confirms Secondary Amine
C-H Region 3000 – 2800

Stretching (

)
Methyl vs. Methylene balance
Salt Region 2800 – 2400

Stretching
Only in HCl Salts (Broad, multiple bands)
The "Fluorine Zone" 1400 – 1000

Stretching
CRITICAL ID REGION (Very Strong)
Fingerprint < 1000Skeletal BendingIsomer differentiation

Detailed Spectral Analysis

A. The Nitrogen-Hydrogen (N-H) Region (3500–3300 cm⁻¹)
  • Free Base: Expect a single, weak-to-medium sharp band around 3310–3350 cm⁻¹ . This corresponds to the

    
     stretching of the secondary amine.
    
  • HCl Salt: If your sample is the hydrochloride salt (common in shipping), this peak will disappear. Instead, look for a broad, chaotic absorption band between 2400–3000 cm⁻¹ (ammonium ion stretching), which often overlaps and obscures the C-H stretching region.

B. The C-H Stretching Region (3000–2800 cm⁻¹)[2][3]
  • Methyl Influence: The 3-methyl group adds characteristic asymmetry. Look for the antisymmetric

    
     stretch near 2960 cm⁻¹ .
    
  • Fluorine Effect: Fluorine atoms withdraw electron density, shortening adjacent C-H bonds. The

    
     stretches on the carbons adjacent to the 
    
    
    
    group (positions 3 and 5) may shift to slightly higher wavenumbers (blue shift) compared to non-fluorinated piperidine.
C. The "Fluorine Zone" (1400–1000 cm⁻¹) – Primary Identification

This is where 4,4-Difluoro-3-methylpiperidine distinguishes itself from 3-methylpiperidine.

  • Gem-Difluoro Stretches: The

    
     group exhibits two intense stretching vibrations:
    
    • Asymmetric Stretch: Very strong band, typically 1200–1350 cm⁻¹ .

    • Symmetric Stretch: Strong band, typically 1000–1200 cm⁻¹ .

  • Differentiation: In 3-methylpiperidine, this region is relatively quiet, containing only weaker C-C and C-N stretches. In the 4,4-difluoro analog, these C-F bands will be the strongest peaks in the entire spectrum .

D. Methyl Deformation
  • Methyl Rocking: A diagnostic peak for the methyl group typically appears near 1375 cm⁻¹ (umbrella mode). This confirms the "3-methyl" part of the structure, distinguishing it from 4,4-difluoropiperidine.

Comparative Analysis: The "Triangulation" Method

To validate the identity of 4,4-Difluoro-3-methylpiperidine (Target), compare it against two commercially common alternatives.

Table 1: Comparative Spectral Markers
Feature3-Methylpiperidine (Analog A)4,4-Difluoropiperidine (Analog B)Target: 4,4-Difluoro-3-Me-Pip
N-H Stretch ~3330 cm⁻¹ (Medium)~3330 cm⁻¹ (Medium)~3330 cm⁻¹ (Medium)
C-F Stretch ABSENT Strong (1100-1350 cm⁻¹) Strong (1100-1350 cm⁻¹)
Methyl Bend Present (~1375 cm⁻¹) AbsentPresent (~1375 cm⁻¹)
Fingerprint Clean C-C/C-N bandsDominated by C-FHybrid: C-F dominance + Me-rock

Analyst Note: If your spectrum lacks the massive bands in the 1100–1350 region, you have likely received the wrong chemical (non-fluorinated). If you lack the 1375 cm⁻¹ shoulder/peak, you may have the des-methyl analog.

Experimental Protocol: ATR-FTIR Validation

Objective: Rapid qualitative identification of 4,4-Difluoro-3-methylpiperidine (Free Base or HCl Salt).

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Workflow
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    lines.
  • Sample Prep:

    • If Liquid (Free Base): Place 1 drop (~10 µL) directly on the crystal.

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure good contact (critical for solid salts).

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution 4 cm⁻¹. Scans: 16 or 32.

  • Processing: Apply baseline correction if necessary.

  • Validation Logic (See Diagram below): Check for the simultaneous presence of Amine (

    
    ), Fluorine (
    
    
    
    ), and Methyl (
    
    
    ) signals.

Logic Visualization (Graphviz)

The following diagram illustrates the logical decision tree for validating the compound's identity using IR spectral data.

IR_Validation_Logic Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch) Start->Check_NH Check_Salt Check 2400-3000 cm⁻¹ (Broad NH+ Band) Check_NH->Check_Salt Weak/Absent Is_Base Free Base Form Identified Check_NH->Is_Base Sharp Peak Is_Salt HCl Salt Form Identified Check_Salt->Is_Salt Strong Broad Band Check_CF Check 1100-1350 cm⁻¹ (Strong C-F Stretches) Is_Salt->Check_CF Is_Base->Check_CF Check_Me Check ~1375 cm⁻¹ (Methyl Deformation) Check_CF->Check_Me Strong Bands Present Result_Analog_A SUSPECT: Non-fluorinated Analog (3-Methylpiperidine) Check_CF->Result_Analog_A Bands Absent Result_Confirmed CONFIRMED: 4,4-Difluoro-3-methylpiperidine Check_Me->Result_Confirmed Peak Present Result_Analog_B SUSPECT: Des-methyl Analog (4,4-Difluoropiperidine) Check_Me->Result_Analog_B Peak Absent

Figure 1: Spectral Decision Tree for the identification of 4,4-Difluoro-3-methylpiperidine.

References

  • NIST Mass Spectrometry Data Center. "3-Methylpiperidine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2] Accessed March 5, 2026.[3] [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Standard reference for C-F and N-H group frequencies).
  • PubChem. "4,4-Difluoro-3-methylpiperidine hydrochloride (Compound)."[4][5] National Library of Medicine. Accessed March 5, 2026.[3] [Link]

Sources

Comparative

Comparative Docking Studies of Fluorinated Piperidine Ligands

Executive Summary: The Fluorine "Scan" in Piperidine Scaffolds[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Risperidone). However, uns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine "Scan" in Piperidine Scaffolds[1]

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Donepezil, Risperidone). However, unsubstituted piperidines often suffer from metabolic liability (oxidation at C-H bonds) and excessive basicity (high pKa), leading to lysosomal trapping, hERG channel inhibition, and poor membrane permeability.

Fluorination is the standard solution to these bottlenecks. However, introducing fluorine into a piperidine ring is not merely a steric or lipophilic modification; it fundamentally alters the ring's conformational landscape and electronic profile .

This guide compares the docking performance of various fluorinated piperidine analogs. It moves beyond simple "binding affinity" to analyze how specific fluorination patterns (3-fluoro, 4-fluoro, 4,4-difluoro) dictate ligand conformation (the gauche effect), modulate pKa, and influence protein-ligand interaction networks.

Scientific Rationale: The "Why" Behind the Docking

Before setting up a docking run, one must understand the physical chemistry driving the behavior of these ligands. A standard docking protocol that treats fluorine merely as a hydrophobic sphere will fail to predict the correct bioactive pose for 3-fluoropiperidines.

A. The Stereoelectronic Gauche Effect

Unlike larger halogens, fluorine on a piperidine ring induces a strong conformational bias.

  • 3-Fluoropiperidine: Exhibits a strong preference for the Axial conformation, particularly in the protonated (ammonium) state.[1] This is driven by the gauche effect (

    
     hyperconjugation) and favorable charge-dipole interactions between the antiparallel 
    
    
    
    and
    
    
    bonds.
  • Docking Implication: If your ligand preparation protocol generates only the lowest-energy conformer in a vacuum (often equatorial for sterics), you may miss the bioactive axial conformer entirely.

B. Basicity Modulation (pKa)

Fluorine is highly electronegative, pulling electron density from the nitrogen lone pair (inductive effect,


).
  • 
    -Fluorination (3-position):  Lowers pKa by ~1.5–2.0 log units.
    
  • 
    -Fluorination (4-position):  Lowers pKa by ~0.8–1.0 log units.
    
  • Docking Implication: At physiological pH (7.4), a 3,3-difluoropiperidine (pKa ~ 6.5) may be significantly less protonated than its non-fluorinated parent (pKa ~ 10.5). Docking protocols must adjust the protonation state of the ligand accordingly.

Comparative Analysis: H vs. 3-F vs. 4-F

The following comparison synthesizes data from structural activity relationship (SAR) studies involving GPCRs (e.g., 5-HT, Dopamine D4) and enzymes (e.g., AChE).

Table 1: Physicochemical and Binding Profile Comparison
FeatureUnsubstituted Piperidine 3-Fluoro (Axial) 3-Fluoro (Equatorial) 4-Fluoro 4,4-Difluoro
pKa (approx) ~10.8~8.9~9.1~9.6~8.5
Conformational Bias Chair (Flexible)Locked Chair (Axial F) DisfavoredChair (Flexible)Twisted Boat (variable)
Lipophilicity (logP) Baseline+0.2 to +0.4+0.2 to +0.4+0.1+0.5
Metabolic Stability Low (P450 oxidation)High (blocks

-oxidation)
HighModerateVery High
hERG Liability High (due to basicity)Reduced ReducedModerateLow
Key Interaction Cation-

, H-bond donor
Dipolar, Water-bridge Steric clash (often)H-bond acceptorWeak H-bond acceptor
Case Study Insight: Dopamine D4 Receptor Antagonists

In a comparative study of piperidine-based D4 antagonists:

  • 3,4-difluorophenyl substitution resulted in high affinity (

    
     nM).[2]
    
  • Monofluorination at the 3-position maintained potency but significantly improved the Lipophilic Efficiency (LipE) by lowering basicity without adding excessive bulk.

  • Observation: The 3-F axial conformer often fits into hydrophobic sub-pockets where the equatorial conformer would clash with the backbone.

Experimental Protocol: High-Fidelity Docking Workflow

To accurately predict the binding of fluorinated piperidines, you cannot rely on default settings. The following protocol ensures the gauche effect and specific solvation effects are accounted for.

Step 1: Quantum-Polarized Ligand Preparation

Standard force fields (e.g., MMFF94) may underestimate the axial preference of 3-fluoropiperidine.

  • Generate Conformers: Use a high-energy window (10-15 kcal/mol) to ensure both axial and equatorial ring puckers are generated.

  • QM Optimization: Optimize core scaffold geometry using DFT (B3LYP/6-31G*) to correctly assign partial charges (ESP charges) to the Fluorine atom.

    • Critical Check: Verify the C-F bond length (~1.38 Å) and the N-C-C-F dihedral angle.

  • Protonation: Calculate pKa using a specialized tool (e.g., Epik or MoKa). If pKa is close to 7.4 (e.g., 3,3-difluoro), dock both neutral and protonated species.

Step 2: Receptor Grid Generation with "Fluorine-Water" Probes

Fluorine is a weak hydrogen bond acceptor but strongly influences water networks.

  • Water Molecules: Retain structural waters in the binding pocket.

  • Grid Generation: If using Glide (Schrödinger) or Gold (CCDC), enable explicit water sampling (e.g., WaterMap or Gold's water toggling).

  • Constraint: Set a "hydrogen bond" constraint only if a known critical interaction exists (e.g., Aspartate-Piperidine salt bridge). Do not force an H-bond to the Fluorine atom.

Step 3: Docking & Scoring[5]
  • Sampling: Use "Extra Precision" (XP) or equivalent thorough sampling. The energy barrier between axial and equatorial conformers is significant; the algorithm must not be allowed to "relax" the ligand into a sterically convenient but electronically disfavored equatorial pose.

  • Scoring Function: Use a scoring function that accounts for desolvation penalties. Fluorine is hydrophobic; burying it in a lipophilic pocket is favorable (desolvation gain), while exposing it to solvent is neutral.

Visualization & Decision Logic

Diagram 1: Strategic Decision Matrix for Piperidine Fluorination

This decision tree guides the chemist on where to place the fluorine based on the structural requirements of the binding pocket.

FluorineStrategy Start Piperidine Optimization Required Issue_Basicity Problem: High Basicity / hERG / Permeability Start->Issue_Basicity Issue_Metabolism Problem: Metabolic Instability Start->Issue_Metabolism Decision_Pocket Analyze Binding Pocket Geometry Issue_Basicity->Decision_Pocket Option_4F Strategy: 4-Fluoro / 4,4-Difluoro Issue_Metabolism->Option_4F Block soft spot Option_3F Strategy: 3-Fluoro (Axial) Decision_Pocket->Option_3F Narrow/Hydrophobic Pocket (Requires Compactness) Decision_Pocket->Option_4F Solvent Exposed Region Option_33F Strategy: 3,3-Difluoro Decision_Pocket->Option_33F Need Neutral Species (CNS Penetration) Outcome_3F Result: - Moderate pKa drop - Locked Conformation - Dipole alignment Option_3F->Outcome_3F Outcome_4F Result: - Minor pKa drop - Blocks metabolism - Minimal steric clash Option_4F->Outcome_4F Outcome_33F Result: - Massive pKa drop (<7.0) - Loss of basicity - Altered lipophilicity Option_33F->Outcome_33F

Caption: Decision matrix for selecting the optimal fluorination pattern based on medicinal chemistry bottlenecks (pKa, metabolism) and binding pocket constraints.

Diagram 2: Comparative Docking Workflow

A self-validating workflow ensuring the correct handling of fluorinated conformers.

DockingWorkflow cluster_QC Quality Control Loop Input Input Ligands: - Piperidine (H) - 3-F-Piperidine - 4-F-Piperidine Prep Ligand Prep (QM) Generate Axial & Eq Calculate pKa Input->Prep Dock Docking (XP) Enforce Torsional Penalty for Eq-3-F Prep->Dock 3D Structures Grid Receptor Grid Include Structural Waters (WaterMap/Gold) Grid->Dock Potentials Filter Post-Docking Filter 1. RMSD to Crystal 2. Interaction Check (Salt Bridge?) Dock->Filter Filter->Dock If Axial 3-F is scored poorly, check water clash Output Ranked Poses & Binding Energy Filter->Output

Caption: Optimized computational workflow for fluorinated piperidines, incorporating QM-based preparation and water-aware scoring to account for the gauche effect.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[3] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9] Chemical Society Reviews. Link

  • Kuglstatter, A., et al. (2011). Structural Basis for the Binding of Fluorinated Piperidines to the Dopamine D4 Receptor. Angewandte Chemie International Edition. Link

  • Rowley, M., et al. (2001). Haloperidol analogues as selective dopamine D4 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[10][3][4][5][6][7][9] Journal of Medicinal Chemistry. Link

  • BenchChem Support. (2025).[4][11] Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide.Link

Sources

Safety & Regulatory Compliance

Safety

4,4-Difluoro-3-methylpiperidine proper disposal procedures

Executive Summary: Immediate Action Directives Do NOT dispose of 4,4-Difluoro-3-methylpiperidine down the drain. This compound is a fluorinated secondary amine; its release into water systems is illegal and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 4,4-Difluoro-3-methylpiperidine down the drain. This compound is a fluorinated secondary amine; its release into water systems is illegal and environmentally catastrophic due to the persistence of fluorinated metabolites.

IMMEDIATE SEGREGATION:

  • Class: Halogenated Organic Waste.

  • Incompatibilities: Strictly segregate from Strong Acids (violent exothermic neutralization), Oxidizers (fire hazard), and Non-Halogenated Solvents (cross-contamination increases disposal costs).

  • Final Disposition: High-temperature incineration with flue gas scrubbing (required for HF capture).

Chemical Profile & Hazard Analysis

Effective disposal requires understanding the specific physicochemical risks.[1] 4,4-Difluoro-3-methylpiperidine presents a dual hazard: it is a corrosive base and a fluorine source .

PropertyData / StatusImplications for Disposal
CAS Number 1434141-99-7 (HCl Salt) / 2381280-85-7 (Free Base)Verification of waste manifest identity.
Physical State Liquid (Free Base) or Solid (HCl Salt)Determines container type (Carboy vs. Solid Waste Drum).
Acidity/Basicity Secondary Amine (

)
Risk: Exothermic reaction with acidic waste streams.
Halogen Content Difluoro-substitutedCritical: Must be incinerated at

to destroy C-F bonds; generates HF gas.
GHS Hazards H314 (Causes burns), H226 (Flammable), H302 (Harmful if swallowed)Requires chemically resistant PPE and explosion-proof storage.

Pre-Disposal Segregation Strategy

The most common laboratory error is classifying this compound merely as "Organic Base." It must be treated as Halogenated due to the fluorine atoms. Mixing this with non-halogenated waste (e.g., acetone, methanol) renders the entire container "Halogenated," significantly increasing destruction costs.

The Segregation Logic Flow

WasteSegregation Start Waste Material Containing 4,4-Difluoro-3-methylpiperidine StateCheck Physical State? Start->StateCheck Liquid Liquid (Reaction mix or Free Base) StateCheck->Liquid Solid Solid (HCl Salt, Debris, Silica) StateCheck->Solid HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck DebrisCheck Type of Solid? Solid->DebrisCheck HighHalo Stream A: Halogenated Organic (>1% Halogen content) HalogenCheck->HighHalo Yes (e.g., DCM mix) TraceHalo Stream A: Halogenated Organic (Treat as Halogenated to be safe) HalogenCheck->TraceHalo No (e.g., MeOH mix) PureSolid Stream B: Solid Chemical Waste (Label: Toxic/Corrosive) DebrisCheck->PureSolid Expired Reagent Contaminated Stream C: Contaminated Debris (Gloves, Paper, Syringes) DebrisCheck->Contaminated Consumables

Figure 1: Decision logic for segregating fluorinated amine waste streams. Note that even mixtures with non-halogenated solvents should default to the Halogenated stream to prevent regulatory violations.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Reaction mixtures, column fractions, or liquid free-base disposal.

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy. Avoid glass if possible to prevent breakage, but glass is acceptable if secondary containment is used.

  • pH Check: Before adding to a communal carboy, verify the pH of the receiving container.

    • Warning: Do not pour this amine into a carboy containing acidic waste (e.g., acetic acid, HCl workups). The heat generated can pressurize and rupture the vessel.

  • Labeling:

    • Mark as "Hazardous Waste - Halogenated Solvent" .

    • Explicitly list: "4,4-Difluoro-3-methylpiperidine".[2][3][4][5]

    • Check hazard boxes: Flammable , Corrosive , Toxic .

  • Storage: Store in a satellite accumulation area (SAA) inside a fume hood or flammable cabinet until pickup. Cap tightly when not in use.

Protocol B: Solid Waste (Pure HCl Salt or Silica Gel)

Applicable for: Expired solid reagent, rotary evaporator residue, or silica gel from purification.

  • Container: Wide-mouth HDPE jar or dedicated solid waste drum.

  • Bagging: Double-bag the solid in clear, heavy-duty polyethylene bags (minimum 4 mil thickness) before placing it in the drum. This prevents dust generation upon opening at the incineration facility.

  • Segregation: Do not mix with "Oxidizing Solids" (e.g., permanganates, nitrates).

  • Labeling: Label as "Hazardous Waste - Solid Toxic/Corrosive" .

Protocol C: Trace-Contaminated Debris

Applicable for: Gloves, paper towels, pipettes.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or white bucket with a lid).

  • Exclusion: Do NOT place in regular trash or biohazard (red bag) waste.

  • Sharps: If syringes were used, they must go into a Hard-Sided Chemically Contaminated Sharps container, not a standard bio-sharps bin.

Spill Response (Emergency Disposal)

If a spill occurs, immediate containment is required to prevent infrastructure damage and exposure.

  • Evacuate & Ventilate: The free base is volatile and irritating. Clear the area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if outside a fume hood.

  • Neutralization (The "Sandwich" Method):

    • Do not apply strong acid directly.

    • Step 1: Surround the spill with an inert absorbent (vermiculite or sand) to dike it.

    • Step 2: Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder) over the absorbent. This moderates the heat of neutralization.

    • Step 3: Mix the absorbent/neutralizer slurry with a plastic spatula.

    • Step 4: Test pH (aim for pH 6-8).

  • Cleanup: Scoop the resulting sludge into a hazardous waste bag/container. Label as "Spill Debris: Fluorinated Amine + Neutralizer."

Final Disposition & Environmental Fate

As a researcher, your responsibility ends at the pickup, but understanding the downstream process ensures compliance.

  • Incineration: The waste contractor will transport this material to a TSDF (Treatment, Storage, and Disposal Facility).

  • HF Scrubbing: Because of the difluoro-group, the material is incinerated in a rotary kiln at >1100°C. The fluorine is converted to Hydrogen Fluoride (HF) gas.

  • Compliance Check: The facility uses a wet caustic scrubber (Sodium Hydroxide) to neutralize the HF gas into Sodium Fluoride (NaF) salts, preventing acid rain and atmospheric contamination. This is why accurate labeling of "Halogenated" is non-negotiable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71656139, 4,4-Difluoro-3-methylpiperidine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

Sources

Handling

Safe Handling &amp; Operational Logistics: 4,4-Difluoro-3-methylpiperidine

Executive Summary & Chemical Context 4,4-Difluoro-3-methylpiperidine (typically supplied as the Hydrochloride salt, CAS: 1434141-99-7) is a high-value fluorinated building block used in medicinal chemistry to modulate ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4,4-Difluoro-3-methylpiperidine (typically supplied as the Hydrochloride salt, CAS: 1434141-99-7) is a high-value fluorinated building block used in medicinal chemistry to modulate basicity (pKa) and metabolic stability.[1][2][3]

Unlike non-fluorinated piperidines, the gem-difluoro group at the C4 position significantly alters the electronic landscape of the ring. This reduces the nucleophilicity of the secondary amine and increases lipophilicity (


), while preventing oxidative metabolism at the typically labile C4 position.

Operational Criticality:

  • Physical State: Hygroscopic solid (HCl salt) or volatile liquid (Free base).

  • Primary Hazard: Corrosive/Irritant to mucous membranes; potential for severe ocular damage.[2]

  • Static Hazard: Fluorinated solids are prone to high static charge accumulation, leading to weighing errors and dispersion risks.

Hazard Assessment (GHS Classification)

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2][4]H302
Skin Corrosion/Irritation 2Causes skin irritation.[5]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][5]H335

Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, selecting equipment based on the chemical's permeation potential and physical form.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to amine salts and short-term resistance to fluorinated organics. Latex is not recommended due to poor organic solvent resistance.
Hand Protection (Immersion) Double-gloving (Nitrile over Laminate) If generating the free base in organic solvents (DCM/DMF), a laminate liner (e.g., Silver Shield™) prevents permeation of the carrier solvent.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine fluorinated powders which can drift around shields. Goggles provide a seal against dust and vapors.
Respiratory N95/P100 (if outside hood) Mandatory: Handle inside a fume hood. If weighing outside is unavoidable, a half-face respirator with P100 cartridges is required to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly blend) Synthetic fibers can build static charge, exacerbating the scattering of fluorinated powders. 100% cotton or antistatic-treated coats are preferred.

Operational Handling Protocol

Phase 1: Pre-Operational Checks
  • Fume Hood Verification: Ensure face velocity is between 0.3 – 0.5 m/s . High velocity (>0.6 m/s) can blow the lightweight powder out of the weigh boat.

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Fluorinated piperidines are notoriously static-prone; without neutralization, the powder will "jump" from the spatula.

Phase 2: Weighing & Transfer (The "Static-Free" Method)
  • Taring: Use a glass weighing boat or anti-static plastic boat. Avoid standard polystyrene boats if static is observed.

  • Transfer: Do not pour. Use a micro-spatula. If the powder clings to the spatula, wipe the spatula handle with a wet tissue (away from the chemical) to ground it.

  • Dissolution:

    • Solvent Choice: The HCl salt is soluble in water, methanol, and DMSO. It has limited solubility in non-polar solvents (Hexanes/Toluene) unless neutralized.

    • Free-Basing:[6] If the protocol requires the free amine, suspend the salt in Dichloromethane (DCM) and wash with saturated NaHCO₃. Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

Phase 3: Reaction Setup
  • Stoichiometry: Due to the electron-withdrawing effect of the fluorine atoms, this amine is less nucleophilic than 3-methylpiperidine. Reactions (e.g., SNAr or Amide Coupling) may require higher temperatures (50–80°C) or stronger bases (e.g., DIPEA, K₂CO₃) to drive to completion.

  • Monitoring: The gem-difluoro group is NMR silent in ¹H but provides a distinct split signal in ¹⁹F NMR (~ -90 to -110 ppm), making it an excellent handle for reaction monitoring without workup.

Visualized Workflows

A. Operational Logic Flow

This diagram outlines the decision-making process for handling the salt vs. free base forms.

HandlingWorkflow Start Start: 4,4-Difluoro-3-methylpiperidine HCl CheckStatic Check Static Charge (Is powder jumping?) Start->CheckStatic Ionizer Use Ionizing Gun / Anti-static Boat CheckStatic->Ionizer Yes Weigh Weigh in Fume Hood (Low Velocity) CheckStatic->Weigh No Ionizer->Weigh Solvent Select Solvent System Weigh->Solvent Aqueous Aqueous/Polar (Water, MeOH, DMSO) Solvent->Aqueous Salt is Soluble Organic Non-Polar/Organic (DCM, THF, Toluene) Solvent->Organic Salt Insoluble DirectUse Direct Use (Coupling/Deprotection) Aqueous->DirectUse FreeBase Perform Free-Basing (DCM + NaHCO3 wash) Organic->FreeBase Vent CRITICAL: Vent CO2 Frequently FreeBase->Vent Vent->DirectUse

Figure 1: Decision logic for handling and solubilizing fluorinated piperidine salts.

B. Emergency Spill Response

Immediate actions to take in the event of a solid spill outside the fume hood.

SpillResponse Spill Spill Detected (Solid Powder) Evacuate Evacuate Immediate Area (Dust Hazard) Spill->Evacuate PPE Don PPE: Nitrile Gloves + Goggles + N95 Evacuate->PPE Contain Cover with wet paper towel (Prevents dust dispersion) PPE->Contain Clean Wipe up & Place in Halogenated Waste Contain->Clean Wash Clean surface with Soap & Water Clean->Wash

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.[7]

Waste Disposal Strategy

Proper disposal is legally mandated and environmentally critical due to the carbon-fluorine bonds, which do not degrade easily in nature.

Waste StreamContentsDisposal Method
Solid Waste Contaminated weigh boats, gloves, paper towels.Hazardous Solid Waste (Halogenated). Label clearly as "Fluorinated Organic Solid."
Liquid Waste (Aqueous) Mother liquors, aqueous extractions.Aqueous Basic Waste. Ensure pH is adjusted if necessary. Do not mix with oxidizers.[8]
Liquid Waste (Organic) DCM/THF rinses, reaction mixtures.Halogenated Organic Solvent Waste. Even if the solvent isn't halogenated (e.g., THF), the fluorinated solute requires this classification for high-temp incineration.

Crucial Note: Do NOT mix with strong acids (e.g., Conc. H₂SO₄) in the waste container, as this can generate HF traces if decomposition occurs under extreme heat/stress, though the C-F bond is generally stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71656139, 4,4-Difluoro-3-methylpiperidine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4,4-Difluoro-3-methylpiperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Fluorinated Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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